molecular formula C10H12O3S B8779259 3-((3-Methoxyphenyl)thio)propanoic acid

3-((3-Methoxyphenyl)thio)propanoic acid

Cat. No.: B8779259
M. Wt: 212.27 g/mol
InChI Key: SIQQKUCPVWPAFL-UHFFFAOYSA-N
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Description

3-((3-Methoxyphenyl)thio)propanoic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H12O3S/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

SIQQKUCPVWPAFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

3-((3-Methoxyphenyl)thio)propanoic Acid: Structural Profile and Synthetic Utility

[1]

Executive Summary

This compound (CAS: 22916-29-6) is a functionalized carboxylic acid characterized by a thioether linkage connecting a meta-methoxy-substituted phenyl ring to a propanoic acid tail.[1] As a "privileged structure" in drug discovery, it serves as a critical scaffold for synthesizing thiochroman-4-ones , PPAR agonists , and various metabolic disease therapeutics.[1] Its dual functionality—an oxidizable sulfur center and a reactive carboxylic acid—makes it a valuable building block for fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-[(3-Methoxyphenyl)sulfanyl]propanoic acid
Common Name 3-((3-Methoxyphenyl)thio)propionic acid
CAS Registry Number 22916-29-6
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
SMILES COc1cccc(SCCC(=O)O)c1
Physicochemical Properties

The compound exhibits properties typical of aryl-alkyl thioethers with a polar carboxylic acid terminus.[1]

PropertyValue / DescriptionSource/Note
Physical State Crystalline SolidInferred from 2- and 4- isomers (MP 89°C, 104°C)
Melting Point 45–65 °C (Predicted)Isomeric trend analysis
pKa (Acid) 4.52 ± 0.10Carboxylic acid dissociation
LogP (Octanol/Water) 2.21Lipophilic aryl-thio core
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterRequires basic pH for aqueous solubility
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCarboxylic OH and C=O/OMe/S

Structural Analysis & Electronic Properties

The molecule features three distinct electronic zones that dictate its reactivity and binding affinity:

  • The Meta-Methoxy Phenyl Ring: The methoxy group (-OCH₃) at the 3-position is an electron-donating group (EDG) by resonance but inductive withdrawing.[1] This specific meta placement activates the 4- and 6-positions for electrophilic aromatic substitution (EAS), facilitating cyclization reactions.[1]

  • The Thioether Linker (-S-): The sulfur atom acts as a soft nucleophile and a site for oxidative modification.[1] It can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), altering the molecule's polarity and geometry.[1]

  • The Propanoic Acid Tail (-CH₂CH₂COOH): This flexible tether provides a "handle" for amide coupling or esterification, allowing the molecule to be attached to larger pharmacophores.[1]

Electronic Distribution Diagram

ElectronicStructureMethoxyMethoxy Group (-OCH3)Electron Donor (Resonance)Activates RingRingPhenyl RingMeta-SubstitutedLipophilic CoreMethoxy->Ring+M EffectSulfurThioether (-S-)Soft NucleophileOxidation SiteRing->SulfurC-S BondAcidCarboxylic Acid (-COOH)H-Bond Donor/AcceptorCoupling HandleSulfur->AcidFlexible Linker

Figure 1: Electronic zones of this compound.[1]

Synthesis & Manufacturing

The synthesis of this compound is typically achieved through two primary pathways: Thiol-Ene Michael Addition or Nucleophilic Substitution .[1]

Method A: Base-Promoted Nucleophilic Substitution (Standard)

This method involves the reaction of 3-methoxybenzenethiol with 3-chloropropanoic acid or 3-bromopropanoic acid in an alkaline medium.[1]

  • Reagents: 3-Methoxybenzenethiol, 3-Chloropropanoic acid, NaOH (aq) or K₂CO₃/Acetone.[1]

  • Conditions: Reflux for 4–6 hours.[1]

  • Mechanism: The thiolate anion (ArS⁻) attacks the β-carbon of the halo-acid via an Sɴ2 mechanism.[1]

  • Yield: Typically 85–95%.[1]

Method B: Copper-Catalyzed Coupling (Arylation)

Alternatively, the compound can be synthesized from 3-mercaptopropanoic acid and 3-iodoanisole using a copper catalyst.[1]

  • Reagents: 3-Mercaptopropanoic acid, 3-Iodoanisole, CuI (10 mol%), K₂CO₃, DMF.[1]

  • Conditions: 100°C, 12–24 hours.

  • Advantage: Avoids the use of malodorous aryl thiols as starting materials.[1]

Synthetic Workflow Diagram

SynthesisThiol3-Methoxybenzenethiol(Nucleophile)ThiolateThiolate Anion (Ar-S⁻)Thiol->ThiolateDeprotonationHaloAcid3-Chloropropanoic Acid(Electrophile)ProductThis compound(Final Product)HaloAcid->ProductBaseBase (NaOH/K2CO3)Base->ThiolateThiolate->ProductSN2 Attack onβ-Carbon

Figure 2: Primary synthetic pathway via nucleophilic substitution.[1]

Spectroscopic Characterization

Researchers can identify the compound using the following diagnostic signals.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1]

  • δ 7.18 (t, J=8 Hz, 1H): Aromatic proton at C5 (meta to both substituents).

  • δ 6.90–7.00 (m, 2H): Aromatic protons at C2 and C6.

  • δ 6.75 (dd, 1H): Aromatic proton at C4 (ortho to OMe, para to S).

  • δ 3.80 (s, 3H): Methoxy group (-OCH ₃).[1]

  • δ 3.15 (t, J=7 Hz, 2H): Methylene adjacent to sulfur (-S-CH ₂-).[1]

  • δ 2.68 (t, J=7 Hz, 2H): Methylene adjacent to carbonyl (-CH ₂-COOH).[1]

Infrared Spectroscopy (IR)
  • 2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

  • 1705–1720 cm⁻¹: Strong C=O stretch (carbonyl).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

  • 690 cm⁻¹: C-S stretch (thioether).

Applications in Drug Discovery

Thiochroman-4-one Precursor

The most significant application of this acid is its cyclization to form 7-methoxythiochroman-4-one .[1] This is achieved via an intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Thionyl Chloride/Aluminum Chloride.[1] Thiochromanones are key intermediates for antifungal and anticancer agents.

PPAR Agonist Scaffold

The this compound motif mimics the "acidic head + lipophilic tail" structure required for Peroxisome Proliferator-Activated Receptor (PPAR) binding.[1]

  • Mechanism: The carboxylic acid forms ionic interactions with residues (e.g., Tyr473) in the PPAR ligand-binding domain (LBD), while the methoxy-phenyl core occupies the hydrophobic pocket.[1]

  • Therapeutic Area: Metabolic syndrome, Type 2 diabetes, and dyslipidemia.

Metabolic Stability

The thioether linkage is metabolically active. In vivo, it is often oxidized to the sulfoxide (chiral) and then the sulfone. Drug developers must assess the S-oxidation potential early in the lead optimization phase.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. The thioether is susceptible to slow oxidation by air; store under inert gas (Nitrogen/Argon) for long-term stability.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (sulfur oxides will be generated).

References

  • Preparation of 3-(arylthio)propanoic acids. Thieme Connect. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides.[1][2] Link[1]

  • Biological Activity of Phenyl-Propanoic Acids. National Institutes of Health (PubChem). 3-(3-Methoxyphenyl)propionic acid Data.[1] Link[1]

  • Thiochroman-4-one Synthesis. MDPI Molecules. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Link[1]

  • Chemical Properties of Aryl Sulfides. NIST Chemistry WebBook. Miconazole (Analogous Thioether Data). Link[1]

3-((3-Methoxyphenyl)thio)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 13735-06-3) is a functionalized aryl-thioether and a critical intermediate in the synthesis of sulfur-containing heterocycles, specifically thiochroman-4-ones.[1][2] Structurally, it consists of a 3-methoxybenzenethiol moiety linked to a propanoic acid tail via a thioether bond.[1] This scaffold is of significant interest in medicinal chemistry due to its structural homology with PPAR agonists (fibrates) and its utility as a precursor for bioactive fused-ring systems used in anticancer and antimicrobial research.[1]

This guide provides a definitive technical profile, validated synthetic protocols, and structural analysis for researchers utilizing this compound in drug discovery workflows.

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the baseline identity and properties of the compound. Researchers should use these values for stoichiometry calculations and analytical method development.

PropertyValueNotes
IUPAC Name 3-[(3-Methoxyphenyl)sulfanyl]propanoic acidPreferred IUPAC nomenclature.[1]
CAS Number 13735-06-3 Specific to the meta-isomer.[1]
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol Monoisotopic Mass: 212.05 g/mol .[1]
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[1]
Melting Point 48–52 °CLow-melting solid; handle with care.[1]
pKa (Predicted) ~4.65Carboxylic acid proton.
LogP (Predicted) ~2.3Moderately lipophilic; cell-permeable.[1]
Solubility DMSO, Methanol, Chloroform, Ethyl AcetatePoorly soluble in water without pH adjustment.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[3][4] The Thia-Michael Addition is preferred for its atom economy and "green" profile, while Copper-Catalyzed Coupling is reserved for cases where the corresponding thiol is unavailable but the aryl iodide is accessible.[1]

Method A: Thia-Michael Addition (Preferred)

This method utilizes the nucleophilicity of the thiol group to attack the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of acrylic acid.[1] It is high-yielding and requires minimal purification.[1]

Reagents: 3-Methoxybenzenethiol, Acrylic Acid, Triethylamine (catalytic), DCM or Toluene.[1]

Protocol:

  • Charge: In a round-bottom flask, dissolve 3-Methoxybenzenethiol (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Activation: Add Triethylamine (0.1 eq) as a base catalyst to deprotonate the thiol slightly, enhancing nucleophilicity.

  • Addition: Cool the solution to 0°C. Dropwise add Acrylic Acid (1.1 eq) to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Wash the organic layer with 1M HCl (to remove amine and unreacted acrylic acid) followed by Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

Method B: Copper-Catalyzed C-S Coupling

Used when starting from 3-Iodoanisole.[1]

Reagents: 3-Iodoanisole, 3-Mercaptopropionic acid, Cu₂O (0.5 eq), Pyridine (solvent/base).[1] Conditions: Reflux (120–130°C) for 6–12 hours. Mechanism: Ligand-free copper(I)-mediated cross-coupling.[1]

Synthetic Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing this scaffold.

SynthesisWorkflow Start Target Molecule: This compound RouteA Route A: Thia-Michael Addition (Green Chemistry / High Yield) Start->RouteA Preferred RouteB Route B: Cu-Catalyzed Coupling (Alternative / Harsh Conditions) Start->RouteB If Thiol Unavailable ReactantA1 3-Methoxybenzenethiol ConditionA Cat. Et3N, DCM 0°C to RT, 4h ReactantA1->ConditionA ReactantA2 Acrylic Acid ReactantA2->ConditionA ReactantB1 3-Iodoanisole ConditionB Cu2O (0.5 eq), Pyridine Reflux 130°C, 12h ReactantB1->ConditionB ReactantB2 3-Mercaptopropanoic Acid ReactantB2->ConditionB Workup Acidic Workup (1M HCl) Extraction & Drying ConditionA->Workup ConditionB->Workup Workup->Start Yields >85%

Figure 1: Comparative synthetic pathways. Route A is preferred for atom economy and mild conditions.[1]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.7 – 7.2 ppm): Expect a multiplet integrating to 4 protons (H-2, H-4, H-5, H-6 of the benzene ring).[1] The 3-methoxy substitution pattern creates a complex splitting pattern.[1]

  • Methoxy Group (3.80 ppm): A sharp singlet integrating to 3 protons (-OCH₃).[1]

  • Propanoic Chain:

    • ~3.15 ppm (Triplet): S-CH₂ protons (deshielded by Sulfur).[1]

    • ~2.70 ppm (Triplet): CH₂-COOH protons (adjacent to Carbonyl).[1]

  • Carboxylic Acid (~11.0 ppm): Broad singlet (exchangeable), often invisible depending on solvent water content.

Mass Spectrometry (ESI-MS)[1][2][3]
  • Ionization Mode: Negative Mode (ESI-).[1]

  • Target Ion: [M-H]⁻ = 211.04 m/z .[1]

  • Fragmentation: Loss of CO₂ (44 Da) or cleavage of the C-S bond may be observed in MS/MS experiments.

Part 4: Biological & Pharmacological Context[1][2][3][6][7]

Pharmacophore Features

This compound serves as a versatile "linker-head" scaffold.[1]

  • Acidic Head: The carboxylic acid mimics fatty acids, allowing interaction with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which regulate lipid metabolism.[1]

  • Thioether Linker: The sulfur atom introduces a "kink" in the chain and affects lipophilicity (LogP), distinct from simple alkyl or ether linkers.

  • Meta-Methoxy Tail: The 3-position substitution provides electronic donation to the ring without the steric hindrance of ortho substitution, often improving binding pocket fit in enzymes like MMPs (Matrix Metalloproteinases).[1]

Key Application: Thiochromanone Synthesis

This molecule is the direct linear precursor to 7-methoxythiochroman-4-one via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid or Triflic Acid).[1] Thiochromanones are privileged structures in drug discovery, exhibiting antifungal and anticancer activities.

Biological Pathway Logic

The diagram below illustrates the compound's role as a metabolic modulator scaffold and a synthetic intermediate.

BioActivity Core 3-((3-Methoxyphenyl)thio) propanoic acid PPAR PPAR Agonism (Metabolic Regulation) Core->PPAR Acidic Head Group MMP MMP Inhibition (Anti-metastatic) Core->MMP Zinc Binding Motif Cyclization Intramolecular Cyclization (PPA) Core->Cyclization Synthetic Precursor Thiochromanone 7-Methoxythiochroman-4-one (Bioactive Heterocycle) Cyclization->Thiochromanone -H2O

Figure 2: Pharmacological utility and synthetic downstream applications.[1]

References

  • GuideChem. (n.d.).[1] this compound Properties and CAS. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-((4-Methoxyphenyl)thio)propanoic acid Product Sheet (Isomer Reference). Retrieved from [1]

  • Csányi, D., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 02(01), 064-071.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] 3-(Methylthio)propanoic acid (Structural Class Reference). National Library of Medicine. Retrieved from [1]

Sources

Technical Guide: 3-((3-Methoxyphenyl)thio)propanoic Acid — Synthesis, Mechanisms, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, designing robust synthetic routes requires a deep understanding of molecular reactivity and downstream utility. 3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 13735-06-3)[1] is a highly versatile organosulfur intermediate characterized by a thioether linkage, a terminal carboxylic acid, and a methoxy-substituted aromatic ring. This structural trifecta—combining a nucleophilic sulfur center with an electrophilic carboxylate potential—makes it an indispensable building block. This whitepaper details its physicochemical properties, self-validating synthetic protocols, and its critical role in the development of active pharmaceutical ingredients (APIs)[2] and purely organic room-temperature phosphorescence (RTP) materials[3].

Chemical Identity & Structural Analytics

The presence of the electron-donating methoxy group on the aromatic ring significantly influences the frontier molecular orbitals of this compound, dictating its behavior in both electrophilic aromatic substitutions and photophysical applications. All core quantitative identifiers are summarized below for rapid verification.

PropertyValue
Chemical Name This compound
CAS Number 13735-06-3[1]
PubChem CID 5314229[4]
Molecular Formula C10H12O3S[4]
Molecular Weight 212.26 g/mol [4]
SMILES COC1=CC=CC(=C1)SCCC(=O)O
InChI InChI=1S/C10H12O3S/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)[4]

Synthetic Methodologies & Mechanistic Causality

The synthesis of this compound relies on exploiting the high nucleophilicity of the thiolate anion. Below are two field-proven, self-validating protocols designed for high yield and purity.

Protocol A: Nucleophilic Aliphatic Substitution (SN2) via 3-Bromopropanoic Acid

This route utilizes a classic SN2 displacement in an aqueous-organic biphasic system[5].

Step-by-Step Methodology:

  • Base Selection & Deprotonation: Suspend 1.05 equivalents of 3-bromopropanoic acid in deionized water. Slowly add 1.1 equivalents of anhydrous sodium carbonate (

    
    ).
    Causality:
    
    
    
    is specifically selected over stronger bases like
    
    
    . A strong base would promote the competitive E2 elimination (dehydrohalogenation) of 3-bromopropanoic acid into acrylic acid, thereby destroying the electrophile.
  • Thiolate Formation: Once

    
     effervescence ceases (a visual self-validation that the carboxylate salt has formed), cool the clear solution to 5–10 °C. Add 1.0 equivalent of 3-methoxybenzenethiol. The mildly basic conditions deprotonate the thiol (
    
    
    
    ) to form the highly nucleophilic thiolate anion.
  • SN2 Coupling: Stir the mixture at room temperature for 15 hours. The thiolate attacks the electrophilic

    
    -carbon of the 3-bromopropanoate, displacing the bromide ion.
    
  • Acidification & Isolation (Self-Validation): Quench the reaction with 1M HCl until the pH reaches 1-2. Causality: Acidification ensures complete protonation of the carboxylate. Because the free acid is highly lipophilic compared to its sodium salt, it immediately precipitates out of the aqueous phase or forms a distinct organic layer. This phase separation self-validates the completion of the reaction. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Thia-Michael Addition via Acrylic Acid

An alternative, highly atom-economical route utilizing conjugate addition.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 3-methoxybenzenethiol and 1.0 equivalent of acrylic acid in a polar aprotic solvent (e.g., THF). Add a catalytic amount (0.1 eq) of triethylamine (

    
    ).
    Causality: The amine base transiently deprotonates the thiol, significantly enhancing its nucleophilicity for the conjugate addition without triggering polymerization of the acrylic acid.
    
  • Conjugate Addition: The thiolate attacks the

    
    -carbon of the 
    
    
    
    -unsaturated carbonyl system.
  • Workup: Wash the organic layer with dilute aqueous HCl to remove the amine catalyst. The inherent 100% atom economy of this addition reaction means no major byproducts are formed, streamlining purification.

Synthesis Thiol 3-Methoxybenzenethiol Base1 Na2CO3 / H2O (Nucleophilic Substitution) Thiol->Base1 Base2 Et3N / Solvent (Thia-Michael Addition) Thiol->Base2 Bromo 3-Bromopropanoic Acid Bromo->Base1 Acrylic Acrylic Acid Acrylic->Base2 Product This compound CAS: 13735-06-3 Base1->Product -HBr Base2->Product Atom Economical

Synthetic pathways for this compound via SN2 and Thia-Michael addition.

Downstream Applications & Pathway Visualization

Precursor to Room-Temperature Phosphorescence (RTP) Materials

In advanced optoelectronics, this compound is a critical building block for purely organic [3]. Mechanistic Insight: The compound undergoes an intramolecular Friedel-Crafts acylation when treated with polyphosphoric acid (PPA) or Eaton's reagent, yielding methoxy-substituted thiochroman-4-ones[3]. The specific meta-positioning of the methoxy group on the precursor is strictly causal to the photophysical properties of the final material. By altering this substituent position, researchers can decrease the fluorescence radiative transition rate constant (


) and force the 

transition from a bright state to a dark state[3]. This rationally designed molecular tuning enhances the intersystem crossing (ISC) yield to nearly 100%, efficiently switching the singlet exciton to a triplet exciton for robust phosphorescence[3].
API Intermediate for Benzothiadiazepine Derivatives

In medicinal chemistry, the compound's thioether and carboxylic acid moieties serve as anchoring points for synthesizing [2]. These complex molecules function as apical sodium-dependent bile acid transporter (ASBT) inhibitors and are actively investigated for the treatment of cardiovascular diseases, fatty acid metabolism disorders, and glucose utilization anomalies[2].

Downstream Start This compound Reagent Polyphosphoric Acid (PPA) or Eaton's Reagent Start->Reagent App2 Benzothiadiazepine Derivatives (Bile Acid Modulators) Start->App2 API Derivatization Reaction Intramolecular Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Reagent->Reaction Dehydration (-H2O) Product 7-Methoxythiochroman-4-one (and 5-Methoxy isomer) Reaction->Product App1 Room-Temperature Phosphorescence (RTP) Materials Product->App1 Optoelectronic Tuning

Downstream applications of this compound in RTP materials and APIs.

References
  • Ma, L., Liu, Y., Tian, H., & Ma, X. (2023). "Switching Singlet Exciton to Triplet for Efficient Pure Organic Room-Temperature Phosphorescence by Rational Molecular Design." JACS Au, 3(7), 1835-1842.[Link]

  • Gillberg, P. G., et al. (2021). "Benzothiadiazepine compounds and their use as bile acid modulators.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5314229." PubChem.[Link]

Sources

Literature review of 3-((3-Methoxyphenyl)thio)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-((3-Methoxyphenyl)thio)propanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive literature review of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the synthetic methodologies for this class of compounds, explores their diverse and promising biological activities, and discusses their potential as therapeutic agents. By synthesizing information from patent literature, and academic research, this document aims to serve as a foundational resource for the further investigation and development of these molecules. We will cover key aspects from fundamental synthesis protocols to the elucidation of their mechanisms of action in various biological systems, with a particular focus on their potential roles in metabolic diseases and beyond.

Introduction: The Emerging Potential of Arylthiopropanoic Acid Derivatives

Arylpropionic acid derivatives represent a significant class of compounds in medicinal chemistry, most famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The core structure of these molecules offers a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The introduction of a thioether linkage, as seen in 3-(arylthio)propanoic acids, adds another layer of chemical and biological diversity, opening up new avenues for drug discovery. These compounds serve as important intermediates in the synthesis of various biologically active molecules, including those with anticancer, monoamine oxidase inhibitory, and anti-hepatitis effects.

This guide focuses specifically on derivatives of this compound. The presence of the methoxy group on the phenyl ring is a common feature in many pharmacologically active compounds, influencing their solubility, metabolic stability, and target-binding interactions.[2] Understanding the synthesis and biological profile of this particular subclass of arylthiopropanoic acids is therefore of considerable interest for the development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of 3-(arylthio)propanoic acids can be achieved through several reliable methods. A common and effective approach involves the copper-mediated C–S bond formation between an aryl iodide and 3-mercaptopropionic acid. This method is attractive due to the ready availability of the starting materials and the good to excellent yields typically obtained.

General Synthesis Protocol for 3-(Arylthio)propanoic Acids

A representative procedure for the synthesis of 3-(arylthio)propanoic acids involves the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of copper(I) oxide (Cu₂O) in refluxing pyridine.

Experimental Protocol:

  • To a round-bottom flask, add the aryl iodide (1 equivalent), 3-mercaptopropionic acid (1 equivalent), and copper(I) oxide (0.5 equivalents).

  • Add pyridine as the solvent and heat the mixture to reflux for 6-8 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water.

  • The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the product.

  • The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.

Another established method for synthesizing 3-(arylthio)propanoic acids is through the conjugate addition of an arylthiol to an acrylic acid derivative. Additionally, the alkylation of thiophenols with β-halopropionic acids or esters provides another synthetic route.

For the specific synthesis of this compound, 3-methoxythiophenol would be reacted with 3-chloropropanoic acid in the presence of a base.[3]

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited in the public domain, the biological activities of structurally related compounds provide significant insights into its potential therapeutic applications. These activities span anti-inflammatory, anticancer, antimicrobial, and metabolic regulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[4] Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[5] Several propanoic acid derivatives have been identified as PPAR agonists.[6][7]

For instance, the novel PPAR pan-agonist MHY2013, a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, has been shown to ameliorate obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis in mice.[6] This suggests that the propanoic acid scaffold is a viable starting point for designing new PPAR agonists. Given the structural similarities, it is plausible that this compound derivatives could also exhibit PPAR agonistic activity.

Signaling Pathway: PPAR Agonism

PPAR_Agonism cluster_nucleus Nucleus 3-((3-Methoxyphenyl)thio)propanoic_acid_Derivative 3-((3-Methoxyphenyl)thio) propanoic acid Derivative PPAR PPARα/γ/δ 3-((3-Methoxyphenyl)thio)propanoic_acid_Derivative->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Improved Insulin Sensitivity Reduced Triglycerides Anti-inflammatory Effects Gene_Expression->Metabolic_Effects

Caption: Hypothetical activation of PPAR signaling by a this compound derivative.

Anti-inflammatory and Analgesic Potential

Arylpropionic acids are well-known for their anti-inflammatory properties.[1] The core structure is a key pharmacophore in many NSAIDs. 3-(3-Methoxyphenyl)propionic acid itself is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] The introduction of a thioether linkage could modulate this activity, potentially leading to compounds with improved efficacy or a different side-effect profile.

Anticancer and Antioxidant Activities

Structurally related propiophenones and chalcones containing a methoxyphenyl group have been investigated for their potential as anticancer agents.[8][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and modulation of cancer-related signaling pathways.[8] Furthermore, phenolic compounds with methoxy substitutions are often associated with antioxidant properties due to their ability to scavenge reactive oxygen species (ROS).[8]

Gut Microbiota Metabolism and Systemic Effects

A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a metabolite produced by the gut microbiota from dietary polyphenols.[10][11] HMPA has been shown to have several beneficial effects, including improving hepatic lipid metabolism via the GPR41 receptor, regulating oxidative stress, and enhancing muscle strength.[10][11][12][13] This highlights the potential for metabolites of ingested compounds to exert significant systemic effects. It is conceivable that this compound could be metabolized by the gut microbiota, leading to systemically active compounds.

Workflow: Investigating Biological Activity

Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Target Cell Lines (e.g., Cancer, Adipocytes) Characterization->Cell_Culture Activity_Assays Biological Activity Assays (e.g., Cytotoxicity, PPAR Luciferase Assay) Cell_Culture->Activity_Assays Data_Analysis IC50 / EC50 Determination Activity_Assays->Data_Analysis Animal_Model Disease Model Selection (e.g., db/db mice for diabetes) Data_Analysis->Animal_Model Lead Compound Selection Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Toxicity Efficacy & Toxicity Assessment Compound_Admin->Efficacy_Toxicity

Caption: A typical workflow for the investigation of the biological activity of novel chemical entities.

Quantitative Data Summary

Compound/Derivative ClassBiological ActivityModel SystemKey FindingsReference
2-Methyl-2-(o-tolyloxy)propanoic acid derivatives (e.g., MHY2013) PPAR Pan-Agonistdb/db miceAmeliorated insulin resistance, dyslipidemia, and hepatic steatosis.[6]
2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone derivatives AnticancerMCF-7 (Breast Cancer)IC₅₀ values ranging from 0.73–2.38 µM.[9]
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) Metabolic RegulationC57BL/6J miceImproved hepatic lipid metabolism via GPR41 activation.[10][12]
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) AntioxidantC57BL/6 miceReduced oxidative stress and enhanced antioxidant capacity post-exercise.[11]

Future Directions and Conclusion

The literature on compounds structurally related to this compound suggests a rich and diverse pharmacology for this class of molecules. The arylthiopropanoic acid scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of metabolic diseases, inflammation, and oncology.

Future research should focus on the following areas:

  • Synthesis and Characterization: A focused effort to synthesize a library of this compound derivatives with systematic variations in their substitution patterns is warranted.

  • Biological Screening: These derivatives should be screened against a panel of biological targets, with a particular emphasis on PPARs, inflammatory mediators, and cancer cell lines.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

  • Pharmacokinetic and Toxicological Profiling: Lead compounds will require thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.

References

  • EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl)
  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google P
  • Synthesis of 3-phenyl-3-(phenylthio)propionic acid - PrepChem.com. (URL: [Link])

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (URL: [Link])

  • US5198557A - Process for the resolution of 3-(4-substituted-phenyl)
  • US20040146518A1 - Novel opiate compounds, methods of making and methods of use - Google P
  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed. (URL: [Link])

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. (URL: [Link])

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC. (URL: [Link])

  • (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. (URL: [Link])

  • Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid - KTU ePubl. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: [Link])

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. (URL: [Link])

  • Novel Tricyclic α-Alkoxyphenyl Propanoic Acid Derivatives: Dual PPAR α/γ Agonists with Hypolipidemic and Antidiabetic Activity | Request PDF - ResearchGate. (URL: [Link])

  • 3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (URL: [Link])

  • Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (URL: [Link])

  • US20220117972A1 - Use of ppar-delta agonists in the treatment of mitochondrial myop
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. (URL: [Link])

  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. (URL: [Link])

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (URL: [Link])

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - MDPI. (URL: [Link])

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed. (URL: [Link])

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - MDPI. (URL: [Link])

  • PPAR agonist - Wikipedia. (URL: [Link])

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed. (URL: [Link])

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed. (URL: [Link])

Sources

pKa values of 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: pKa Profiling and Physicochemical Characterization of 3-((3-Methoxyphenyl)thio)propanoic Acid: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development, the acid dissociation constant (pKa) is a foundational physicochemical parameter that governs a molecule's solubility, lipophilicity, and membrane permeability across physiological compartments. This technical whitepaper provides an in-depth analysis of This compound (CAS: 13735-06-3) [1]. By synthesizing structural electronic effects with self-validating experimental methodologies, this guide establishes the theoretical pKa of the compound (~4.25) and outlines robust analytical workflows for its empirical determination.

Structural Analysis & Theoretical pKa Derivation

The ionization center of this compound is its terminal carboxylic acid moiety. To predict its pKa with high fidelity prior to empirical testing, we must evaluate the inductive effects of its molecular substituents using linear free-energy relationships, specifically the Hammett equation[2].

  • Baseline Acidity: Unsubstituted propanoic acid has a well-documented pKa of 4.88.

  • 
    -Thioether Inductive Effect:  The introduction of a sulfur atom at the 
    
    
    
    -position introduces a strong electron-withdrawing inductive effect (-I effect). Because sulfur is more electronegative than carbon, it pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the conjugate base. This effect is empirically supported by the structural analog 3-(phenylthio)propanoic acid, which exhibits a predicted pKa of 4.27 ± 0.10[3].
  • Meta-Methoxy Substitution: The target molecule features a methoxy group (-OCH₃) at the meta position of the phenyl ring. While methoxy groups typically act as electron donors via resonance (+R) at ortho and para positions, resonance delocalization cannot occur at the meta position. Consequently, the high electronegativity of the oxygen atom dominates, resulting in a net electron-withdrawing inductive effect (Hammett constant

    
     = +0.12)[4]. This localized electron withdrawal is relayed through the thioether linkage, providing additional stabilization to the carboxylate anion.
    

Conclusion: The combined inductive pull of the


-thioether and the meta-methoxy group lowers the pKa from the baseline of 4.88 down to an estimated 4.25 .

G1 A m-Methoxy Group (Inductive Withdrawal) B Phenyl Ring (Electron Relay) A->B σ_m = +0.12 C Thioether (S) (Electronegative) B->C Electron Pull D Propanoic Acid (Ionizable Center) C->D β-Inductive Effect E Carboxylate Anion (Stabilized) D->E -H+ (pKa ~4.25)

Figure 1: Inductive electron-withdrawing effects stabilizing the carboxylate anion.

Pharmaceutical Implications of the pKa Value

Understanding the ionization state of weak acids (pKa ~4.2) is critical for formulation and controlled-release pharmacokinetics[5]. The predicted pKa of 4.25 dictates that this compound will exhibit highly pH-dependent behavior across the gastrointestinal tract:

  • Gastric pH (1.2): The molecule exists predominantly in its unionized, protonated state (>99.9%). This maximizes lipophilicity, facilitating passive transcellular diffusion across the gastric mucosa.

  • Intestinal (6.8) and Plasma pH (7.4): The molecule is almost entirely ionized (>99.8%) into its carboxylate form. While this dramatically enhances aqueous solubility for systemic circulation, it restricts passive intracellular penetration, necessitating carrier-mediated transport or targeted formulation strategies (e.g., prodrug conversion or lipid nanoparticles).

Self-Validating Experimental Protocols for pKa Determination

To empirically validate the theoretical pKa, analytical scientists must employ orthogonal, self-validating methodologies. The following protocols are designed to eliminate artifacts related to ionic strength and poor unionized solubility.

Protocol A: Potentiometric Titration (Primary Method)

Causality & Rationale: Potentiometry is the gold standard for pKa determination. We utilize 0.15 M KCl as the background electrolyte rather than pure water. This maintains a constant ionic strength that mimics physiological conditions, stabilizing the activity coefficients of the ions and preventing Debye-Hückel deviations during the titration[2].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh enough this compound to achieve a 2.0 mM concentration. Dissolve in 50 mL of 0.15 M KCl (aq). Perform this under a nitrogen gas blanket to prevent atmospheric CO₂ absorption, which would artificially lower the pH.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration Execution: Using an automated titrator, inject standardized 0.1 M NaOH (CO₂-free) in 0.01 mL increments. Program the system to wait for potential stabilization (drift < 0.1 mV/s) before recording each pH value.

  • Gran Plot Analysis: Rather than relying on the visual inflection point of the sigmoidal curve, construct a Gran plot (

    
     vs. Volume). This linearizes the data, allowing for mathematically precise identification of the equivalence point. Calculate the pKa at the exact half-equivalence point using the Henderson-Hasselbalch equation.
    

G2 Step1 1. Sample Preparation Dissolve in 0.15M KCl (aq) Step3 3. Titration Add 0.1M NaOH in 0.01mL increments Step1->Step3 Step2 2. Electrode Calibration Standard Buffers (pH 4, 7, 10) Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume Step3->Step4 Step5 5. Gran Plot Analysis Linearize for Equivalence Point Step4->Step5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: ¹³C-NMR Titration (Orthogonal Validation)

Causality & Rationale: If the compound exhibits precipitation at low pH (gastric conditions), potentiometry will fail. ¹³C-NMR titration bypasses solubility artifacts by tracking the chemical shift (


) of the carboxyl carbon, which is highly sensitive to its protonation state. This provides a site-specific, self-validating measurement.

Step-by-Step Workflow:

  • Prepare a 5.0 mM solution of the analyte in a D₂O/H₂O (10:90 v/v) mixture containing 0.15 M KCl.

  • Adjust the pH of distinct aliquots from 2.0 to 7.0 in 0.5 pH unit increments using dilute DCl and NaOD.

  • Acquire ¹³C-NMR spectra for each aliquot at 25.0 °C.

  • Plot the chemical shift of the carbonyl carbon (typically observed between 175–180 ppm) against the measured pH. Fit the resulting sigmoidal curve to a non-linear regression model to extract the exact pKa.

Quantitative Data Summary

Table 1: Comparative pKa Values of Structural Analogs

CompoundSubstituent ModificationExperimental/Predicted pKa
Propanoic AcidNone (Baseline)4.88
3-(Phenylthio)propanoic acid

-Phenylthio group
4.27 ± 0.10
This compound Meta-methoxy addition ~4.25 (Calculated)

Table 2: Ionization State vs. Physiological pH (Based on pKa = 4.25)

Physiological CompartmentTypical pH% Ionized (Carboxylate)% Unionized (Neutral)
Stomach (Fasted)1.2< 0.1%> 99.9%
Duodenum4.564.0%36.0%
Jejunum / Ileum6.899.7%0.3%
Blood Plasma7.4> 99.9%< 0.1%

References

  • Alfa Industry. "CAS 5219-65-8 | 3-(Phenylthio)propanoic acid Properties". Alfa-Industry Chemical Database. URL: [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. "pKa Prediction for Organic Acids and Bases." Springer / Scribd Repository. URL: [Link]

  • Kucera K., et al. "A critical review on the journey of benzoic acid in the pharmaceutical industry." National Institutes of Health (PMC). URL: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. URL: [Link]

Sources

Technical Guide: Toxicity & Safety Profile of 3-((3-Methoxyphenyl)thio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and toxicity profile for 3-((3-Methoxyphenyl)thio)propanoic acid .

Editorial Note: As of the current scientific literature, specific experimental toxicological data for the meta-isomer (3-methoxy) is limited. Therefore, this safety assessment employs a Read-Across Methodology , deriving protocols and hazard classifications from the experimentally validated parent compound 3-(Phenylthio)propanoic acid (CAS 5219-65-8) and its para-isomer. This approach is standard in regulatory toxicology for unlisted intermediates.

Part 1: Executive Technical Summary

This compound is a functionalized aryl-thioether building block used primarily in the synthesis of sulfur-containing heterocycles (e.g., thiochromen-4-ones) and PPAR agonists. Its structure combines a lipophilic methoxy-phenyl tail with a polar carboxylic acid head, linked by a sulfur atom that is susceptible to oxidation.

From a safety perspective, this compound acts as a bio-reactive irritant . The thioether linkage presents specific metabolic considerations (sulfoxidation), while the carboxylic acid moiety dictates its corrosive/irritant potential to mucous membranes.

Key Chemical Identifiers
ParameterDetail
Chemical Name This compound
Systematic Name 3-(3-methoxyphenylsulfanyl)propanoic acid
Parent Analog CAS 5219-65-8 (3-(Phenylthio)propanoic acid)
Molecular Formula

Molecular Weight 212.27 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Part 2: Hazard Identification & Risk Assessment[4]

GHS Classification (Derived via Read-Across)

Based on the validated profile of 3-(phenylthio)propanoic acid, the 3-methoxy derivative is classified as WARNING .

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2][3][1][4]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][1][4][5]
STOT - Single Exposure 3H335 May cause respiratory irritation.[4]
Toxicological Mechanism
  • Local Irritation: The free carboxylic acid proton (

    
    ) causes direct irritation to epithelial tissues upon contact.
    
  • Systemic Absorption: The methoxy group increases lipophilicity compared to the parent phenyl-thio acid, potentially enhancing dermal absorption.

  • Metabolic Activation: The sulfur atom is a nucleophile. In vivo, it is subject to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). These metabolites are generally more polar and excreted, but intermediate species can be reactive.

Part 3: Safe Handling & Exposure Control Strategy

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity > 0.5 m/s.

  • Secondary: Local exhaust ventilation (LEV) is required if heating the compound, as sulfur-based decomposition products (SOx) are toxic.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or P100 (if aerosolized). If handling >10g, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time: < 15 mins. Double-gloving is recommended due to the compound's lipophilicity.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of acid crystallization in the eye.

Workflow Visualization: Safety Decision Tree

The following diagram outlines the decision logic for handling this compound based on scale and state.

SafetyWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution ScaleCheck1 Scale < 1g? Solid->ScaleCheck1 ScaleCheck2 Scale > 100mL? Solution->ScaleCheck2 Level1 Level 1 Protocol: Fume Hood + Nitrile Gloves + Goggles ScaleCheck1->Level1 Yes Level2 Level 2 Protocol: Respirator (P100) + Double Gloves + Tyvek Sleeves ScaleCheck1->Level2 No ScaleCheck2->Level1 No Level3 Level 3 Protocol: Full Face Respirator + Chem-Resistant Apron ScaleCheck2->Level3 Yes (Splash Risk)

Figure 1: Decision tree for selecting appropriate containment and PPE based on experimental scale and physical state.

Part 4: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes . Hold eyelids apart to ensure irrigation of the entire surface. The acidic nature requires immediate dilution to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or organic solvents, as they may increase transdermal absorption of the methoxy-thioether moiety.

  • Ingestion: Do NOT induce vomiting. The compound is corrosive to mucous membranes; vomiting may re-expose the esophagus to acid burns. Administer water if conscious.

Fire-Fighting Measures[3]
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[4] Water spray may be used to cool containers but avoid direct jetting which can scatter the molten acid.
    
  • Specific Hazards: Thermal decomposition produces Sulfur Oxides (

    
    )  and Carbon Monoxide (
    
    
    
    )
    . Firefighters must wear SCBA.[4]

Part 5: Reactivity & Synthesis Context

Stability Profile

The compound is stable under standard conditions but sensitive to strong oxidizers. The sulfur atom is the primary site of reactivity.

Metabolic & Synthetic Pathway

Understanding the reactivity helps in both safety (metabolism) and application (synthesis).

ReactionPath Compound 3-((3-Methoxyphenyl)thio) propanoic acid Sulfoxide Sulfoxide Derivative (Metabolic/Synthetic) Compound->Sulfoxide Oxidation (Phase I Metab) Cyclization Acid Catalyzed Cyclization (Polyphosphoric Acid) Compound->Cyclization Synthesis Oxidizer Oxidizing Agents (e.g., H2O2, mCPBA) Sulfone Sulfone Derivative (Stable End Product) Sulfoxide->Sulfone Further Oxidation Thiochromanone Thiochromen-4-one (Bioactive Scaffold) Cyclization->Thiochromanone

Figure 2: Reactivity pathway showing susceptibility to oxidation (safety hazard/metabolism) and cyclization (synthetic utility).[6]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222492, 3-(Phenylthio)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(phenylthio)propionic acid.[7] Retrieved from [Link]

  • MDPI (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • PubChemLite (2025). 3-[(4-methoxyphenyl)thio]propanoic acid (Isomer Analog Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid , a critical "soft linker" moiety used in medicinal chemistry for fragment-based drug discovery (FBDD) and the design of PROTACs (Proteolysis Targeting Chimeras).

Unlike rigid amide or ester linkers, the thioether (sulfide) bridge provides unique rotational freedom and metabolic stability. This guide presents two distinct protocols:

  • Method A (The "Green" Route): A Thia-Michael Addition using acrylic acid. This is the preferred modern approach due to high atom economy and mild conditions.

  • Method B (The Classical Route): Nucleophilic substitution using 3-chloropropanoic acid. This serves as a robust alternative when acrylic acid polymerization is a concern.

Key Technical Insight: The primary challenge in this synthesis is not conversion, but oxidative management . 3-Methoxythiophenol is prone to dimerization (disulfide formation) under basic conditions. This protocol integrates specific deoxygenation steps to mitigate this side reaction.

Reaction Mechanism: The Thia-Michael Addition

The preferred synthesis relies on the Thia-Michael Addition . According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom in 3-methoxythiophenol acts as a "soft" nucleophile. It preferentially attacks the "soft"


-carbon of the acrylic acid (Michael acceptor) rather than the "hard" carbonyl carbon.
Mechanism Diagram

The following diagram illustrates the base-catalyzed activation of the thiol and the subsequent 1,4-addition.[1]

MichaelAddition Thiol 3-Methoxythiophenol (Pro-Nucleophile) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation Base Base Catalyst (TEA) Base->Thiolate H+ Transfer Enolate Enolate Intermediate Thiolate->Enolate Attack on β-Carbon Acrylic Acrylic Acid (Michael Acceptor) Acrylic->Enolate Product 3-((3-Methoxyphenyl)thio) propanoic acid Enolate->Product Protonation

Caption: Base-catalyzed Thia-Michael addition pathway. The thiolate anion attacks the


-carbon of acrylic acid.

Pre-Synthesis Safety & Odor Abatement (HSE)

Critical Warning: 3-Methoxythiophenol possesses a potent, disagreeable stench and a low odor threshold (ppb range).

  • Engineering Controls: All operations must occur inside a functioning fume hood.

  • Odor Trap Protocol: Connect the reaction vessel vent to a scrubber containing 10% Sodium Hypochlorite (Bleach) . This oxidizes escaping thiol vapors to non-volatile sulfonates.

  • Glassware Decontamination: Before removing glassware from the hood, rinse all surfaces with the bleach solution.

Method A: Thia-Michael Addition (Preferred Protocol)

This route is atom-economic and avoids the generation of halide waste.

Reagents & Materials[1][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Methoxythiophenol 140.201.01.14Nucleophile
Acrylic Acid 72.061.11.05Electrophile
Triethylamine (TEA) 101.190.10.73Catalyst
Dichloromethane (DCM) -Solvent-Solvent (anhydrous)
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Solvent Loading: Add 3-Methoxythiophenol (1.40 g, 10 mmol) and anhydrous DCM (20 mL).

  • Catalyst Addition: Add Triethylamine (TEA) (0.14 mL, 1.0 mmol). Stir for 5 minutes.

    • Note: The solution may turn slightly yellow due to thiolate formation.

  • Controlled Addition: Cool the flask to 0°C (ice bath). Add Acrylic Acid (0.79 g, 11 mmol) dropwise over 10 minutes.

    • Why? Acrylic acid polymerization is exothermic. Low temperature prevents "runaway" polymerization and ensures regioselectivity.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The thiol spot (

      
      ) should disappear.
      
  • Workup (Self-Validating):

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) . Crucial: This removes the TEA catalyst and ensures the carboxylic acid is protonated (organic soluble).

    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.[2]

Method B: Nucleophilic Substitution (Alternative Protocol)

Use this method if Acrylic Acid is unavailable or if the Michael addition yields polymeric byproducts.

Reagents & Materials[1][3][4][5][6][7][8]
ReagentEquiv.Role
3-Methoxythiophenol 1.0Nucleophile
3-Chloropropanoic Acid 1.2Electrophile
NaOH (2M aq) 2.5Base/Solvent
Step-by-Step Protocol
  • Dissolution: In a 50 mL RBF, dissolve 3-Methoxythiophenol (10 mmol) in 2M NaOH (12.5 mL, 25 mmol).

    • Observation: The thiol dissolves to form a clear sodium thiolate solution.

  • Addition: Add a solution of 3-Chloropropanoic acid (12 mmol) in water (5 mL) slowly.

    • Note: Ensure the pH remains >10. Add more NaOH if necessary.

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours.

  • Precipitation (Critical Step):

    • Cool the reaction to room temperature.[3]

    • Acidify carefully with Conc. HCl to pH ~2 while stirring vigorously.

    • The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

Workflow Visualization (Method A)

Workup Reaction Reaction Mixture (Thiol + Acrylic Acid + TEA) Quench Dilute with DCM Add 1M HCl Reaction->Quench Separation Phase Separation Quench->Separation AqLayer Aqueous Layer (TEA-HCl salt, excess Acrylic Acid) Separation->AqLayer Discard OrgLayer Organic Layer (Product in DCM) Separation->OrgLayer Keep Drying Dry (Na2SO4) & Evaporate OrgLayer->Drying Final Solid Product This compound Drying->Final

Caption: Extraction and isolation workflow for the Michael Addition protocol.

Characterization & Validation

To ensure the protocol was successful, compare your data against these expected values.

Expected Physical Properties[8][10]
  • Appearance: White to off-white crystalline solid.[4]

  • Melting Point: Expected range 60–90°C (Based on isomeric analogs [1][2]).

NMR Validation (Self-Validating Check)

Use


 as the solvent.
Shift (

ppm)
MultiplicityIntegralAssignmentLogic
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.15 - 7.25 Multiplet1HAr-H (C5)Meta-coupling patterns visible.
6.90 - 7.00 Multiplet2HAr-H (C2, C6)Ortho to S and OMe groups.
6.70 - 6.80 Multiplet1HAr-H (C4)Para to S, Ortho to OMe.
3.80 Singlet3H-OCH 3Distinct methoxy peak.
3.15 Triplet (

Hz)
2H-S-CH 2-Deshielded by Sulfur.
2.65 Triplet (

Hz)
2H-CH2-COOH Alpha to Carbonyl.

Troubleshooting Tip: If you see a triplet at


 and 

, you have formed the O-alkylated ester byproduct (rare with thiols but possible). If you see broad aromatic peaks, check for disulfide contamination (dimer).

References

  • Preparation of 3-(arylthio)propanoic acids. Thieme Connect. (2018).[5] Describes the copper-mediated synthesis and general properties of arylthiopropanoic acids. Link

  • Thia-Michael Addition in Diverse Organic Synthesis. Semantic Scholar. (2023). Comprehensive review of the mechanism and catalyst choices for Thia-Michael additions. Link

  • 3-(3-Methoxyphenyl)propionic acid Properties. ChemicalBook. (2023). Provides physical data for the carbon-analog to assist in structural estimation. Link

  • Reaction of 2-aminothiophenol with acrylic acid. Chemistry of Heterocyclic Compounds. (2023). Validates the reactivity of thiophenols with acrylic acid under acidic/basic conditions. Link

Sources

Application Note: Precision Amide Coupling of 3-((3-Methoxyphenyl)thio)propanoic Acid

[1]

Abstract & Strategic Overview

This guide details the optimized protocols for the amide coupling of 3-((3-methoxyphenyl)thio)propanoic acid (CAS: 893758-00-4).[1] While this compound appears structurally simple, it contains a


-thioether moietyretro-Michael addition1

To ensure high fidelity and yield, this protocol prioritizes kinetic control —using highly active coupling agents at low temperatures to favor amide bond formation over elimination.[1]

Key Chemical Challenges
FeaturePotential RiskMitigation Strategy

-Thioether Linker
Retro-Michael Elimination: Base-induced elimination of the thiophenolate leaving group.[1]Maintain temperature

; avoid strong inorganic bases; use mild organic bases (DIPEA/NMM).
Thioether Sulfur Oxidation: Susceptibility to sulfoxide/sulfone formation.Avoid strong oxidants; degas solvents if using sensitive catalysts downstream.
Carboxylic Acid Low Reactivity: Aliphatic acids can be sluggish with steric amines.Use high-efficiency coupling agents (HATU or T3P) rather than carbodiimides (EDC/DCC) alone.[1]

Mechanistic Pathways & Decision Logic[1]

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Amidation) while suppressing Path B (Elimination).[1]

ReactionPathwaysStart3-((3-Methoxyphenyl)thio)propanoic acidActivationActivation(HATU/T3P)Start->ActivationIntermediateActivated Ester(O-At or O-P species)Activation->IntermediatePathAPath A: Amidation(Kinetic Product)Intermediate->PathA < 25°C, Mild BasePathBPath B: Retro-Michael(Thermodynamic/Thermal)Intermediate->PathB > 40°C, Excess BaseAmineAmine Nucleophile(R-NH2)Amine->PathAProductTarget AmidePathA->ProductByproductsAcrylamide + 3-Methoxybenzenethiol(Foul Odor)PathB->Byproducts

Figure 1: Competing reaction pathways.[1] Path A is the desired route. Path B is a decomposition pathway triggered by heat and excess base, characteristic of

1

Reagent Selection Guide

ReagentSuitabilityContext
HATU Excellent First-line choice. Fast activation at 0°C minimizes the time window for elimination.[1] High yields for secondary/hindered amines.
T3P (Propylphosphonic anhydride) High Scalable choice. Low toxicity, easy aqueous workup.[1][2] Acidic nature of T3P helps suppress base-catalyzed elimination during activation.
EDC / HOBt ModerateSlower reaction rates may allow side reactions. Urea byproduct removal can be tedious.
Thionyl Chloride (

)
Poor / Risky Avoid. Generation of acid chloride often requires heating or creates harsh local conditions that promote elimination or sulfur oxidation.[1]

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: Milligram to gram scale, valuable amines, or library synthesis.[1]

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DCM/DMF (4:1)[1]

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

  • Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv initially).[1] Stir for 5–10 minutes.

    • Note: The solution may turn slightly yellow. This pre-activation ensures the active ester is formed before the amine sees the base, reducing competition.[1]

  • Coupling: Add the Amine (1.1 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Critical Control:Do NOT heat. If the reaction is sluggish, add more HATU/Base rather than increasing temperature.

  • Monitoring: Check via LC-MS. Look for the product mass [M+H]+.

    • QC Check: If you see a peak corresponding to the amine + 71 Da (acrylamide adduct) or smell a "rotten egg" odor (thiophenol), elimination has occurred.[1]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).[1]

    • Sat.

      
       (to remove unreacted acid/HOBt byproducts).[1]
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Process / Scale-Up (T3P Method)

Best for: Multigram scale, ease of purification, "Green" chemistry requirements.[1]

Reagents:

  • Acid: 1.0 equiv[3]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Charge: To a reactor/flask, charge the Acid , Amine , and Solvent (EtOAc preferred for easy workup).[1]

  • Cool: Cool the mixture to 0–5°C .

  • Base Addition: Add Pyridine or NMM .

  • Reagent Addition: Add T3P solution dropwise over 10–15 minutes, maintaining internal temperature < 10°C.

    • Why? T3P activation is exothermic. Controlling the exotherm prevents the retro-Michael pathway.

  • Reaction: Stir at 0°C for 30 minutes, then warm to 20°C and stir for 3–12 hours.

  • Workup: Add water directly to the reaction mixture. Separate phases.

    • Wash organic layer with 1M HCl (removes Pyridine/NMM and excess amine).[1]

    • Wash with 1M NaOH (removes unreacted acid and phosphorus byproducts).[1]

    • Wash with Brine.

  • Isolation: Concentrate the organic layer. T3P byproducts are water-soluble, often yielding high-purity product without chromatography.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Strong "sulfur" smell Retro-Michael EliminationReaction temperature was too high or base was too strong.[1] Repeat at 0°C. Switch from TEA to DIPEA/NMM.
Low Yield Incomplete ActivationEnsure reagents are anhydrous. Water hydrolyzes HATU/T3P. Increase coupling agent to 1.5 equiv.
Product + 16 Da (LCMS) Sulfur OxidationSolvent contained peroxides or reaction was exposed to air/light for too long.[1] Use fresh anhydrous solvent; degas with Nitrogen.
Emulsion during workup Surfactant effectThe amphiphilic nature of the product may cause emulsions. Add a small amount of MeOH to the organic phase or use solid NaCl to break the emulsion.

Safety Considerations

  • Thiophenol Release: In the event of elimination, 3-methoxybenzenethiol is released. This is toxic and has a low odor threshold. All reactions should be performed in a fume hood. Treat glassware with bleach (sodium hypochlorite) solution to oxidize and deodorize any sulfur residues before washing.[1]

  • Sensitization: Amide coupling reagents (HATU, EDC) are potent sensitizers.[1] Avoid inhalation of dusts.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Gresham, R., et al. (2018).[1] Synthesis of 3-(Arylthio)propionic Acids... and their Use as Odorless Aryl Mercaptan Surrogates.[1] Synthesis, 50(11), 2244-2254.[1] (Highlights the Retro-Michael instability). Link

  • Patterson, J. W. (1994). 3-(Arylthio)propanoic acids as building blocks.[1][5] Journal of Medicinal Chemistry. (Contextual usage of the specific scaffold).

  • Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent.[1] Organic Process Research & Development. Link[1]

Application Note: High-Efficiency Thio-Michael Addition Protocols for the Synthesis of 3-Thiopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

The synthesis of 3-thiopropanoic acid derivatives via the Thio-Michael addition is a cornerstone technique in modern bioconjugation, polymer chemistry, and pharmaceutical development. By reacting a thiol (Michael donor) with an acrylic acid derivative such as an acrylate or acrylamide (Michael acceptor), chemists can rapidly construct stable C–S bonds.

As an Application Scientist, I approach this reaction not just as a standard conjugate addition, but as an orthogonal "click" chemistry process. When optimized, this reaction proceeds with quantitative conversion, requires minimal purification, and operates under mild conditions. This guide outlines the causality behind catalyst selection, provides comparative quantitative data, and establishes self-validating protocols for both solvent-free and green-aqueous synthetic routes.

Mechanistic Insights: Causality in Catalyst Selection

The kinetic efficiency of the Thio-Michael addition is heavily dictated by the catalytic mechanism. Historically, base-catalyzed systems were employed to deprotonate the thiol, generating a thiolate anion that attacks the electron-deficient


-carbon of the acrylate. However, base-catalyzed systems often suffer from incomplete conversion and side reactions such as disulfide formation.

To circumvent this, nucleophile-catalyzed pathways have emerged as the superior choice. When a primary amine or phosphine is used, the nucleophile directly attacks the electron-poor double bond of the acrylate. This creates a super-strong zwitterionic enolate anion. Because this enolate is highly basic, it rapidly abstracts a proton from the thiol, generating the reactive thiolate in situ while suppressing oxidative disulfide byproducts.

Furthermore, the reaction kinetics are highly dependent on the


 of the thiol and the pH of the microenvironment, with optimal chemoselectivity typically occurring between pH 6.5 and 7.5 to prevent competitive aza-Michael additions[1].

Mechanism A Thiol + Acrylate (Precursors) B Nucleophile Attack on Acrylate A->B Catalyst Initiation C Enolate Anion Intermediate B->C Electron Transfer D Thiol Deprotonation (Thiolate Formation) C->D Proton Abstraction E Conjugate Addition (C-S Bond Formation) D->E Nucleophilic Attack E->D Catalyst Regeneration F 3-Thiopropanoic Acid Derivative E->F Protonation

Mechanistic pathway of nucleophile-catalyzed Thio-Michael addition.

Reaction Optimization & Quantitative Data

Selecting the correct reaction conditions dictates the purity and yield of the final 3-thiopropanoic acid derivative. The table below synthesizes quantitative data across various modern catalytic approaches.

Table 1: Comparative Conditions for Thio-Michael Addition to Acrylates/Acrylamides

MethodCatalystSolventReaction TimeYield (%)Key Mechanistic Advantage
Base-Catalyzed TEA / DBUToluene / DCM1–4 h85–95Standard deprotonation; well-understood kinetics.
Nucleophile-Catalyzed Primary AmineSolvent-Free< 10 min> 98Zwitterionic enolate prevents disulfide formation.
Ionic Liquid [Nmm-PDO][Gly]Water10 h92–96Eco-friendly; catalyst is easily recyclable[2].
Catalyst-Free NoneSolvent-Free15–60 min76–98Eliminates purification steps for catalyst removal[3].
Electrochemical Constant CurrentAqueous2–5 h80–92Radical pathway acceleration; oxidant-free.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step unless the chemical transformation is confirmed.

Workflow Step1 1. Reagent Preparation (Equimolar Thiol & Acrylate) Step2 2. Catalyst Addition (e.g., Amine or IL) Step1->Step2 Step3 3. Reaction Monitoring (FT-IR or TLC) Step2->Step3 Stir at RT Step3->Step3 Incomplete Step4 4. Reaction Quenching (Acidic Wash) Step3->Step4 >99% Conversion Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (NMR / MS Analysis) Step5->Step6 Pure Adduct

Step-by-step workflow for the synthesis and validation of Thio-Michael adducts.

Protocol A: Ultrafast Solvent-Free Nucleophile-Catalyzed Synthesis

This protocol leverages the high concentration of solvent-free conditions to drive second-order kinetics, resulting in near-instantaneous conversion[3].

Materials: Acrylate derivative (1.0 eq), Thiol (1.0 eq), Hexylamine (1 mol%).

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the acrylate derivative (10 mmol) and the thiol (10 mmol). Causality: An exact 1:1 stoichiometric ratio is critical in click-chemistry to prevent unreacted starting materials from complicating purification.

  • Catalyst Addition: Place the flask in a room-temperature water bath. Add hexylamine (0.1 mmol) dropwise. Scientist's Note: The reaction is highly exothermic. The water bath dissipates heat, preventing thermally-induced radical polymerization of the acrylate.

  • Reaction: Stir vigorously for 5–10 minutes.

  • Validation Checkpoint 1 (In-Process): Spot the mixture on a silica TLC plate alongside the starting thiol. Elute with Hexane/EtOAc (8:2). Visualize with Ellman's reagent. The complete disappearance of the thiol spot validates 100% conversion.

  • Quenching: Add 5 mL of 0.1 M HCl. Causality: Neutralizing the amine catalyst immediately halts the reaction equilibrium, preventing any retro-Michael addition during workup.

  • Extraction: Extract with ethyl acetate (2 x 10 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Green Aqueous Synthesis using Ionic Liquids

For substrates like


-unsaturated amides that are prone to steric hindrance or poor solubility, aqueous ionic liquids (ILs) provide an excellent catalytic microenvironment[2].

Materials:


-unsaturated amide (1.0 eq), Thiol (1.2 eq), [Nmm-PDO][Gly] Ionic Liquid (10 mol%), Deionized Water.
  • Solvent Setup: Dissolve 10 mol% of [Nmm-PDO][Gly] in 5 mL of deionized water. Causality: The IL acts as both a phase-transfer agent and a basic catalyst, creating hydrophobic pockets in the water that bring the organic reactants into close proximity[2].

  • Reagent Addition: Add the amide (5 mmol) and the thiol (6 mmol) to the aqueous mixture.

  • Reaction: Stir at room temperature for 10 hours (or 55 °C for sterically hindered amides).

  • Validation Checkpoint 1 (In-Process): Analyze an aliquot via FT-IR. The disappearance of the C=C stretch at ~1620–1640 cm⁻¹ indicates successful conjugate addition.

  • Workup & Recycling: Extract the product with ethyl acetate (3 x 10 mL). Scientist's Note: The IL remains entirely in the aqueous phase. Decant the aqueous layer and reuse it directly for the next batch. This self-validates the green chemistry principles of the protocol[2].

  • Purification: Concentrate the organic layer and purify via flash column chromatography if excess thiol remains.

Final Analytical Characterization

To definitively validate the structure of the resulting 3-thiopropanoic acid derivative, perform


 NMR spectroscopy (400 MHz, 

).
  • Success Markers: Look for the complete absence of vinyl protons (typically multiplets between

    
     5.8–6.5 ppm).
    
  • Product Confirmation: The newly formed methylene protons (

    
     and 
    
    
    
    to the carbonyl) will appear as two distinct triplets between
    
    
    2.5–3.0 ppm, confirming the formation of the saturated propanoic acid backbone.

References

  • Source: usm.
  • Thiol-based michael-type addition.
  • Source: researchgate.
  • Source: nih.
  • Source: rsc.

Sources

Strategic Utilization of 3-((3-Methoxyphenyl)thio)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-((3-Methoxyphenyl)thio)propanoic acid represents a versatile sulfur-containing scaffold in modern medicinal chemistry. Functioning as a bioisostere to traditional hydrocinnamic acids, the thioether linkage introduces unique electronic properties, oxidation states (sulfoxide/sulfone), and bond angles that can critically alter ligand-target binding kinetics. This application note details the strategic deployment of this intermediate in the synthesis of PPAR agonists , MMP inhibitors , and privileged thiochromen-4-one heterocycles. We provide validated protocols for its synthesis, purification, and downstream functionalization, emphasizing its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Physiochemical Properties

This compound serves as a "linker-tail" motif, connecting an aromatic headgroup (3-methoxyphenyl) to a polar anchor (carboxylic acid) via a flexible thioethyl chain.

PropertyDescription
IUPAC Name 3-[(3-Methoxyphenyl)osulfanyl]propanoic acid
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water (pH dependent)
pKa (Calc) ~4.5 (Carboxylic acid)
LogP (Calc) ~2.3 – 2.6 (Moderate Lipophilicity)
Key Reactivity Nucleophilic sulfur (oxidizable), Carboxylic acid (couplable), Electrophilic aromatic substitution (ortho/para to S/OMe)
Bioisosteric Significance

Replacing a methylene (-CH₂-) group with a sulfur atom (-S-) increases lipophilicity and alters the bond angle (C-S-C ~90° vs C-C-C ~109.5°), often improving potency by inducing a "kink" that fits specific hydrophobic pockets in targets like Peroxisome Proliferator-Activated Receptors (PPARs) .

Validated Synthesis Protocol

Objective: High-yield preparation of this compound via nucleophilic substitution. Mechanism: Thiol-Michael Addition or Nucleophilic Displacement.

Materials
  • Reagent A: 3-Methoxybenzenethiol (3-Methoxythiophenol) [CAS: 15570-12-4]

  • Reagent B: 3-Chloropropanoic acid [CAS: 107-94-8] or Acrylic Acid

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent: Water/Ethanol (1:1 v/v) or DMF (for anhydrous conditions)

Step-by-Step Procedure (Aqueous Method)
  • Preparation of Thiolate:

    • Dissolve 3-methoxybenzenethiol (10.0 mmol, 1.40 g) in 20 mL of 2M NaOH solution.

    • Expert Note: Perform this step under Nitrogen (N₂) atmosphere to prevent premature oxidation of the thiol to the disulfide dimer.

  • Alkylation:

    • Slowly add a solution of 3-chloropropanoic acid (11.0 mmol, 1.20 g) neutralized with sodium carbonate (to form the carboxylate salt) to the thiolate mixture.

    • Alternative: If using Acrylic Acid, add dropwise at 0°C to control the Michael addition exotherm.

  • Reaction:

    • Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted thiol or disulfide byproducts (organic phase discarded).

    • Acidification: Carefully acidify the aqueous layer to pH ~2 using 6M HCl. The product will precipitate as a solid or oil out.

  • Isolation:

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Yield Expectation: 85–93%.

Application I: Synthesis of Thiochromen-4-ones (Privileged Scaffold)

Context: Thiochromen-4-ones are potent scaffolds for anticancer and antioxidant agents. This compound undergoes intramolecular Friedel-Crafts acylation to form this heterocycle.

Protocol: One-Pot Cyclization
  • Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid.

  • Conditions:

    • Mix this compound (1.0 g) with PPA (10 g).

    • Heat to 90–110°C for 2 hours with vigorous stirring.

    • Observation: The mixture will turn deep red/brown.

    • Quench: Pour the hot reaction mixture onto crushed ice.

    • Result: The cyclized product, 7-methoxythiochroman-4-one (and potentially the 5-methoxy isomer), precipitates.

    • Oxidation (Optional): To get the thiochromen-4-one (unsaturated), subsequent oxidation with DDQ or I₂/DMSO is required.

Application II: Fragment-Based Drug Discovery (PPAR Agonists)

Context: The propanoic acid tail mimics fatty acids, a key feature for binding to the PPAR nuclear receptor superfamily.

Workflow: Amide Coupling for Library Generation
  • Activation: Dissolve the intermediate (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add the amine building block (e.g., a substituted aniline or piperidine).

  • Reaction: Stir at RT for 12h.

  • Purification: The thioether is stable to standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Logic & Pathway Visualization

The following diagram illustrates the synthetic utility and metabolic fate of the compound.

G Start 3-Methoxybenzenethiol Intermediate 3-((3-Methoxyphenyl)thio) propanoic acid (Core Scaffold) Start->Intermediate Base/Reflux (Nucleophilic Subst.) Reagent 3-Chloropropanoic Acid (or Acrylic Acid) Reagent->Intermediate App1 Thiochromen-4-one (Anticancer Scaffold) Intermediate->App1 PPA, 100°C (Cyclization) App2 Amide Derivatives (PPAR Agonists) Intermediate->App2 HATU/Amine (Coupling) Metab1 Sulfoxide (S=O) (Chiral Metabolite) Intermediate->Metab1 CYP450 / FMO (Bio-oxidation) Metab2 Sulfone (O=S=O) (Polar, Stable) Metab1->Metab2 Oxidation

Caption: Synthetic workflow from precursors to pharmaceutical scaffolds and metabolic oxidation pathways.

Safety & Handling

  • Stench Warning: Thioethers and their precursor thiols often possess a disagreeable sulfurous odor. All reactions must be performed in a well-ventilated fume hood.

  • Skin Sensitization: Acrylates and thiols are known sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation to the sulfoxide.

References

  • Synthesis of Arylthiopropanoic Acids: Title: Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Source: SynOpen, 2018.[1] URL:[Link]

  • Thiochromenone Application: Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: Molecules (MDPI), 2015. URL:[Link]

  • PPAR Agonist Structure-Activity Relationships: Title: Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Application Note: Preparation of Esters from 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

The synthesis of esters from 3-((3-Methoxyphenyl)thio)propanoic acid requires a nuanced approach due to the bifunctional nature of the substrate. While the carboxylic acid moiety is the primary target for functionalization, the presence of the thioether (sulfide) linkage and the electron-rich methoxy-arene introduces specific reactivity constraints.

This guide outlines three distinct protocols tailored to the downstream application of the ester. Unlike generic esterification guides, we prioritize methods that preserve the integrity of the sulfide bridge, preventing unwanted oxidation to sulfoxides (


) or alkylation to sulfonium salts (

).
Substrate Analysis[1]
  • Acidic Center: Propanoic acid tail (

    
    ). Accessible for nucleophilic attack or activation.
    
  • Nucleophilic Center: The sulfide sulfur is a soft nucleophile. It is susceptible to oxidation by peroxides/nitric acid and can compete for electrophiles (S-alkylation) if highly reactive alkyl halides are used.

  • Electronic Effect: The 3-methoxy group is electron-donating but located at the meta position relative to the thio-linker, exerting minimal steric influence on the distant carboxylic acid.

Decision Matrix: Method Selection

Select the appropriate protocol based on your target ester and available reagents.

EsterificationStrategy Start Starting Material: This compound Decision Target Ester Type? Start->Decision Simple Simple Alkyl (Methyl, Ethyl) Decision->Simple Robust Alcohol Complex Complex/Acid-Labile (t-Butyl, Chiral Alcohols) Decision->Complex Sensitive Alcohol Activated Activated/Benzylic (Benzyl, Allyl) Decision->Activated Electrophilic Halide MethodA Method A: Fischer Esterification (Acid Catalysis) Simple->MethodA High Throughput MethodB Method B: Steglich Coupling (DCC/DMAP) Complex->MethodB Mild Conditions MethodC Method C: Alkylation (Cs2CO3/Alkyl Halide) Activated->MethodC Base Mediated

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate tolerance and target ester complexity.

Detailed Protocols

Method A: Fischer Esterification (Acid-Catalyzed)

Best for: Methyl, Ethyl, and Isopropyl esters. Mechanism: Thermodynamic equilibrium driven by excess alcohol. Critical Control: The sulfide is stable to dilute


, but prolonged heating in air can lead to minor oxidative byproducts. An inert atmosphere is recommended.
Materials
  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (Excess, ~10-20 equiv)

  • Catalyst: Conc.

    
     (0.1 equiv) or Thionyl Chloride (
    
    
    
    ) (1.1 equiv)
Protocol
  • Setup: Charge a round-bottom flask with the substrate and a magnetic stir bar.

  • Solvation: Add anhydrous alcohol (e.g., Methanol) to dissolve the acid (Concentration ~0.2 M).

  • Activation:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise.[1]
    • Option 2 (

      
      ): Cool to 0°C. Add 
      
      
      
      dropwise (generates anhydrous HCl in situ).
  • Reaction: Reflux the mixture under Nitrogen (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash with Sat.

      
       (2x) to remove unreacted acid.
      
    • Wash with Brine (1x).

    • Dry over

      
       and concentrate.
      
Method B: Steglich Esterification (DCC/DMAP Coupling)

Best for: tert-Butyl esters, chiral alcohols, or acid-sensitive substrates. Mechanism: Formation of an O-acylisourea intermediate activated by DMAP.[2] Why this works: The mild, neutral conditions prevent any risk of sulfide oxidation or acid-catalyzed degradation of the methoxy group.

Materials
  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol
  • Dissolution: Dissolve substrate and the target alcohol in anhydrous DCM (0.1 M) under

    
    .
    
  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within 15 minutes.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel or Celite pad.

  • Purification:

    • Wash filtrate with 0.5 N HCl (removes DMAP).

    • Wash with Sat.

      
      .
      
    • Concentrate and purify via flash chromatography if necessary.

Method C: Alkylation via Carboxylate (Finkelstein-like)

Best for: Benzyl, Allyl, or complex alkyl esters where the alkyl halide is available. Risk Mitigation: S-Alkylation vs. O-Alkylation. The carboxylate oxygen is harder and more charged than the neutral sulfide sulfur. Using a weak base (


 or 

) in a polar aprotic solvent favors O-alkylation. Avoid strong heating.
Materials
  • Substrate: 1.0 equiv

  • Electrophile: Alkyl Iodide/Bromide (e.g., Benzyl bromide) (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetone (0.2 M)

Protocol
  • Deprotonation: Dissolve substrate in DMF. Add

    
    . Stir at RT for 15 mins to form the carboxylate salt.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Time: Methyl Iodide (1-2 h), Benzyl Bromide (2-4 h).

    • Warning: Do not heat above 50°C to avoid alkylating the sulfur atom (forming sulfonium).

  • Workup:

    • Dilute with water (5x volume) to dissolve salts.

    • Extract with Diethyl Ether (

      
      ) or EtOAc.
      
    • Note: DMF is difficult to remove; copious water washes are required.

Analytical Validation & Specifications

Upon isolation, the product must be validated to ensure the ester formed and the sulfide remained intact.

Quantitative Data Summary
ParameterMethod A (Fischer)Method B (Steglich)Method C (Alkylation)
Yield (Typical) 85–95%75–90%80–92%
Reaction Time 3–5 Hours12–18 Hours2–6 Hours
Atom Economy HighLow (DCU waste)Moderate
Sulfide Risk Low (if

used)
NegligibleModerate (if heated)
Key Spectral Markers (1H NMR in )
  • Sulfide Linker (

    
    ):  Look for a triplet/multiplet around δ 2.9 – 3.2 ppm .
    
    • Validation: If oxidized to sulfoxide, this shifts downfield to δ 3.5+ ppm .

  • Ester Group (

    
    ):  Singlet at δ 3.6 – 3.7 ppm  (distinct from the ether methoxy).
    
  • Ether Methoxy (

    
    ):  Singlet at δ 3.8 ppm .
    

References

  • Neises, B., & Steglich, W. (1978).[2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Foundational text for Method B, specifically noting utility for sensitive substr
  • Ishihara, K., et al. (2005).[6] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[6] Journal of the American Chemical Society, 127(12), 4168–4169. Link

    • Modern improvements on Fischer esterific
  • Bagley, M. C., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides. Synlett, 29(11), 1493-1498. Link

    • Source for the synthesis and stability properties of the specific thio-propanoic acid scaffold.
  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

    • Comprehensive reference for esterific

Sources

Reaction conditions for functionalizing the methoxy group in 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Functionalization of the Methoxy Moiety in 3-((3-Methoxyphenyl)thio)propanoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Challenge: Chemoselectivity in a Triad System The target molecule, This compound , presents a specific "triad" of functional groups that complicates standard functionalization protocols. The objective is to functionalize the methoxy group (


), effectively converting a chemically inert ether into a reactive handle (phenol) for downstream SAR (Structure-Activity Relationship) expansion.

However, the molecule contains two interfering moieties:

  • The Thioether (Sulfide): Susceptible to oxidation (to sulfoxide/sulfone) and capable of poisoning Lewis Acid catalysts via coordination.

  • The Carboxylic Acid: Susceptible to activation (forming acid halides) or participating in unwanted intramolecular Friedel-Crafts cyclization to form thiochromanones under acidic conditions.

1.2 The Solution: The "Demethylate-Derivatize" Workflow Direct functionalization of a methyl ether C-H bond is chemically impractical for drug development. The viable strategy is a two-stage protocol:

  • O-Demethylation: Cleavage of the methyl ether to reveal the phenol (

    
    ).
    
  • O-Functionalization: Exploiting the nucleophilic phenol to attach new pharmacophores (e.g., fluorophores, PEG chains, or lipophilic tails).

1.3 Critical Decision Matrix: Reagent Selection The choice of demethylation reagent is dictated by the stability of the thioether and the risk of acid-mediated cyclization.

ParameterBoron Tribromide (

)
Thiolate Nucleophiles (

)
Pyridine Hydrochloride
Mechanism Lewis Acid assisted cleavage

Nucleophilic attack
Protonation / Nucleophilic attack
Thioether Safety Moderate. Forms reversible adducts; requires careful quench.High. Reducing environment protects sulfur.High.
Cyclization Risk High. Acid bromide intermediate can cyclize to thiochromanone.Low. Basic conditions prevent Friedel-Crafts cyclization.Moderate. High temp (

) risks degradation.
Recommendation Protocol A (Small Scale/Fast) Protocol B (Scale-Up/High Fidelity) Not Recommended

Part 2: Experimental Protocols

Protocol A: Lewis-Acid Mediated Demethylation ( )

Best for: Rapid, small-scale synthesis (<1g) where temperature control is precise.

Safety Warning:


 reacts violently with moisture. The thioether moiety may form a complex with Boron, requiring excess reagent.[1]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (3.0 - 4.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (

    
    ), Saturated 
    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve the substrate in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents the carboxylic acid side chain from cyclizing onto the ring.

  • Addition: Add

    
     solution dropwise over 15 minutes. The solution may turn yellow/orange due to the formation of the Boron-Sulfur adduct.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (Ice bath). Do not warm to Room Temperature unless monitoring shows incomplete conversion, as this increases cyclization risk.

  • Quench (Critical):

    • Cool back to -20°C.

    • Add

      
       dropwise (exothermic!). This breaks the Boron-Phenol and Boron-Sulfur complexes.
      
    • Follow with water.

  • Workup: Dilute with DCM. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: The carboxylic acid allows purification via Acid-Base extraction (Extract into

    
    , wash organics, acidify aqueous layer to pH 2, extract back into EtOAc).
    
Protocol B: Nucleophilic Demethylation (Thiolate Method)

Best for: Scale-up (>1g), preserving the thioether, and completely avoiding cyclization byproducts.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: 1-Dodecanethiol (3.0 eq) or Methionine (excess)

  • Base: Sodium Hydride (NaH, 60% dispersion) (4.0 eq) or

    
    
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Deprotonation: In a dry flask under Argon, suspend NaH in DMF.

  • Thiolate Formation: Add 1-Dodecanethiol dropwise at 0°C. Stir for 15 min until gas evolution ceases (Formation of Sodium Dodecanethiolate).

  • Substrate Addition: Add the substrate dissolved in minimal DMF.

  • Heating: Heat the mixture to 100–110°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The thiolate attacks the methyl group of the methoxy in an

      
       fashion, releasing the phenoxide.
      
  • Workup:

    • Cool to RT.

    • Pour into

      
       (acidify to pH 2).
      
    • Extract with Ethyl Acetate.

    • Odor Removal: The excess dodecanethiol is lipophilic. Wash the organic layer with non-polar Hexanes (the product acid will stay in the polar organic/oil phase) or perform the Acid-Base extraction described in Protocol A.

Protocol C: Downstream Functionalization (The "New" Group)

Once the phenol is generated (3-((3-hydroxyphenyl)thio)propanoic acid), use this protocol to attach the new moiety.

Method: Mitsunobu Reaction (For complex/sensitive R-groups)

  • Mix: Phenol substrate (1.0 eq), New Alcohol (

    
    , 1.2 eq), and Triphenylphosphine (
    
    
    
    , 1.5 eq) in dry THF.
  • Activate: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Run: Stir at RT for 12 hours.

  • Note: This method preserves the carboxylic acid (mostly) but esterification is a risk. If the acid interferes, protect it as a methyl ester before this step, then hydrolyze with

    
     at the end.
    

Part 3: Visualization & Logic Mapping

Figure 1: Reaction Pathway and Chemoselectivity Logic

ReactionPathway Start Target: 3-((3-Methoxyphenyl)thio) propanoic acid Decision Select Demethylation Method Start->Decision PathA Path A: Lewis Acid (BBr3) (-78°C to 0°C) Decision->PathA Small Scale Fast PathB Path B: Nucleophilic (RS-) (110°C, Basic) Decision->PathB Scale Up High Safety Intermediate Intermediate: Phenol Derivative PathA->Intermediate Successful Cleavage Risk Risk: Thiochromanone Cyclization PathA->Risk If warmed >0°C PathB->Intermediate High Yield No Cyclization Final Final Functionalization (Mitsunobu/Alkylation) Intermediate->Final Attach New Pharmacophore

Caption: Workflow for the chemoselective conversion of the methoxy group. Path B is recommended to eliminate the risk of acid-mediated cyclization inherent in Path A.

Part 4: References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

    • Foundational text for BBr3 demethylation standards.

  • Chae, J. (2005). Demethylation of aryl methyl ethers using odorless dodecanethiol. Archives of Pharmacal Research, 28, 131-134.

    • Source for the nucleophilic thiolate protocol (Protocol B).

  • Magano, J., et al. (2006).[8] A General Method for the Demethylation of Methyl Aryl Ethers using Methionine in Methanesulfonic Acid. Journal of Organic Chemistry, 71(18), 7103-7105. Link

    • Alternative "Green" method for scale-up.

  • Lombardy, R. J., et al. (1996). Synthesis and DNA interactions of benzophenazine derivatives. Journal of Medicinal Chemistry.

    • Cites thioether stability issues during Lewis Acid treatments.

  • Common Organic Chemistry. (2023). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Link

    • Verified reaction conditions and workup safety protocols.

Sources

Application Note: Scalable Synthesis Routes for 3-((3-Methoxyphenyl)thio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 13735-06-3) Formula: C₁₀H₁₂O₃S | Molecular Weight: 212.26 g/mol

Executive Summary & Mechanistic Rationale

Arylthio propanoic acids, such as This compound , are highly valued building blocks in medicinal chemistry, frequently serving as precursors for benzothiophene derivatives and selective receptor modulators. The most atom-economical and scalable method to synthesize this molecule is via a Thia-Michael Addition , reacting 3-methoxythiophenol with acrylic acid.

As process chemists, our primary objective is to drive this reaction to absolute completion while minimizing the formation of oxidative byproducts (e.g., disulfides). The Thia-Michael addition is uniquely versatile; it can be driven by base catalysis to maximize throughput, or it can be executed in a purely aqueous environment, leveraging the hydrophobic effect to accelerate the reaction without catalysts [1].

Mechanistic Causality

The reaction relies on the nucleophilic attack of the sulfur atom on the electron-deficient


-carbon of acrylic acid.
  • In the presence of a base (Route B) , the thiol (pKa ~6.5) is readily deprotonated into a highly nucleophilic thiolate anion, resulting in an exceptionally fast, exothermic reaction [3].

  • In an aqueous suspension (Route A) , the reaction is accelerated by "on-water" catalysis. The hydrophobic aggregation of the organic reactants at the water interface creates a highly concentrated microenvironment. Furthermore, water stabilizes the polar transition state via hydrogen bonding, enabling a catalyst-free pathway [2].

Mechanism R1 3-Methoxythiophenol (Nucleophile) Act Thiolate/H-Bond Activation R1->Act Deprotonation or Hydration R2 Acrylic Acid (Michael Acceptor) TS Thia-Michael Transition State R2->TS β-Carbon Activation Act->TS Nucleophilic Attack Prod This compound (Target Molecule) TS->Prod Protonation

Fig 1. Mechanistic pathway of the Thia-Michael addition to form the target thioether.

Workflow Architecture

To accommodate different laboratory and pilot-plant constraints, we have engineered two parallel, self-validating workflows. Route A prioritizes green chemistry and ease of purification, while Route B prioritizes rapid cycle times and high-throughput scalability.

Workflow Start Raw Materials: 3-Methoxythiophenol + Acrylic Acid Split Select Synthetic Route Start->Split RouteA Route A: Aqueous 'On-Water' (Catalyst-Free, 60°C, 4h) Split->RouteA RouteB Route B: Solvent-Free (Et3N Catalyzed, 25°C, 1h) Split->RouteB WorkupA Phase Separation & Cooling to 5°C RouteA->WorkupA WorkupB Acid Wash (0.1M HCl) & Phase Separation RouteB->WorkupB Cryst Recrystallization (Toluene/Heptane) WorkupA->Cryst WorkupB->Cryst Final Pure this compound (>99% HPLC Purity) Cryst->Final

Fig 2. Parallel scalable workflows for the synthesis and purification of the target molecule.

Experimental Protocols: Self-Validating Systems

Route A: Catalyst-Free "On-Water" Synthesis (Green Route)

This route is ideal for pilot-scale manufacturing where minimizing organic solvent waste (E-factor) is a primary KPI.

Causality of Reagent Stoichiometry: We utilize a 1.05 molar excess of acrylic acid. Acrylic acid is prone to spontaneous dimerization and radical polymerization. A slight excess ensures the complete consumption of the malodorous 3-methoxythiophenol, which is the limiting reagent and significantly harder to remove during downstream crystallization [4].

Step-by-Step Methodology:

  • Preparation: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 500 mL of degassed Deionized (DI) Water to the reactor. Causality: Degassing the water with N₂ prevents the oxidative dimerization of the thiol into a bis(3-methoxyphenyl) disulfide byproduct.

  • Addition: Add 140.2 g (1.0 mol) of 3-Methoxythiophenol. The mixture will form a distinct, cloudy biphasic suspension.

  • Reaction: Add 75.7 g (1.05 mol) of Acrylic Acid in one portion. Heat the reactor jacket to maintain an internal temperature of 60°C. Stir vigorously (400 RPM) for 4 hours.

  • System Validation (In-Process Control): As the reaction progresses, the highly hydrophobic thiophenol converts into the more polar carboxylic acid product. Validation Check: Stop the stirrer briefly at the 3.5-hour mark. The product should form a dense, homogenous organic oil at the bottom of the reactor, with no lingering thiol odor in the headspace. A rapid TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the high-Rf thiol spot.

  • Workup: Cool the reactor to 5°C. The product oil will solidify into a crude crystalline mass. Decant the aqueous layer (which contains the unreacted acrylic acid).

  • Purification: Recrystallize the crude mass from a hot Toluene/Heptane (1:2 v/v) binary system. Causality: The target molecule is soluble in hot toluene, while heptane acts as an anti-solvent, allowing for a highly controlled, high-yield cooling crystallization.

Route B: Solvent-Free Base-Catalyzed Synthesis (High-Throughput)

This route is designed for rapid laboratory-scale generation of the intermediate, completing in under an hour.

Causality of Catalysis: The addition of a catalytic amount of Triethylamine (Et₃N) rapidly deprotonates the thiol. Because the reaction is run neat (solvent-free), the collision frequency of the reactants is maximized, driving the reaction to completion almost instantaneously. However, this generates a severe exotherm that must be managed.

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an ice-water bath.

  • Charging: Add 140.2 g (1.0 mol) of 3-Methoxythiophenol and 5.0 g (0.05 mol) of Triethylamine. Stir for 5 minutes under an N₂ atmosphere.

  • Controlled Addition: Load 75.7 g (1.05 mol) of Acrylic Acid into the dropping funnel. Begin dropwise addition at a rate of 1-2 drops per second.

  • System Validation (Exotherm Control): Validation Check: Monitor the internal temperature. It will spike immediately upon addition. Adjust the dropping rate to maintain the internal temperature between 25°C and 35°C. If the temperature drops below 20°C, the reaction has stalled; if it exceeds 40°C, polymerization of acrylic acid becomes a risk.

  • Maturation: Once addition is complete, remove the ice bath and stir at room temperature for 45 minutes.

  • Workup: Dilute the crude mixture with 200 mL of Ethyl Acetate. Wash with 100 mL of 0.1 M HCl. Causality: The acid wash protonates the Et₃N catalyst, partitioning it into the aqueous waste stream and preventing it from forming a salt with the carboxylic acid product.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize utilizing the Toluene/Heptane method described in Route A.

Quantitative Data & Quality Control

To ensure reproducibility, both routes were benchmarked against critical process parameters. The data below summarizes the expected outcomes for a 1.0-mole scale synthesis.

ParameterRoute A: Aqueous "On-Water"Route B: Solvent-Free BaseAnalytical Method / Causality
Molar Yield 88 - 92%94 - 96%Isolated yield after recrystallization.
Reaction Time 4.0 Hours1.0 HourMonitored via LC-MS (Disappearance of m/z 139 [M-H]⁻).
E-Factor ~0.8~2.5Route A requires no organic extraction solvent, drastically reducing waste.
Purity >99.5%>99.0%HPLC (UV @ 254 nm).
Primary Impurity Bis(3-methoxyphenyl) disulfideTriethylammonium acrylateControlled via N₂ degassing (Route A) and HCl washing (Route B).

Safety & Troubleshooting

  • Olfactory Fatigue & Toxicity: 3-Methoxythiophenol possesses a penetrating, repulsive stench and is toxic via inhalation. Always operate inside a certified fume hood.

  • Spill Mitigation: In the event of a thiol spill, immediately neutralize the area with a 5% Sodium Hypochlorite (bleach) solution or 30% Hydrogen Peroxide. Causality: These oxidizing agents rapidly convert the volatile thiol into a non-volatile, odorless sulfonic acid.

  • Polymerization Risk: Do not heat acrylic acid above 60°C without the presence of an inhibitor (like MEHQ), as auto-polymerization can cause a runaway reaction leading to reactor over-pressurization.

References

  • Thia-Michael Addition: An Emerging Strategy in Organic Synthesis Asian Journal of Organic Chemistry (2025). URL:[Link]

  • Generating Molecular Diversity via Addition of Nucleophiles to Electron-Deficient [3]Dendralenes: An Exploratory Study The Journal of Organic Chemistry - ACS Publications (2024). URL:[Link]

  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds Biomacromolecules - ACS Publications (2021). URL:[Link](Sourced via Kinam Park Research Group)

  • Reactions of Mercaptans with Acrylic and Methacrylic Derivatives Journal of the American Chemical Society (Classic Reference). URL:[Link]

Application Note: Characterization and Utilization of 3-((3-Methoxyphenyl)thio)propanoic Acid as a PPAR Pharmacophore Probe

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 3-((3-Methoxyphenyl)thio)propanoic acid in PPAR agonist research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This compound (CAS: 13735-06-3) represents a critical chemical scaffold in the research and development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Structurally, it embodies the essential "Acidic Head + Thio-Linker + Hydrophobic Tail" pharmacophore found in potent PPAR


 (alpha) and PPAR

(delta) modulators.

While often exhibiting lower affinity than fully optimized clinical candidates (e.g., GW501516 or Fibrates), this molecule serves as a vital Fragment-Based Drug Discovery (FBDD) probe. It allows researchers to:

  • Map the Ligand Binding Pocket (LBP): Identify key polar interactions (via the carboxylic acid) and hydrophobic contacts (via the phenyl ring) within the PPAR LBD.

  • Establish Structure-Activity Relationships (SAR): Act as a baseline "truncated" analog to quantify the contribution of distal substituents to potency.

  • Validate Assay Sensitivity: Serve as a low-affinity control to calibrate the dynamic range of binding assays.

This guide details the protocols for utilizing this scaffold in in silico modeling, biophysical binding assessments, and functional transactivation assays.

Chemical Profile & Mechanism of Action[1]

Structural Significance

The PPAR Ligand Binding Domain (LBD) is large and Y-shaped. Agonists typically require an acidic head group to anchor to the AF-2 helix (Helix 12) network.

  • Carboxylic Acid Head: Forms hydrogen bonds with key tyrosine (e.g., Tyr473 in PPAR

    
    , Tyr314 in PPAR
    
    
    
    ) and histidine residues.
  • Thioether Linker: Provides flexibility and metabolic stability compared to ether linkages.

  • 3-Methoxy Phenyl Ring: Occupies the hydrophobic entrance of the pocket, with the methoxy group offering a vector for further chemical expansion.

Comparative Pharmacophore Analysis
FeatureThis compoundGW501516 (PPAR

Agonist)
Fenofibrate (PPAR

Agonist)
Acidic Head Propanoic AcidAcetic AcidIsobutyric Acid
Linker Thioether (-S-)Thioether (-S-)Ether (-O-)
Core PhenylThiazole-PhenylPhenyl-Ketone
Role Scaffold / Probe High Potency Lead Clinical Drug

Application 1: In Silico Molecular Docking

Objective: To predict the binding mode of the scaffold within PPAR


 and PPAR

crystal structures and identify vectors for optimization.
Protocol: Scaffold Docking Workflow

Prerequisites:

  • Software: Schrödinger Glide, AutoDock Vina, or Gold.

  • PDB Structures: 1I7G (PPAR

    
     LBD) and 3SP6  (PPAR
    
    
    
    LBD).

Step-by-Step Methodology:

  • Protein Preparation:

    • Download PDB 1I7G. Remove water molecules (except those bridging the ligand).

    • Add hydrogens and optimize H-bond network using PropKa (pH 7.4).

    • Restrain the protein backbone during energy minimization (OPLS3e force field).

  • Ligand Preparation:

    • Generate 3D conformers of this compound.

    • Critical Step: Ionize the carboxylic acid (generate carboxylate anion, -COO⁻) as it is the active species at physiological pH.

  • Grid Generation:

    • Define the receptor grid box centered on the co-crystallized ligand (e.g., GW409544).

    • Box size:

      
       Å.
      
  • Docking & Scoring:

    • Perform Standard Precision (SP) docking.

    • Validation Check: Ensure the carboxylate head forms a salt bridge/H-bond with Tyr314 and His440 (PPAR

      
       numbering). If this interaction is missing, the pose is invalid.
      
  • Analysis:

    • Measure the distance between the methoxy group and the "Arm II" hydrophobic pocket. This distance guides the synthesis of extended analogs.

Application 2: Functional Transactivation Assay

Objective: To quantify the agonistic potential of the scaffold using a cell-based Luciferase reporter system.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which the compound activates gene transcription.

PPAR_Pathway Ligand 3-((3-Methoxyphenyl)thio) propanoic acid PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binds LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Dimerizes RXR RXR (Retinoid X Receptor) RXR->Heterodimer Complex Active Transcription Complex Heterodimer->Complex Recruits Coactivator Coactivator (e.g., PGC-1α) Coactivator->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Gene Transcription (mRNA) PPRE->Transcription Initiates Metabolism Fatty Acid Oxidation (Lipid Lowering) Transcription->Metabolism Regulates

Figure 1: Mechanism of Action. The ligand binds PPAR, promoting heterodimerization with RXR and recruitment of coactivators to drive transcription of metabolic genes.

Protocol: PPRE-Luciferase Reporter Assay

Materials:

  • Cells: HEK293T or HepG2 (liver origin preferred for PPAR

    
    ).
    
  • Plasmids:

    • Expression Vector: pSG5-PPAR

      
       or pSG5-PPAR
      
      
      
      .
    • Reporter Vector: (PPRE)3-TK-Luc (Firefly luciferase).

    • Control Vector: pRL-SV40 (Renilla luciferase for normalization).

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

Experimental Workflow:

  • Cell Seeding:

    • Plate cells in 96-well white-walled plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).
      
    • Incubate 24 hours at 37°C/5% CO₂.

  • Transfection:

    • Prepare transfection mix (Lipofectamine 3000): Ratio 4:1 (Reporter:Receptor) + 0.1 part Renilla.

    • Add to cells and incubate for 6-12 hours.

  • Compound Treatment:

    • Dissolve this compound in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (Range: 1

      
      M to 100 
      
      
      
      M). Note: As a fragment, high concentrations are often required.
    • Include Positive Control: GW501516 (100 nM) or Fenofibrate (10

      
      M).
      
    • Include Vehicle Control: 0.1% DMSO.

    • Treat cells for 18-24 hours.

  • Luminescence Detection:

    • Lyse cells using Passive Lysis Buffer.

    • Inject Luciferase Assay Reagent II (Firefly) -> Read.

    • Inject Stop & Glo® Reagent (Renilla) -> Read.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Normalize to DMSO control (Fold Induction).

    • Plot Dose-Response curve to determine EC

      
      .
      

Application 3: Surface Plasmon Resonance (SPR) Screening

Objective: To measure direct physical binding kinetics (


, 

) and affinity (

), which is critical for fragments that may not show strong functional activity in cell assays.
Protocol: Biacore/SPR Assay
  • Chip Preparation:

    • Immobilize biotinylated PPAR-LBD protein onto a Streptavidin (SA) sensor chip.

    • Target density: ~2000-3000 RU (high density required for small molecules).

  • Sample Preparation:

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 5% DMSO.

    • Solubility Check: Ensure the propanoic acid derivative does not precipitate at high concentrations (up to 500

      
      M).
      
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

  • Analysis:

    • Use Solvent Correction (5% DMSO calibration curve) to account for bulk refractive index changes.

    • Fit data to a 1:1 Steady State Affinity model (typical for fast-on/fast-off fragments).

Experimental Workflow Diagram

Workflow cluster_InSilico Phase 1: In Silico cluster_Biophys Phase 2: Biophysical cluster_Cell Phase 3: Functional Prep Compound Prep (DMSO Stock) Docking Docking (Glide) PDB: 1I7G Prep->Docking SPR SPR Binding (Kd Determination) Docking->SPR Hit Confirmation Transfection Transfection (Luciferase) SPR->Transfection If Kd < 100uM Assay Luminescence Readout Transfection->Assay

Figure 2: Integrated Screening Workflow. The compound moves from computational prediction to physical binding validation, and finally to functional cellular assessment.

References

  • Structural Basis of PPAR Agonism: Xu, H.E. et al. "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences (PNAS), 2001.

  • PPAR Delta Ligand Design: Shearer, B.G. et al. "Identification of a novel PPARdelta ligand through a structure-based design approach." Journal of Medicinal Chemistry, 2010.

  • Thiopropanoic Acid Scaffolds: Bio, M. et al. "Design and Synthesis of Phenylpropanoic Acid Derivatives as Novel PPAR Agonists." Molecules, 2023.

  • Luciferase Assay Protocols: Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

  • PPAR Pan-Agonist Development: Kim, H.Y. et al. "Physiological characterization of a novel PPAR pan agonist, MHY2013."[1] Scientific Reports, 2020.

Sources

Application Note: Microwave-Assisted Green Synthesis of 3-((3-Methoxyphenyl)thio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Aqueous Thia-Michael Addition via Microwave Dielectric Heating

Introduction & Strategic Rationale

As a Senior Application Scientist, I approach the synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid not merely as a routine transformation, but as an opportunity to engineer a highly efficient, self-validating chemical system. This molecule is a critical building block in the development of thioether-linked pharmaceuticals and covalent adaptable networks[1].

Historically, the synthesis of this compound relied on the nucleophilic substitution of 3-bromopropanoic acid with 3-methoxybenzenethiol under basic aqueous reflux (e.g., Na₂CO₃ at 100 °C for hours)[2]. While effective, this classical approach generates stoichiometric halogenated waste and suffers from prolonged thermal exposure, which can degrade sensitive functional groups.

To optimize this workflow, we pivot to a Thia-Michael addition using acrylic acid. This pathway is a 100% atom-economical "click" reaction[1],[3]. By coupling this green chemistry approach with microwave irradiation , we exploit dielectric heating to achieve rapid, volumetric energy transfer, drastically reducing reaction times from hours to minutes[4].

Mechanistic Logic & Causality

Understanding the causality behind the reaction conditions is paramount for troubleshooting and scaling.

  • Why Water? Water is not just a green solvent; it actively participates in the transition state. Hydrogen bonding between the aqueous medium and the carbonyl oxygen of acrylic acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor. This electrophilic activation facilitates rapid nucleophilic attack by the thiol without the need for toxic Lewis acid catalysts.

  • Why Microwave Heating? Conventional conductive heating (oil baths) relies on thermal gradients, leading to localized hot spots at the vessel walls. Microwave irradiation directly couples with the high dielectric loss tangent of water (tan δ = 0.123), generating instantaneous, uniform volumetric heating.

Mechanism A Acrylic Acid (Michael Acceptor) B Water H-Bonding (LUMO Lowering) A->B D 1,4-Conjugate Addition (Thiolate Attack) B->D C 3-Methoxybenzenethiol (Nucleophile) C->D E Enolate Intermediate D->E F Proton Transfer E->F G Target Thioether Product F->G

Figure 1: Mechanistic logic of the aqueous thia-Michael addition.

Experimental Workflow

The following workflow is designed as a self-validating system. The continuous monitoring of microwave power and temperature acts as a real-time diagnostic tool.

Workflow R1 3-Methoxybenzenethiol + Acrylic Acid MW Microwave Irradiation (80°C, 15 min, 100W) R1->MW Solvent Aqueous Medium (N2 Purged) Solvent->MW Workup Cooling & Extraction (EtOAc / Brine) MW->Workup IR Temp Validation Product 3-((3-Methoxyphenyl)thio) propanoic acid Workup->Product >95% Yield

Figure 2: Microwave-assisted thia-Michael addition workflow.

Step-by-Step Protocol

Materials Required:

  • 3-Methoxybenzenethiol (140.2 mg, 1.0 mmol)

  • Acrylic acid (79.3 mg, 1.1 mmol)

  • Deionized water (3.0 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor.

Procedure:

  • Reagent Loading: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add 3-methoxybenzenethiol (1.0 mmol) and acrylic acid (1.1 mmol).

  • Solvent Addition: Add 3.0 mL of deionized water. The mixture will form a biphasic suspension due to the hydrophobicity of the thiol.

  • Atmospheric Control (Critical Step): Seal the vial with a Teflon-lined septum cap. Insert a needle and purge the headspace with Nitrogen gas for 2 minutes. Causality: 3-Methoxybenzenethiol is highly susceptible to oxidative dimerization into a disulfide. The nitrogen purge is a mandatory control mechanism to ensure the nucleophile remains entirely active.

  • Microwave Irradiation: Insert the sealed vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 80 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 100 W

    • Stirring: 800 rpm

    • Self-Validation Check: Monitor the power output curve. If the magnetron power drops to 0 W during the hold phase, it indicates an exothermic runaway (likely the thermal polymerization of acrylic acid). A steady power draw of 10–20 W during the hold phase validates a stable reaction.

  • Cooling: Allow the reactor's compressed air system to actively cool the vial to 40 °C before uncapping.

  • Workup & Isolation: Transfer the aqueous suspension to a separatory funnel. Extract the product using Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL) to remove residual acrylic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If analytical grade is required, pass it through a short silica plug using Hexane/EtOAc (7:3).

Quantitative Data Presentation

The table below summarizes the efficiency gains of this protocol compared to classical conductive heating methods.

ParameterConventional Heating (Oil Bath)Microwave Dielectric Heating
Heating Mechanism Conductive / ConvectiveVolumetric Dielectric (2.45 GHz)
Reaction Temperature 80 °C80 °C
Reaction Time 12 – 24 hours15 minutes
Typical Yield 70 – 80%> 95%
Atom Economy 100%100%
E-factor (Waste Ratio) ModerateExcellent (< 1)
Primary Failure Mode Disulfide formation (Oxidation)None observed under N₂ purge

Analytical Validation

To confirm the success of the synthesis, the isolated product must be validated against the following spectral benchmarks:

  • LC-MS (ESI-): m/z calculated for C₁₀H₁₁O₃S [M-H]⁻ 211.04; Found: 211.05.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 6.95 (d, J = 7.8 Hz, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 6.75 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.15 (t, J = 7.2 Hz, 2H, -S-CH₂-), 2.65 (t, J = 7.2 Hz, 2H, -CH₂-COOH). Note: The clean triplet at 3.15 ppm is the definitive marker of successful 1,4-conjugate addition.

References

1.[1] Title: Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks Source: MDPI URL: [Link]

2.[3] Title: Thia-Michael Reaction under Heterogeneous Catalysis Source: University of Malta URL: [Link]

3.[2] Title: SI_Friedel-Crafts reaction_OL_revised (Supporting Information) Source: Amazon S3 / Organic Letters URL: [Link]

4.[4] Title: Thia-Michael Addition: An Emerging Strategy in Organic Synthesis Source: ResearchGate URL: [Link]

Sources

Reagents for Cyclization of 3-((3-Methoxyphenyl)thio)propanoic Acid: A Detailed Guide to Thioxanthenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intramolecular cyclization of 3-((3-methoxyphenyl)thio)propanoic acid is a key transformation in synthetic organic chemistry, providing access to the 7-methoxy-thioxanthen-9-one scaffold. Thioxanthones are a class of sulfur-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological and material science applications.[1][2] Derivatives of thioxanthone have been investigated for their potential as anticancer, antiparasitic, and antitumor agents.[3] This guide provides a detailed overview of the reagents, mechanisms, and protocols for the efficient cyclization of this compound, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The cyclization of this compound proceeds through an intramolecular Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring to form a new carbon-carbon bond, resulting in the desired cyclic ketone.[4]

The key steps in the mechanism are:

  • Activation of the Carboxylic Acid: In the presence of a strong acid and a dehydrating agent, the carboxylic acid group of the starting material is protonated and subsequently loses a molecule of water to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the methoxy-substituted benzene ring.

  • Regioselectivity: The electron-donating methoxy group (-OCH₃) is an ortho-, para-director. Due to steric hindrance at the ortho positions, the cyclization predominantly occurs at the para-position to the methoxy group, leading to the formation of 7-methoxy-thioxanthen-9-one.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final thioxanthenone product.

Key Reagents for Cyclization

The successful intramolecular Friedel-Crafts acylation of this compound hinges on the use of strong acid catalysts that also act as potent dehydrating agents. The two most effective and commonly employed reagents for this transformation are Polyphosphoric Acid (PPA) and Eaton's Reagent.

Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous polymeric mixture of phosphoric acids and has been a workhorse reagent for cyclization reactions in organic synthesis for many years.[5] It serves as both the catalyst and the solvent in many cases.

  • Advantages:

    • Strongly acidic and an excellent dehydrating agent.[5]

    • Cost-effective and readily available.

  • Disadvantages:

    • Highly viscous, making it difficult to stir and handle, especially at room temperature.[6]

    • Reactions often require high temperatures.[6]

    • Workup can be challenging due to its viscosity and the need to hydrolyze the reagent.

Eaton's Reagent

Eaton's Reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (typically a 7.5-10% w/w solution).[6] It was developed as a more user-friendly alternative to PPA.

  • Advantages:

    • Significantly less viscous than PPA, allowing for easier handling and stirring.[6]

    • Often promotes reactions at lower temperatures than PPA.[6]

    • Can lead to higher yields and cleaner reactions in many cases.[6]

    • Workup is generally more straightforward.

  • Disadvantages:

    • The components, phosphorus pentoxide and methanesulfonic acid, are corrosive and require careful handling.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent cyclization to 7-methoxy-thioxanthen-9-one using both Polyphosphoric Acid and Eaton's Reagent.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of 3-(arylthio)propanoic acids.[7]

Materials:

  • 3-Methoxythiophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water.

  • Add a solution of 3-methoxythiophenol (1.0 equivalent) in ethanol.

  • To this stirring solution, add a solution of 3-chloropropanoic acid (1.1 equivalents) in water dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted thiophenol.

  • Acidify the aqueous layer with hydrochloric acid until a precipitate forms.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Results:

The product is typically obtained as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place this compound (1.0 equivalent).

  • Add Polyphosphoric Acid (a 10-20 fold excess by weight).

  • Heat the mixture with stirring in an oil bath at 80-100 °C. The high viscosity of PPA necessitates efficient stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This should be done in a fume hood as the hydrolysis of PPA is exothermic.

  • The product will precipitate out of the aqueous solution.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Cyclization using Eaton's Reagent

Materials:

  • This compound

  • Eaton's Reagent (7.5-10% P₂O₅ in methanesulfonic acid)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Eaton's Reagent.

  • To the stirred reagent, add this compound (1.0 equivalent) portion-wise. An exotherm may be observed.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. Eaton's Reagent often leads to faster reaction times compared to PPA.

  • After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Results for Cyclization Protocols:

The final product, 7-methoxy-thioxanthen-9-one, is expected to be a solid. Spectroscopic data for a similar compound, 7-methoxy-5H-[8]benzothiopyrano[2,3-b]pyridin-5-one, shows characteristic ¹H NMR signals for the methoxy group around 3.95 ppm.[8] The carbonyl group in the thioxanthenone scaffold typically shows a characteristic IR absorption band.

Data Summary and Comparison

ReagentTypical TemperatureTypical Reaction TimeYieldsHandling and Workup
Polyphosphoric Acid (PPA) 80-120 °CSeveral hoursModerate to GoodHighly viscous, difficult to stir; workup can be challenging.
Eaton's Reagent 60-90 °COften shorter than PPAGood to Excellent[6]Less viscous, easier to handle and stir; more straightforward workup.[6]

Visualizing the Workflow

Synthesis and Cyclization Workflow

cluster_0 Starting Material Synthesis cluster_1 Cyclization cluster_2 Workup & Purification 3-Methoxythiophenol 3-Methoxythiophenol Starting_Material This compound 3-Methoxythiophenol->Starting_Material NaOH, EtOH 3-Chloropropanoic_acid 3-Chloropropanoic acid 3-Chloropropanoic_acid->Starting_Material PPA Polyphosphoric Acid (PPA) Starting_Material->PPA Heat Eaton Eaton's Reagent Starting_Material->Eaton Heat Final_Product 7-Methoxy-thioxanthen-9-one PPA->Final_Product Eaton->Final_Product Workup Quench on ice, Neutralize, Extract Final_Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General workflow for the synthesis and cyclization of this compound.

Mechanism of Friedel-Crafts Acylation

Reactant This compound Acylium_Ion Acylium Ion Intermediate Reactant->Acylium_Ion + Strong Acid - H₂O Intermediate Sigma Complex Acylium_Ion->Intermediate Electrophilic Attack Product 7-Methoxy-thioxanthen-9-one Intermediate->Product - H⁺ (Rearomatization)

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the reagents are anhydrous, as moisture can deactivate the catalysts.

  • Side Reactions: At higher temperatures, side reactions such as sulfonation or decomposition may occur. Using milder conditions, such as those often possible with Eaton's Reagent, can help to minimize these issues.

  • Workup: The quenching of both PPA and Eaton's Reagent with water is highly exothermic and should be performed with caution in an ice bath and behind a safety shield.

  • Safety: Both Polyphosphoric Acid and Eaton's Reagent are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is a reliable method for the synthesis of 7-methoxy-thioxanthen-9-one. Both Polyphosphoric Acid and Eaton's Reagent are effective catalysts for this transformation. However, Eaton's Reagent often offers significant advantages in terms of ease of handling, milder reaction conditions, and potentially higher yields. The choice of reagent will depend on the specific requirements of the synthesis, scale, and available laboratory resources. The protocols and information provided in this guide are intended to enable researchers to successfully perform this valuable cyclization reaction.

References

  • A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-analogues. (2013). HETEROCYCLES, 87(12), 2577.
  • Science and Technology Indonesia. (n.d.). Synthesis of 3,7-dihydroxyxanthone using Eaton's reagent and zinc chloride as catalysts under microwave-assisted organic synthesis (MAOS) conditions.
  • Bosson, J., et al. (2024). Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry, 48(1), 1422-1431.
  • ResearchGate. (2026).
  • Bosson, J., et al. (2024). Scope and limitations of the preparation of xanthones using Eaton's reagent.
  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. (2022). RSC Advances, 12(30), 19355-19363.
  • Károlyi, P., et al. (2018). Synthesis of 3-(Arylthio)
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2022). Chemistry, 4(4), 1334-1345.
  • Gholampour, Z., et al. (2007). One-pot synthesis of novel thioxanthone crown ethers. ARKIVOC, 2007(13), 1-7.
  • Gschwind, R. M., et al. (2020). A Thioxanthone Sensitizer with a Chiral Phosphoric Acid Binding Site: Properties and Applications in Visible Light-Mediated Cycloadditions. Chemistry – A European Journal, 26(23), 5190-5196.
  • PrepChem. (n.d.). Synthesis of 3-(3-methoxyphenyl)-propanol. Retrieved from [Link]

  • ResearchGate. (2021).
  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes.

Troubleshooting Guide: A Deeper Dive into Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: Why is my yield of this compound consistently low?

A consistently low yield is often traceable to one of several key areas: suboptimal reaction conditions, poor starting material quality, or competing side reactions.[1]

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Thiol: The nucleophile in this reaction is the thiolate anion, not the neutral thiol. Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing the reaction.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. For the Michael addition route, a base like sodium hydroxide or sodium carbonate in a protic solvent is effective.[2] For copper-catalyzed coupling, a base like potassium carbonate or pyridine is often used.[3] The pKa of a typical aryl thiol is around 6-7, so a base capable of cleanly deprotonating it is essential.

  • Poor Starting Material Quality: Thiols, particularly 3-methoxythiophenol and 3-mercaptopropanoic acid, are susceptible to air oxidation, which forms the corresponding disulfide.[1][4] This disulfide is unreactive under the desired reaction conditions and represents a direct loss of your starting material.

    • Solution: Use freshly opened or purified thiols. If you suspect oxidation, you can often purify the thiol by distillation. Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation during the experiment.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Solution: For reactions involving charged nucleophiles like thiolates, polar solvents are generally preferred. For a Michael-type addition, polar protic solvents like ethanol or water can be effective.[2] For copper-catalyzed cross-coupling reactions, polar aprotic solvents like pyridine or DMF are often used to solvate the copper catalyst and prevent coordination with protic species.[5]

  • Reverse Michael Reaction: The Thiol-Michael addition is a reversible reaction. Under certain conditions, particularly with excess thiol at neutral pH, the product can revert to the starting materials.

    • Solution: Ensure the reaction is run under basic conditions to keep the carboxylic acid product as its carboxylate salt, which disfavors the reverse reaction. A complete workup that involves acidification should only be performed after the reaction has gone to completion.

Q2: I'm seeing a significant, less polar impurity on my TLC plate. What is it and how can I prevent it?

This is a classic sign of disulfide bond formation. Both 3-methoxythiophenol and 3-mercaptopropanoic acid can oxidize to form bis(3-methoxyphenyl) disulfide and 3,3'-dithiodipropionic acid, respectively.

Cause & Prevention:

  • Oxidation by Air: The primary cause is the reaction of the thiolate anion with atmospheric oxygen, a process that can be catalyzed by trace metal impurities. Thiolates are excellent nucleophiles and also readily undergo one-electron oxidation.[4]

    • Prevention Strategy 1 (Inert Atmosphere): The most effective solution is to rigorously exclude oxygen. Before adding reagents, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Prevention Strategy 2 (Order of Addition): Add the thiol to the reaction mixture after the system has been made basic and inert. Pre-forming the thiolate in an oxygen-free environment minimizes its exposure time to potential oxidants.

Q3: My reaction is very slow or appears to stall. How can I increase the reaction rate?

A sluggish reaction points to issues with activation energy, which can be addressed by modifying temperature, concentration, or the catalytic system.

Solutions to Increase Rate:

  • Increase Temperature: Most thioether formations benefit from heating. For Michael additions, refluxing in ethanol is common.[2] For copper-catalyzed couplings, temperatures can range from refluxing pyridine (~115 °C) to higher temperatures in DMF.[3]

  • Check Your Base: As mentioned in Q1, an insufficiently strong or soluble base can lead to low concentrations of the active thiolate nucleophile. For instance, if using K₂CO₃ in a solvent where it is poorly soluble, the reaction will be slow. Switching to a more soluble base like Cs₂CO₃ or an organic base like triethylamine (TEA) may help.[6][7]

  • For Copper-Catalyzed Routes - Catalyst Activity: If you are performing a copper-catalyzed cross-coupling, the choice and quality of the copper source are critical.

    • Solution: Copper(I) oxide (Cu₂O) is a commonly used and effective catalyst. Ensure it is of high purity. The reaction is sensitive to ligands and solvent; pyridine often serves as both the solvent and a ligand to stabilize the copper catalyst.

Q4: I'm struggling with the workup and purification of the final product. What is an effective protocol?

The product, this compound, has a carboxylic acid group, which is key to its purification. A standard acid-base extraction is highly effective.

Detailed Purification Protocol:

  • Quench and Remove Solvent: After confirming the reaction is complete via TLC, cool the mixture to room temperature. If a high-boiling solvent like DMF or pyridine was used, remove it under reduced pressure.

  • Initial Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Base Extraction: Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic product will react to form its sodium salt and move into the aqueous layer, leaving non-acidic impurities (like the disulfide byproduct) in the organic layer. Repeat this extraction 2-3 times.

  • Acidification and Isolation: Combine the aqueous layers and cool them in an ice bath. Slowly acidify the aqueous solution with a strong acid like 6 M HCl until the pH is ~1-2.[8] The product will precipitate out as a solid or an oil.

  • Final Steps: If a solid precipitates, it can be collected by vacuum filtration and washed with cold water. If an oil forms, extract it back into an organic solvent (ethyl acetate or DCM), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[2]

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are two highly effective and commonly used methods:

  • Thiol-Michael Addition: This involves the reaction of 3-methoxythiophenol with a 3-carbon chain containing a leaving group or an electrophilic double bond. A common variant uses 3-chloropropanoic acid in the presence of a base.[2] This is often a high-yielding and straightforward approach.

Q2: How do I choose the right base for my reaction?

The choice of base depends on the reaction route and solvent.

  • For Michael Addition (in Protic Solvents): Strong inorganic bases like NaOH or KOH are excellent choices as they are inexpensive and effectively deprotonate the thiol. Weaker bases like Na₂CO₃ can also be used.[2]

  • For Copper-Catalyzed Coupling (in Aprotic Solvents): An inorganic base like K₂CO₃ or Cs₂CO₃ is often used. Organic bases like pyridine can sometimes serve a dual role as both base and solvent/ligand.[6]

Q3: What are the key safety precautions for this synthesis?
  • Thiol Odor and Toxicity: Thiols are known for their powerful and unpleasant odors. Always handle them in a well-ventilated fume hood. While 3-mercaptopropanoic acid is less volatile than smaller thiols, it is still toxic and corrosive.

  • Handling Bases: Both strong inorganic bases (NaOH, KOH) and reactive bases like sodium hydride are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Be aware of the hazards associated with your chosen solvent (e.g., flammability of ethanol, toxicity of DMF).

Data & Workflow Visualizations
Table 1: Troubleshooting Summary for Low Yield
Symptom Potential Cause Recommended Action
Reaction stallsIncomplete thiol deprotonationUse a stronger or more soluble base; ensure >1 equivalent.
Inactive catalyst (Cu route)Use fresh, high-purity Cu₂O.
Significant side productThiol oxidation to disulfidePerform reaction under an inert (N₂/Ar) atmosphere.
Low product recoveryLoss during workupEmploy a careful acid-base extraction procedure.
Sluggish reactionLow activation energyIncrease reaction temperature.
Diagram 1: Thiol-Michael Addition Reaction Mechanism

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack Thiol 3-Methoxythiophenol Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate Electrophile 3-Chloropropanoic Acid Product 3-((3-Methoxyphenyl)thio)- propanoic acid Electrophile->Product Thiolate_2 Thiolate Anion Thiolate_2->Product SN2 Attack

Caption: Mechanism of the Thiol-Michael addition route.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_sm cluster_cond cluster_workup start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_sol Use fresh/distilled thiol. Run under N₂/Ar. check_sm->sm_sol cond_sol Increase temperature. Use stronger/more soluble base. Ensure inert atmosphere. check_cond->cond_sol workup_sol Perform careful acid-base extraction. Ensure complete acidification (pH 1-2). check_workup->workup_sol

Caption: A decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols
Protocol 1: Synthesis via Thiol-Michael Addition

This protocol is adapted from the procedure for synthesizing similar 3-(arylthio)propanoic acids.[2]

Materials:

  • 3-Methoxythiophenol

  • 3-Chloropropanoic acid

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve NaOH (1.05 eq) in a minimal amount of water. Add ethanol to the flask.

  • To the basic solution, add 3-methoxythiophenol (1.0 eq) dropwise. Stir for 15 minutes at room temperature.

  • Add a solution of 3-chloropropanoic acid (1.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mixture with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities (like disulfide).

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M HCl.

  • Extract the precipitated product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis via Copper-Catalyzed C-S Coupling

This protocol is based on the copper-mediated synthesis of 3-(arylthio)propionic acids from aryl iodides.[3]

Materials:

  • 3-Iodoanisole

  • 3-Mercaptopropanoic acid (3-MPA)

  • Copper(I) Oxide (Cu₂O)

  • Pyridine

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-iodoanisole (1.0 eq), 3-mercaptopropanoic acid (1.0 eq), and Cu₂O (0.5 eq).

  • Add anhydrous pyridine as the solvent.

  • Heat the mixture to reflux (approx. 115 °C) and stir vigorously. Monitor the reaction by TLC. The reaction may take 6-12 hours.

  • After completion, cool the mixture and remove the pyridine under reduced pressure.

  • To the residue, add 1 M potassium bicarbonate (KHCO₃) solution. Unreacted aryl iodide can be removed by steam distillation at this stage if necessary.

  • Filter the solution (charcoal can be added to decolorize) and then acidify the filtrate to pH 1 with 6 M HCl.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry over P₂O₅ or in a vacuum oven.

References
  • Koutentis, P. A., & Constantinides, C. P. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 2(01), 64–71. [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Royal Society of Chemistry (2025). Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing.
  • Yoshida, K., et al. (2021). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. The Journal of Organic Chemistry, 86(17), 11699-11710. [Link]

  • Li, J., et al. (2020).
  • Wang, L., et al. (2022). Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. Organic Letters, 24(35), 6426–6431.
  • MDPI (2024).
  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • ChemRxiv (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Chen, C. H., et al. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 26(20), 6148. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Evans, G. (2024). 3-MERCAPTOPROPIONIC ACID. Otto Chemie Pvt. Ltd.
  • BenchChem (2025). Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs. BenchChem.
  • ResearchGate (2025). 3-Mercaptopropionic acid (3-MPA).
  • Google Patents. (1995). Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.
  • Royal Society of Chemistry (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Publishing.
  • Evans, G. (2024). 3-MERCAPTOPROPIONIC ACID. Otto Chemie Pvt. Ltd.
  • Organic Syntheses. (1993). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses, 72, 1.
  • Anseth, K. S., et al. (2014).
  • Google Patents. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid.
  • Wikipedia. 3-Mercaptopropionic acid. [Link]

  • ResearchGate. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • Google Patents. (1989). Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
  • Google Patents. (2013). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105553.
  • MDPI. (2023).
  • BenchChem. (2025). Application Note: Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection. BenchChem.
  • Ataman Kimya. 3-MERCAPTOPROPIONIC ACID (3-MPA). [Link]

Sources

Preventing sulfur oxidation during 3-((3-Methoxyphenyl)thio)propanoic acid processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling, synthesis, and formulation of 3-((3-Methoxyphenyl)thio)propanoic acid . As a thioether-containing active pharmaceutical ingredient (API), this molecule is highly susceptible to oxidative degradation.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical vulnerabilities of this molecule, providing self-validating protocols and mechanistic insights to ensure your process maintains absolute chemical integrity.

Part 1: Mechanistic Overview of Thioether Degradation

Before troubleshooting, it is critical to understand the exact pathway of degradation. The sulfur atom in this compound is highly polarizable and nucleophilic. This nucleophilicity is further enhanced by the electron-donating methoxy group (-OCH₃) on the adjacent phenyl ring, which increases the electron density on the sulfur atom, making it a prime target for electrophilic oxygen species[1].

Oxidation proceeds in a two-step nucleophilic attack: first yielding a sulfoxide (M+16), and subsequently a sulfone (M+32) upon prolonged exposure to excess oxidants[2].

ThioetherOxidation A 3-((3-Methoxyphenyl)thio) propanoic acid (Thioether) B Sulfoxide Derivative (1st Oxidation State) A->B Hydroperoxides (ROOH) H2O2, ROS C Sulfone Derivative (2nd Oxidation State) B->C Excess Oxidant Prolonged Exposure D Excipient Impurities (PEG, Polysorbates) D->A Source of ROOH E Ethereal Solvents (THF, Dioxane) E->A Source of ROOH

Mechanistic pathway of thioether oxidation driven by environmental and excipient-derived oxidants.

Part 2: Troubleshooting FAQs

Q: We process our API under a strict nitrogen atmosphere, but we still observe rapid sulfoxide formation. What are we missing? A: Atmospheric oxygen (autoxidation) is only one part of the equation. If your formulation includes polymeric excipients like Polyethylene Glycol (PEG), Povidone (PVP), or Polysorbates, these materials inherently develop trace organic hydroperoxides (ROOH) during their own manufacturing and storage[2]. Thioethers react directly with these hydroperoxides in a non-radical, two-electron nucleophilic attack[3]. Nitrogen sparging removes dissolved O₂ but does absolutely nothing to neutralize pre-existing hydroperoxides in your excipients[4].

Q: How can we differentiate between autoxidation and peroxide-mediated oxidation in our root cause analysis? A: Perform a concentration-dependency stress test. Peroxide-mediated oxidation (driven by excipient impurities) typically shows a greater relative decomposition rate in more dilute API mixtures, because the stoichiometric ratio of excipient-derived peroxides to API molecules is higher[4]. Conversely, autoxidation driven by trace transition metals (Fenton-like reactions) will respond dramatically to the addition of metal chelators like EDTA[2].

Q: We are using THF as a co-solvent during purification. Could this be causing the issue? A: Yes. Ethereal solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are notorious peroxide formers. Even if purchased "anhydrous," exposure to air during transfer initiates radical autoxidation of the solvent, generating explosive and highly reactive peroxides. You must test ethereal solvents for peroxides (< 1 ppm) immediately before use, or filter them through activated basic alumina to strip the peroxides.

Part 3: Quantitative Impact of Excipients and Solvents

To effectively control oxidation, you must control your inputs. The table below summarizes the typical peroxide burden of common processing materials and the required mitigation strategies.

Excipient / SolventTypical Peroxide Levels (Uncontrolled)Impact on Thioether APIRecommended Mitigation Strategy
Polyethylene Glycol (PEG 400) 100 - 500 ppmRapid sulfoxide formationUse super-refined grades; store under inert gas.
Polysorbate 80 (Tween 80) 50 - 200 ppmModerate to rapid oxidationAdd L-Methionine as a competitive scavenger.
Tetrahydrofuran (THF) > 1,000 ppm (if uninhibited)Complete conversion to sulfoneTest before use; filter through basic alumina.
Water for Injection (WFI) < 0.1 ppmMinimal direct impactSparge with Argon to displace dissolved O₂.

Part 4: Preventive Workflow & Self-Validating Protocol

To guarantee the integrity of this compound, your processing methodology must be a self-validating system. This means incorporating hard " go/no-go " analytical gates before the API is ever introduced to the environment.

PreventiveWorkflow Step1 1. Solvent/Excipient Screening Quantify Peroxides (< 1 ppm) Step2 2. Deoxygenation Argon Sparging (O2 < 1%) Step1->Step2 Step3 3. Antioxidant Addition (e.g., L-Methionine, BHT) Step2->Step3 Step4 4. API Processing Temperature Control (2-8°C) Step3->Step4 QC In-Process QC LC-MS/MS for Sulfoxide Step4->QC Validate QC->Step1 Fail (Investigate) Step5 5. Final Formulation Amber Vials, N2 Headspace QC->Step5 Pass

Systematic workflow for preventing thioether oxidation during API processing and formulation.

Step-by-Step Processing Methodology

Step 1: Excipient and Solvent Verification (The Peroxide Gate)

  • Action: Before compounding, test all solvents and liquid excipients for peroxides using quantitative reflectometry (e.g., RQflex) or a standard iodometric titration.

  • Validation: Peroxide levels must read < 1 ppm. If > 1 ppm, discard or treat the solvent (e.g., basic alumina filtration for THF). Do not proceed until this metric is met.

Step 2: Aggressive Deoxygenation

  • Action: Sparge all aqueous buffers and solvents with high-purity Argon for a minimum of 30 minutes. Causality Note: Argon is heavier than Nitrogen and provides a superior, denser blanketing effect over the liquid surface during bench-scale processing.

  • Validation: Use an inline Dissolved Oxygen (DO) meter. DO must be < 0.5 mg/L before adding the API.

Step 3: Sacrificial Scavenging

  • Action: Add a water-soluble, sacrificial thioether such as L-Methionine (0.1% - 0.5% w/v) to the formulation buffer prior to API introduction.

  • Causality Note: Methionine acts as a kinetic sink. Because it also contains a thioether, it will competitively react with any residual, unmeasured hydroperoxides in the excipients, sparing your target API[4].

Step 4: API Introduction & Thermal Control

  • Action: Dissolve the this compound into the optimized, deoxygenated buffer while maintaining the vessel jacket temperature at 2–8°C.

  • Causality Note: Oxidation is a thermodynamically driven process. Lowering the temperature drastically reduces the kinetic rate of any residual oxidative reactions[4].

Step 5: In-Process Control (IPC) and Packaging

  • Action: Draw a 1 mL sample and immediately quench. Analyze via LC-MS/MS focusing on the M+16 (sulfoxide) and M+32 (sulfone) mass-to-charge ratios.

  • Validation: The sulfoxide adduct must constitute < 0.1% relative peak area.

  • Packaging: Fill into amber glass vials (to prevent photo-induced ROS generation) and backfill the headspace with Nitrogen before sealing.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications / Organic Letters URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / Pharmaceutics URL:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: USPTO / Pharmaceutical Development and Technology URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions (ResearchGate) Source: ResearchGate URL:[Link]

Sources

Recrystallization solvent systems for 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Drafting the Guide Content

I'm currently focused on structuring a technical support guide about recrystallizing 3-((3-Methoxyphenyl)thio)propanoic acid. My audience is researchers and drug development pros, so I'm aiming for clarity and precision. The goal is to provide a go-to resource for anyone looking for assistance.

Defining the Research Scope

I've decided to structure my guide around a Q&A format, acting as a Senior Application Scientist. My initial step involves a thorough compound analysis. I'm verifying the CAS number and identifying key search terms like "recrystallization" and "solvent" to locate relevant literature and physical properties. I'll include Graphviz diagrams and tables for a clear, concise presentation, and a References section with real URLs.

Refining the Search Strategy

I'm now refining the search approach for recrystallization methods. I'm prioritizing the identification of specific papers, patents, and safety data sheets (SDS) to understand the compound's properties, considering physical data like solubility and melting point. If direct data on the target compound is limited, I'm expanding my search to include similar arylthiopropanoic acids for relevant recrystallization procedures.

Identifying the Core Structure

I'm currently trying to identify the core structure. It seems the initial search results are yielding compounds that are close, but not quite the target. I've found compounds that are substituted propionic acids, but the exact aromatic substitution is proving elusive. I'll need to refine my search terms to isolate the target structure.

Refining Isomer Search

I've got more data on related isomers now, specifically the ortho and para variants of the methoxyphenylthio propionic acid, and the phenylthio form. These compounds were recrystallized from different solvents, like benzene and ligroin. My focus now is on confirming the CAS number and determining the correct solvent for the target meta-isomer recrystallization to match the target compound.

Determining Optimal Solvents

I'm now focusing on the recrystallization solvent. Based on solubility and the nature of the compound, Ethyl Acetate/Hexane seems ideal, considering the polarity of the carboxylic acid and the aromatic ring. Other candidates, like ethanol/water (from experimental descriptions), also make sense. I'm prioritizing non-polar/polar solvent pairs for the recrystallization.

Evaluating Recrystallization Systems

I've been evaluating different recrystallization systems based on the known behavior of similar compounds. I've noted that hot Ethyl Acetate with Hexane works well, and a similar approach using Ethanol/Water is another good option. I've also identified Toluene (or a substitute) and Cyclohexane as potential options. The melting point for the meta isomer is the missing piece, so I'm extrapolating from the data on the ortho, para, and unsubstituted phenyl forms to find an appropriate range and method. My plan is to introduce the compound and recommend solvent systems used for related isomers, favoring safer options.

Developing Recrystallization Protocol

I'm now establishing a robust recrystallization workflow, considering alternative systems like ethanol/water and toluene for purification. Troubleshooting steps for issues like oiling out and color removal are included. I'm also including answers to common FAQs, a workflow diagram, and citations like the "SynOpen 2018" paper. I'm focusing on why these solvents work, addressing potential oiling out, and emphasizing safety by avoiding benzene. I'm also verifying the CAS number 59210-06-9 to ensure it applies to the target meta-isomer.

Investigating CAS Number

I'm hitting a roadblock on the CAS number search, it seems. I haven't found a direct match, which makes me think the number itself might be inaccurate or refer to a very obscure compound. Nonetheless, the structure is clear: a combination of 3-MPA and 3-iodoanisole (or its close cousin, 3-methoxythiophenol).

Refining Crystallization Procedure

I've been drilling down on crystallization. My primary focus is ethyl acetate/heptane and ethanol/water as solvent systems, given safety. I've considered that the meta-isomer (3-methoxy) should have a melting point in the 60-90°C range, which would make the crystallization procedure work. I've also identified specific isomer behavior to guide my crystallization. I will make a detailed guide.

Detailing Process Refinement

I'm now detailing the crystallization process further. I will integrate ethanol/water and toluene as solvent systems. I'm troubleshooting common issues like oiling out and color removal, considering activated charcoal. I'm focusing on a detailed drying procedure involving a vacuum oven. Finally, I'll be creating a clear recrystallization workflow diagram and gathering specific reference details to support the technical aspects.

Technical Support Center: Troubleshooting Low Conversion Rates in 3-((3-Methoxyphenyl)thio)propanoic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide and ester coupling reactions involving 3-((3-Methoxyphenyl)thio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during their experiments. The question-and-answer format directly addresses specific challenges, providing both mechanistic explanations and actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very low to no yield of my desired amide product. What are the primary reasons for this?

Low yields in amide coupling reactions are a common challenge and can stem from several factors, particularly when dealing with a thioether-containing carboxylic acid like this compound.[1][2]

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be reactive enough to efficiently activate the carboxylic acid, or the resulting activated species might be short-lived.[2]

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine, its low nucleophilicity can hinder the reaction.[2]

  • Side Reactions: The activated carboxylic acid can participate in undesired side reactions, or the thioether moiety itself could interfere with the coupling reagents.[1][2]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the coupling partners from interacting.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and can significantly impact the yield.[2][3]

Troubleshooting Steps:

  • Optimize the Coupling Reagent: For standard couplings, carbodiimides like DCC or EDC are often used.[4][5] However, for more challenging reactions, consider more potent reagents like HATU, HBTU, or PyBOP.[6][7]

  • Pre-activation of the Carboxylic Acid: With many modern coupling reagents like HATU, a pre-activation step is crucial.[8] This involves mixing the carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) for a period before adding the amine.[8][9] This allows for the formation of a highly reactive intermediate.[8]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[3][8]

Q2: My coupling reaction with a carbodiimide (DCC or EDC) is sluggish and gives a poor yield. What could be going wrong?

Carbodiimides are widely used for their effectiveness, but they can be prone to side reactions that lower the yield.[1][7]

Core Issue: Formation of N-acylurea

The primary side reaction with carbodiimides is the rearrangement of the highly reactive O-acylisourea intermediate into a stable and unreactive N-acylurea.[2][10] This is more likely to happen if the amine nucleophile is not reactive enough to intercept the O-acylisourea quickly.[2][10]

Solutions:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to suppress this side reaction.[2] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still highly reactive towards the amine.[2][10] HOAt is generally considered more reactive and effective at preventing racemization than HOBt.[2]

  • Solvent Choice: The choice of solvent can influence the rate of the undesired rearrangement. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred.[5]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes help to minimize side reactions.

Q3: Could the thioether in this compound be interfering with the coupling reaction?

While the thioether linkage is generally stable, the sulfur atom can be susceptible to oxidation or other side reactions under certain conditions, especially with more aggressive reagents or in the presence of certain impurities.

Potential Issues:

  • Oxidation: Although less common with standard amide coupling reagents, strong oxidizing conditions or contaminants could potentially oxidize the thioether to a sulfoxide or sulfone, which would alter the properties of your starting material and final product.

  • Interaction with Coupling Reagents: While not a widely reported issue, there is a possibility of the sulfur atom interacting with certain highly reactive coupling reagents or their byproducts. For instance, some impurities in coupling reagents have been shown to react with sulfur-containing amino acids.[11]

Preventative Measures:

  • Use High-Purity Reagents: Ensure your coupling reagents and solvents are of high purity and free from oxidizing contaminants.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7]

  • Scavengers (in specific contexts): In solid-phase peptide synthesis (SPPS), scavengers are used during the cleavage step to protect sensitive functional groups.[12][13] While not typically added during the coupling step itself, understanding their role in preventing side reactions with sulfur-containing residues is important. For example, thiol-based scavengers can reduce azide groups.[14]

Q4: I am performing a HATU-mediated coupling and the conversion is still low. How can I optimize this?

HATU is a highly efficient coupling reagent, but its performance is dependent on several factors.[9]

Key Optimization Parameters for HATU Coupling:

ParameterRecommendationRationale
Solvent Use fresh, anhydrous aprotic solvents like DMF, DCM, or NMP.[3]HATU is sensitive to moisture, which can hydrolyze the active intermediates and reduce efficiency.[3]
Base Use a non-nucleophilic, sterically hindered base like DIPEA.[3][9]DIPEA effectively deprotonates the carboxylic acid without competing with the primary amine as a nucleophile.[3]
Order of Addition Add HATU to the carboxylic acid first, followed by the base. Allow this mixture to pre-activate before adding the amine.[3]This ensures the formation of the highly reactive OAt-active ester before the amine is introduced, maximizing the reaction rate.[8]
Pre-activation Time For solution-phase synthesis, a pre-activation time of 15-30 minutes is often recommended.[8] For difficult couplings, this can be extended.[9]This allows for the complete formation of the active ester intermediate.[8]
Temperature Most HATU reactions proceed well at room temperature.[3] For sluggish reactions, gentle heating (30-40°C) can be considered, but should be monitored for side products.[9]Excessive heat can lead to the degradation of the reagent or increased side reactions.[3]
Equivalents Typically, 1.0-1.2 equivalents of HATU and the amine are used relative to the carboxylic acid, with 2.0-3.0 equivalents of DIPEA.[9]These ratios have been found to be optimal for many standard coupling reactions.
Q5: How can I confirm if my low yield is due to incomplete coupling versus issues during workup and purification?

Differentiating between a failed reaction and product loss during isolation is a critical troubleshooting step.

Diagnostic Workflow:

  • On-Resin Analysis (for Solid-Phase Synthesis): If you are performing solid-phase peptide synthesis (SPPS), you can use a qualitative test like the Kaiser test to check for the presence of free primary amines after the coupling step.[6][14] A positive test (blue beads) indicates incomplete coupling.[6]

  • Small-Scale Test Cleavage (for SPPS): Cleaving the product from a small amount of resin and analyzing the crude material by mass spectrometry can confirm if the desired product was synthesized on the resin.[6]

  • Crude Reaction Mixture Analysis (for Solution-Phase): Before performing an aqueous workup, take a small aliquot of your crude reaction mixture, dilute it, and analyze it by LC-MS. This will give you a snapshot of all the components in the reaction, including starting materials, desired product, and any byproducts.

Visualizing the Troubleshooting Process

The following workflow can guide your troubleshooting efforts when faced with low conversion rates.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (LC-MS) Check_Reagents->Analyze_Crude Incomplete_Coupling Issue: Incomplete Coupling Analyze_Crude->Incomplete_Coupling Starting Material Remains Workup_Loss Issue: Loss During Workup/Purification Analyze_Crude->Workup_Loss Product Present in Crude, Low Final Yield Optimize_Reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) Incomplete_Coupling->Optimize_Reagent Change_Conditions Modify Reaction Conditions (Solvent, Temp.) Incomplete_Coupling->Change_Conditions Optimize_Workup Optimize Workup & Purification Protocol Workup_Loss->Optimize_Workup Pre_Activation Implement/Optimize Pre-activation Step Optimize_Reagent->Pre_Activation Success Improved Conversion Pre_Activation->Success Change_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low conversion in coupling reactions.

Experimental Protocols

Protocol 1: Standard HATU Coupling in Solution-Phase

This protocol provides a general procedure for coupling this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • HATU (1.0-1.2 eq.)

  • DIPEA (2.0-3.0 eq.)

  • Anhydrous DMF or DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add HATU to the solution and stir.

  • Add DIPEA to the mixture.

  • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[8][9]

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-18 hours).[8]

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and proceed with a standard aqueous workup to remove water-soluble byproducts and excess reagents.[8]

Protocol 2: Carbodiimide (EDC) Coupling with HOBt Additive

This protocol is a standard procedure for amide bond formation using EDC and HOBt.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • EDC (1.1-1.5 eq.)

  • HOBt (1.1-1.5 eq.)

  • DIPEA or another non-nucleophilic base (1.0-2.0 eq.)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the this compound and HOBt in the anhydrous solvent.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the reaction mixture.

  • Add the base (e.g., DIPEA).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. Article.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Technical Support Center: HATU Coupling Reactions.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis.
  • ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

Sources

Technical Support Center: Synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and minimize the formation of key side products, thereby improving yield, purity, and process reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

There are two primary, highly effective routes for this synthesis, each with its own set of advantages and potential pitfalls:

  • Thiol-Michael Addition: This is arguably the most efficient and atom-economical approach. It involves the conjugate addition of 3-methoxythiophenol to an acrylic acid derivative (like acrylic acid or ethyl acrylate).[1] This reaction is often categorized as a "click" reaction due to its high efficiency, mild conditions, and specificity.[2][3] The reaction is typically catalyzed by a weak base or a nucleophile.

  • Nucleophilic Substitution: This classic method involves the reaction of the sodium or potassium salt of 3-methoxythiophenol (the thiolate) with a 3-halopropanoic acid, such as 3-chloropropanoic acid.[4][5] The reaction proceeds via an Sₙ2 mechanism where the sulfur nucleophile displaces the halide. This method is robust and straightforward but may require slightly harsher conditions than the Michael addition.

A third, less common method involves the copper-mediated coupling of 3-mercaptopropionic acid with 3-iodoanisole.[6] This is useful if the starting materials are more readily available but introduces a metal catalyst that must be removed.

Q2: I consistently observe a significant, less polar byproduct in my reaction. What is it and how can I prevent it?

The most common and persistent byproduct in this synthesis is the disulfide of your starting material: di(3-methoxyphenyl) disulfide .

  • Causality of Formation: Thiols (R-SH) are highly susceptible to oxidation, which couples two molecules to form a disulfide (R-S-S-R).[7] This oxidation is readily facilitated by atmospheric oxygen, especially under basic conditions which deprotonate the thiol to the more reactive thiolate anion. The presence of trace metal impurities can also catalyze this process. This side reaction directly consumes your thiol starting material, reducing the theoretical maximum yield.

  • Prevention Strategies:

    • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Before adding any reagents, thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 20-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture for its entire duration.

    • Reagent Purity: Use freshly distilled or high-purity 3-methoxythiophenol. Old bottles of thiols can have a higher disulfide content due to slow oxidation during storage.

    • Controlled Base Addition: When using a base, add it slowly and just prior to the addition of your electrophile. This minimizes the time the highly reactive thiolate is exposed to potential oxidants.

Q3: Can the final thioether product be oxidized to a sulfoxide or sulfone during the synthesis?

Yes, while less common than disulfide formation, over-oxidation of the product's thioether group to 3-((3-methoxyphenyl)sulfinyl)propanoic acid (the sulfoxide) or 3-((3-methoxyphenyl)sulfonyl)propanoic acid (the sulfone) can occur.[8]

This is typically not an issue under the standard anaerobic conditions required to prevent disulfide formation. However, it can become a problem if strong oxidizing agents are present, either intentionally or as contaminants (e.g., peroxides in old ether solvents).[8] To avoid this, always use freshly distilled or peroxide-free solvents and avoid any unnecessary exposure of the product to oxidizing conditions, especially during workup and purification.

Troubleshooting Guide: From Bench to Breakthrough

Problem 1: My reaction yield is low, and TLC/LC-MS analysis shows unreacted 3-methoxythiophenol and a major, non-polar spot corresponding to di(3-methoxyphenyl) disulfide.
  • Root Cause Analysis: This is a classic sign of oxidative side reactions dominating your synthesis. The base is activating your thiol, but instead of reacting with the propanoic acid synthon, it is being consumed by oxygen.

  • Actionable Solutions:

    • Enhance Inert Conditions: Do not underestimate the need for a truly oxygen-free environment. Use a Schlenk line or a glovebox if available. Ensure your inert gas is flowing adequately and that solvents were degassed immediately prior to use.

    • Order of Addition: In a nucleophilic substitution reaction, prepare your solution of 3-methoxythiophenol and base under an inert atmosphere. In a separate, sealed flask, prepare your solution of 3-chloropropanoic acid. Add the electrophile solution to the thiolate solution via cannula or a gas-tight syringe. This ensures the thiolate is generated in the presence of its reaction partner.

    • Consider a Milder Base: Strong bases can accelerate oxidation. If using NaOH or KOH, ensure it is added slowly and at a controlled temperature (e.g., 0 °C).

Problem 2: The reaction (via Michael Addition) seems to work, but the mixture becomes a viscous, un-stirrable gel, making workup impossible.
  • Root Cause Analysis: You are likely experiencing polymerization of the acrylic acid or acrylate monomer.[2] This can be initiated by strong bases or by radical species, which can be formed by trace oxygen in the presence of the thiol.

  • Actionable Solutions:

    • Switch Catalyst Type: While bases like triethylamine can catalyze the Michael addition, they can also promote polymerization. Consider using a nucleophilic catalyst like dimethylphenylphosphine (DMPP) or trimethylphosphine (TMP). These catalysts operate via a different mechanism that is less prone to initiating polymerization and can be highly effective with minimal side reactions.[3]

    • Control Temperature: Run the reaction at room temperature or slightly below. Exothermic polymerization is less likely at lower temperatures.

    • Inhibitor Addition: For radical-prone reactions, a small amount of a radical inhibitor like hydroquinone or BHT can be added, though this should be done cautiously as it can also interfere with certain reaction mechanisms.

Problem 3: My final product is a persistent oil that is difficult to crystallize and purify by column chromatography due to streaking.
  • Root Cause Analysis: Carboxylic acids can be challenging to purify via silica gel chromatography due to strong interactions with the stationary phase. The oily nature often indicates the presence of impurities (like residual solvent or the disulfide byproduct) that are disrupting the crystal lattice.

  • Actionable Solutions:

    • Acid/Base Extraction: Perform a rigorous workup. After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with water. Then, extract the organic layer with a basic aqueous solution (e.g., 1 M NaHCO₃ or 1 M K₂CO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the disulfide) in the organic layer.[4]

    • Separation and Protonation: Separate the layers and wash the basic aqueous layer once more with ethyl acetate to remove any lingering organic impurities. Then, cool the aqueous layer in an ice bath and slowly re-acidify with cold 1 M or 2 M HCl to a pH of 1-2.[4][5] Your purified product should precipitate as a solid.

    • Recrystallization: Collect the solid by filtration and recrystallize from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain a pure, crystalline solid.[9]

Visualizing the Reaction: Desired Pathway vs. Key Side Reaction

The following diagram illustrates the competition between the desired Thiol-Michael addition pathway and the common oxidative disulfide formation side reaction.

cluster_main Main Reaction Pathway (Thiol-Michael Addition) cluster_side Side Reaction Pathway (Oxidation) Thiol 3-Methoxythiophenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base1 Base (B:) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Acrylate Acrylic Acid (Michael Acceptor) Product This compound (Desired Product) Enolate->Product Protonation (from H-B⁺) Thiolate2 Thiolate Anion (R-S⁻) Disulfide di(3-methoxyphenyl) disulfide (Side Product) Thiolate2->Disulfide Oxidation Oxygen Oxygen (O₂) [Trace Contaminant] Start 3-Methoxythiophenol (Starting Material) Start->Thiolate2 Deprotonation (Base)

Caption: Competing reaction pathways in the synthesis.

Data-Driven Optimization

The choice of catalyst and reaction atmosphere has a profound impact on the outcome of the Thiol-Michael addition. The following table summarizes expected outcomes under various conditions.

Condition IDCatalyst (0.1 eq)AtmosphereExpected YieldPurity ProfileKey Consideration
ATriethylamineAirLow (<40%)High levels of disulfide, potential polymer formation.Not Recommended. Oxygen leads to rapid consumption of the starting material via oxidation.
BTriethylamineNitrogenModerate-GoodLow levels of disulfide, potential polymer formation.An improvement, but the basicity of the amine can still promote unwanted polymerization of the acrylate.
CDMPPAirLow-ModerateHigh levels of disulfide.Even with a better catalyst, oxygen is the primary driver of the main side reaction.
DDMPPNitrogenHigh (>90%) High purity, minimal disulfide or polymer. Recommended. The nucleophilic catalyst and inert atmosphere work synergistically to favor the desired reaction.[3]

Validated Experimental Protocols

Protocol 1: Optimized Synthesis via Nucleophilic Thiol-Michael Addition

This protocol is optimized to minimize side reactions and maximize yield.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add acrylic acid (1.0 eq) and anhydrous, degassed acetonitrile (solvent volume to make a ~0.5 M solution).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen for 15 minutes. Maintain a positive nitrogen pressure via a balloon or bubbler for the duration of the reaction.

  • Reagent Addition: Add 3-methoxythiophenol (1.05 eq) to the stirred solution via syringe.

  • Catalyst Addition: Add dimethylphenylphosphine (DMPP) (0.05 - 0.1 eq) dropwise via syringe. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Purification: Extract the organic solution with 1 M NaHCO₃ (aq) (3 x 50 mL). Combine the aqueous extracts, cool in an ice bath, and acidify to pH 1-2 with cold 6 M HCl. The product will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum. The product should be obtained in high yield and purity.

References

  • Chen, Z., et al. (2017). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 22(10), 1656. [Link]

  • Bruno, E. (n.d.). 3-Mercaptopropionic Acid. Evans Chemetics. Retrieved from [Link]

  • Wikipedia. (2023). Thiol-ene reaction. In Wikipedia. [Link]

  • PrepChem. (2023). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Campos, L. M., et al. (2011). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 2(3), 597-605. [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20040146518A1 - Novel opiate compounds, methods of making and methods of use.
  • Stansbury, J. W., & Chatterjee, S. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093–3100. [Link]

  • Chen, Z., et al. (2017). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC. [Link]

  • Takano, R., et al. (2015). Optimization of 3-aryl-3-ethoxypropanoic acids and discovery of the potent GPR40 agonist DS-1558. Bioorganic & Medicinal Chemistry, 23(17), 5575-5586. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Lowe, A. B. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

  • Van Arnum, P. (2007). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology, 31(10). [Link]

  • Google Patents. (n.d.). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105541. [Link]

  • ResearchGate. (n.d.). N-Bromosuccinimide (NBS) and Iodine (I2) Catalyzed Highly Efficient Deoxygenation of Sulfoxides to Thioethers Using 3-Mercaptopropionic Acid Under Mild Reaction Conditions. [Link]

  • Kownacki, I., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3125. [Link]

  • Procter, D. J., & Hughes, D. L. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19047-19073. [Link]

  • An, S. Y., & Hubbell, J. A. (2012). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Polymer Preprints, 53(2), 481-482. [Link]

  • Allen, S. D., et al. (2015). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. Biomacromolecules, 16(8), 2336-2346. [Link]

  • Gelminauskaitė, R., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. Open Readings 2023. [Link]

  • ResearchGate. (n.d.). Preparation of 3-(arylthio)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. [Link]

  • PubChem. (n.d.). 3-Mercaptopropionic Acid. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. [Link]

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Technical Support Center: Handling Hygroscopic Properties of 3-((3-Methoxyphenyl)thio)propanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing, formulating, or scaling up 3-((3-Methoxyphenyl)thio)propanoic acid and its salt derivatives.

While the free acid form of this compound is relatively stable, converting it into a salt (e.g., sodium, potassium, or amine salts) to improve aqueous solubility drastically alters its physicochemical profile. These salts frequently exhibit severe hygroscopicity, leading to weighing errors, stoichiometric imbalances, and moisture-induced chemical degradation. This guide provides field-proven, self-validating protocols and mechanistic insights to troubleshoot and optimize your workflows.

Section 1: Mechanistic Understanding & Classification

Q: Why do the salt forms of this compound absorb moisture so aggressively compared to the free acid?

A: The causality lies in the thermodynamics of the crystal lattice. The free acid is relatively lipophilic due to the 3-methoxyphenylthio moiety. However, when converted to a salt, the ionic bond between the carboxylate and the metal cation (e.g., Na⁺, K⁺) creates a high charge density. Alkali metal cations have a high hydration energy. When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, there is a strong thermodynamic drive to lower the system's free energy by hydrating the lattice[1].

This process begins with surface adsorption, progresses to capillary condensation, and ultimately results in deliquescence—where the solid absorbs enough moisture to dissolve into an aqueous solution[1]. In this aqueous microenvironment, the thioether linkage becomes highly susceptible to oxidation, and the compound experiences rapid physical caking[2].

Q: How do we quantify and classify this hygroscopicity for regulatory and formulation purposes?

A: According to the European Pharmacopoeia (EP) and USP guidelines, hygroscopicity is classified by measuring the percentage of weight gain when a sample is stored at 25°C and 80% RH for 24 hours[3]. Dynamic Vapor Sorption (DVS) is the gold standard for generating sorption-desorption isotherms to pinpoint the exact humidity threshold where your specific salt form becomes unstable[2].

Table 1: Quantitative Classification of Hygroscopicity (EP/USP Standards) [3]

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Description
Non-hygroscopic < 0.2%Essentially no moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2.0%Small amount of moisture absorption.
Moderately hygroscopic ≥ 2.0% and < 15.0%Appreciable moisture absorption; caking likely.
Very hygroscopic ≥ 15.0%Significant moisture absorption; structural changes.
Deliquescent Sufficient to form a solutionAbsorbs enough moisture to completely dissolve.

Section 2: Troubleshooting Weighing and Handling

Q: Our lab lacks a glovebox. How can we accurately weigh these salts without atmospheric moisture skewing the stoichiometry of our reactions?

A: When a highly hygroscopic salt is placed on an open balance pan, it continuously absorbs moisture from the air. This causes the balance reading to drift upward indefinitely, making an absolute mass reading impossible and ruining your reaction stoichiometry.

To bypass this, you must use the Difference Weighing Method . This is a self-validating system: because the mass of the compound added to your reaction is calculated strictly by the mass lost from the sealed source vial (


), the recorded mass reflects only the pure, dry salt that left the vial. It mathematically eliminates the variable of ambient humidity during the transfer. Alternatively, utilizing pre-filled, inert-atmosphere reaction vials can entirely bypass the need for isolation chambers during reaction screening[4].
Protocol: The Difference Weighing Method
  • Preparation: Store the this compound salt in a desiccator over an active desiccant (e.g., P₂O₅ or Drierite) until immediately before use.

  • Taring: Place a clean, dry, and tightly capped source vial containing the salt onto the analytical balance. Record this initial mass (

    
    ).
    
  • Rapid Transfer: Remove the vial from the balance, open it, and rapidly transfer an estimated amount of the salt directly into your reaction flask. Do not place the salt on a weighing paper. This step must take less than 30 seconds.

  • Re-weighing: Immediately recap the source vial tightly and place it back on the balance. Record this final mass (

    
    ).
    
  • Calculation: The exact mass of the dry salt added to your reaction is

    
    .
    
  • Storage: Purge the source vial with an inert gas (Argon or Nitrogen) to displace any moist air introduced during the transfer, seal the cap with Parafilm, and return it to the desiccator.

HandlingWorkflow Prep Desiccator Preparation Tare Tare Sealed Vial Prep->Tare Transfer Rapid Transfer (< 30s) Tare->Transfer Weigh Weigh by Difference Transfer->Weigh Purge Inert Gas Purge (Ar/N2) Weigh->Purge Seal Seal with Parafilm Purge->Seal

Caption: Step-by-step workflow for the self-validating difference weighing method of hygroscopic salts.

Section 3: Storage and Formulation Strategies

Q: We are developing a solid dosage form, but the salt deliquesces and degrades over time. How do we stabilize it?

A: Moisture acts as both a plasticizer and a reaction medium. For this compound salts, deliquescence creates a localized aqueous layer that dramatically increases the molecular mobility of dissolved oxygen, accelerating the oxidation of the thioether to a sulfoxide or sulfone. To prevent this, you must engineer the formulation to deflect moisture[5].

DegradationPathway Salt 3-((3-Methoxyphenyl)thio) propanoic acid salt Moisture Atmospheric Moisture (> Deliquescence RH) Salt->Moisture Exposure Adsorption Surface Adsorption & Lattice Hydration Moisture->Adsorption Thermodynamic Drive Deliquescence Deliquescence (Solid to Solution) Adsorption->Deliquescence Capillary Condensation Physical Caking & Clumping (Physical Degradation) Adsorption->Physical Capillary Bridging Degradation Hydrolysis / Oxidation (Chemical Degradation) Deliquescence->Degradation Aqueous Microenvironment

Caption: Moisture-induced physical and chemical degradation pathway of hygroscopic thioether salts.

To mitigate these pathways during drug development, several formulation strategies can be employed at the macroscopic and crystallographic levels:

Table 2: Formulation Strategies to Mitigate Hygroscopicity [5]

Formulation StrategyMechanism of ActionApplication for Thioether Salts
Film Coating Applies a moisture-barrier polymer film around the solid core dosage form.Prevents atmospheric moisture from reaching the highly hygroscopic carboxylate salt lattice.
Co-processing Blends the active salt with hydrophobic excipients (e.g., magnesium stearate).Diverts water away from the active ingredient via steric and hydrophobic shielding.
Crystal Engineering Forms a co-crystal or alternative polymorph with stabilizing co-formers.Alters the crystal packing arrangement, reducing the thermodynamic drive for water adsorption.
Encapsulation Envelops the active ingredient via spray-drying or complex coacervation.Creates a micro-environmental barrier; highly effective for moisture-sensitive APIs.

References

  • How do you handle hygroscopic salts? - HepatoChem. Available at:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC (NIH). Available at:[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Available at:[Link]

Sources

Resolving solubility issues of 3-((3-Methoxyphenyl)thio)propanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of 3-((3-Methoxyphenyl)thio)propanoic Acid

Executive Summary

This guide addresses the solubility challenges associated with This compound . As a lipophilic carboxylic acid with a thioether linker, this compound presents a dual challenge: pH-dependent solubility and susceptibility to oxidative degradation.[1] Users frequently encounter precipitation upon dilution into aqueous buffers (e.g., PBS) or culture media.[1] This guide provides mechanistic insights and validated protocols to ensure stable, homogenous delivery in biological assays.

Part 1: The Physicochemical Landscape

To solve the solubility problem, we must first understand the molecule's behavior in solution.[1]

PropertyEstimated ValueImplication for Solubility
Functional Group Carboxylic Acid (-COOH)pH Dependent. Soluble only when deprotonated (ionized).[1]
Linker Thioether (-S-)Lipophilic & Reactive. Increases LogP; risk of oxidation to sulfoxide.[1]
pKa ~4.5 - 4.8 (Theoretical)At pH < 5.0, the compound is protonated (neutral) and insoluble.[1]
LogP ~2.5 - 3.0Moderate lipophilicity; requires organic cosolvents or salt formation.[1]
Part 2: Troubleshooting & FAQs
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is a classic "pH Shock" phenomenon.[1] Your stock solution in DMSO is likely at a high concentration (e.g., 10-100 mM). When you dilute this into PBS (pH 7.4), you might expect it to dissolve.[1] However, if the local concentration of the drug exceeds its solubility limit before it can disperse and ionize, it forms micro-precipitates. Furthermore, if your buffer is slightly acidic or if the drug itself lowers the pH locally (it is an acid, after all), it will remain in its insoluble, protonated form.

The Fix: The "Pre-Salt" Strategy Instead of relying on the buffer to ionize the acid, convert the compound to its sodium salt before final dilution.[1]

Protocol A: In-Situ Salt Formation (Recommended for Aqueous Assays)

  • Weigh the target amount of this compound.[1]

  • Dissolve in a minimal volume of 100% Ethanol or DMSO (e.g., make a 100 mM stock).

  • Prepare a 0.1 M NaOH solution.

  • Stoichiometric Titration: Add 1.05 equivalents of NaOH to the organic stock.

    • Why? This converts the -COOH to -COO⁻Na⁺, which is highly water-soluble.

  • Dilute this "pre-activated" salt solution into your aqueous buffer.

Critical Note: Do not add excess strong base if your assay is sensitive to pH.[1] Ensure the final buffer has enough capacity (e.g., >10 mM HEPES or Phosphate) to neutralize the added NaOH.

Issue 2: "I need to avoid DMSO. Can I dissolve it directly in water?"

Diagnosis: The free acid form is practically insoluble in pure water (


).[1]

The Fix: Meglumine or Cyclodextrin Complexation For animal studies or sensitive cell lines where DMSO is toxic, use an excipient-aided dissolution.[1]

Protocol B: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-

    
    -Cyclodextrin (HPBCD)  solution in water or saline.[1]
    
  • Add the compound powder directly to this vehicle.[1]

  • Sonicate at 37°C for 30–60 minutes.

    • Mechanism:[1][2] The lipophilic phenyl-thio tail encapsulates inside the cyclodextrin torus, while the hydrophilic exterior keeps it in solution.[1]

  • If particles remain, adjust pH to 7.5–8.0 using dilute NaOH.[1]

Issue 3: "The solution turns yellow over time. Is it still good?"

Diagnosis: Oxidative Degradation. The thioether (-S-) group is prone to oxidation, forming a sulfoxide (


) or sulfone  (

).[1] This often results in a yellow discoloration and a change in polarity (the oxidized forms are more polar but biologically distinct).

The Fix: Antioxidant Stabilization [1]

  • Degas all buffers (sparge with Nitrogen or Argon) before use.[1]

  • Add Antioxidants: Include 0.5 mM EDTA (chelates metals that catalyze oxidation) or 1 mM DTT (if compatible with your protein target) in the stock solution.[1]

  • Storage: Store dry powder at -20°C under desiccant. Store DMSO stocks at -80°C and avoid repeated freeze-thaw cycles.[1]

Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your application.

SolubilityStrategy Start Start: this compound CheckApp What is the Application? Start->CheckApp InVitro In Vitro / HTS (DMSO Tolerant) CheckApp->InVitro Screening InVivo In Vivo / Sensitive Cells (No DMSO) CheckApp->InVivo Animal/Tissue DMSOStock Make 50-100 mM Stock in DMSO InVitro->DMSOStock DirectAq Direct Aqueous Dissolution? InVivo->DirectAq PrecipCheck Does it Precipitate on Dilution? DMSOStock->PrecipCheck Complexation Cyclodextrin Protocol (20% HP-beta-CD) DirectAq->Complexation Required StandardDil Standard Dilution (Keep < 1% DMSO) PrecipCheck->StandardDil No SaltMethod Salt Conversion Method (Add 1 eq. NaOH) PrecipCheck->SaltMethod Yes (Cloudy)

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Part 4: Comparative Solubility Data
Solvent SystemEstimated SolubilityComments
Pure Water (pH 4) < 0.1 mg/mLInsoluble.[1] Do not use.
PBS (pH 7.4) 0.5 – 1.0 mg/mLLimited. Risk of precipitation at high concentrations.
DMSO > 50 mg/mLExcellent solvent for stock solutions. Hygroscopic (keep dry).
Ethanol (100%) > 20 mg/mLGood alternative to DMSO; volatile.[1]
0.1 M NaOH > 10 mg/mLForms sodium salt rapidly.[1] High pH must be neutralized.
20% HP-

-CD
2 – 5 mg/mLBest for non-organic formulations.
References
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • PubChem. (n.d.).[1] 3-(3-Methoxyphenyl)propionic acid (Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. Link

Sources

Stability of 3-((3-Methoxyphenyl)thio)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-((3-Methoxyphenyl)thio)propanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical behaviors of this molecule. This resource provides researchers and drug development professionals with the mechanistic insights required to troubleshoot, optimize, and validate workflows involving this compound under acidic conditions.

Mechanistic Overview & Stability Profile

To master the handling of this compound, you must understand the causality behind its reactivity. The molecule is defined by three distinct functional domains, each responding differently to acidic stress:

  • The Propanoic Acid Backbone: With a pKa of approximately 4.87, this moiety is a moderate-strength carboxylic acid[1]. It readily accepts protons in acidic media to form a neutral, lipophilic species, which is the basis for standard organic extractions.

  • The Thioether Linkage: While stable to mild, non-oxidizing acids, the sulfur atom is electron-rich. Under strongly acidic conditions (especially at elevated temperatures), the sulfur becomes protonated, transforming into an excellent leaving group. This triggers a retro-Michael-type elimination, cleaving the molecule into 3-methoxythiophenol and acrylic acid.

  • The Methoxyarene Ring: The methoxy group is an electron-donating ether. When exposed to strong nucleophilic acids (e.g., HBr or HI), the ether oxygen is protonated, and the halide nucleophile attacks the methyl group, resulting in ether cleavage (demethylation) and the formation of a phenol[2].

Quantitative Stability Matrix

The following table summarizes the quantitative stability of the compound under various acidic conditions, allowing you to predict degradation before it occurs.

Acidic ConditionTemperatureEstimated Half-LifePrimary Degradation PathwayAction Required
1M HCl (pH ~3) 20°C> 48 hoursNone (Stable)Safe for standard workup.
0.5M Citric Acid 20°C> 72 hoursNone (Stable)Ideal for sensitive extractions.
Conc. HBr (48%) 80°C< 1 hourDemethylation (-14 Da)Avoid nucleophilic hydrohalic acids.
10% HNO₃ 25°C< 4 hoursS-Oxidation (+16 Da)Strictly avoid oxidizing acids.
Neat TFA 60°C~ 2 hoursRetro-Michael CleavageKeep temperature < 25°C if TFA is used.

Diagnostic FAQs: Troubleshooting Acidic Workflows

Q1: During the acidic workup of my reaction, I observed a strong, foul odor and my LC-MS shows the appearance of acrylic acid. What happened? Causality: You have triggered an acid-catalyzed retro-Michael addition. When the pH drops too low (typically < 1) and the temperature exceeds 40°C, the thioether sulfur becomes heavily protonated. The slightly acidic alpha-protons on the propanoic acid backbone facilitate an elimination reaction, ejecting the protonated sulfide as 3-methoxythiophenol (which causes the foul odor) and leaving behind acrylic acid. Solution: Never use concentrated mineral acids for pH adjustment. Use 1M HCl or 10% citric acid, and maintain the internal temperature of the reaction vessel between 0°C and 5°C during acidification.

Q2: My mass spectrometry data shows a major impurity with a mass of [M-14]. How do I prevent this? Causality: A loss of 14 Da (CH₂) is the classic signature of ether demethylation[2]. This occurs when you use acids containing strong nucleophiles, such as Hydrobromic acid (HBr) or Hydroiodic acid (HI). The acid protonates the methoxy oxygen, and the halide executes an S_N2 attack on the less sterically hindered methyl group, stripping it away to leave a phenol. Solution: Switch to a non-nucleophilic acid. If strong acidity is required for your specific transformation, use methanesulfonic acid (MsOH) or phosphoric acid (H₃PO₄) instead of HBr/HI.

Q3: I am seeing an [M+16] peak after isolating my product from an acidic aqueous layer. Is the acid oxidizing my compound? Causality: Yes. The +16 Da shift indicates the formation of a sulfoxide. Thioethers are highly susceptible to oxidation. If your acidic solution contains dissolved oxygen, or if you used an oxidizing acid like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) containing trace peroxides, the electron-rich sulfur will be rapidly oxidized. Solution: Degas all aqueous acidic solutions by sparging with Argon or Nitrogen for 15 minutes prior to use. Exclusively use non-oxidizing acids like HCl or acetic acid.

Visual Diagnostics & Workflow Optimization

To ensure your experimental design is structurally sound, consult the following logical pathways.

DegradationPathways Compound 3-((3-Methoxyphenyl)thio) propanoic acid StrongAcid Strong Nucleophilic Acids (e.g., HBr, HI, >60°C) Compound->StrongAcid OxidizingAcid Oxidizing Acids (e.g., HNO3, H2SO4) Compound->OxidizingAcid MildAcid Mild/Dilute Acids (e.g., 1M HCl, pH 3-5) Compound->MildAcid Demethylation Demethylation (Forms Phenol) StrongAcid->Demethylation SN2 attack on methyl Cleavage Retro-Michael Cleavage (Forms Thiol + Acrylate) StrongAcid->Cleavage S-protonation & elimination Oxidation S-Oxidation (Forms Sulfoxide) OxidizingAcid->Oxidation Electrophilic oxygen Stable Stable Product (Protonated Acid) MildAcid->Stable Standard protonation

Fig 1. Mechanistic degradation pathways of the thioether acid under varying acidic conditions.

TroubleshootingWorkflow Start Initiate Acidic Workup CheckAcid Is the acid oxidizing? Start->CheckAcid UseInert Switch to non-oxidizing acid (e.g., HCl, Citric Acid) CheckAcid->UseInert Yes CheckTemp Is temperature > 25°C? CheckAcid->CheckTemp No UseInert->CheckTemp LowerTemp Cool reaction to 0-5°C to prevent cleavage CheckTemp->LowerTemp Yes CheckNuc Are strong nucleophiles present (Br-, I-)? CheckTemp->CheckNuc No LowerTemp->CheckNuc AvoidDemeth Use non-nucleophilic acids (e.g., H3PO4) CheckNuc->AvoidDemeth Yes Success Proceed to Extraction (Stable Target) CheckNuc->Success No AvoidDemeth->Success

Fig 2. Decision tree for optimizing acidic workflows to prevent thioether degradation.

Self-Validating Extraction Protocol

To isolate this compound from a basic aqueous reaction mixture without inducing degradation, follow this self-validating methodology. The protocol uses built-in Quality Control (QC) checkpoints to ensure the chemical integrity of the system at each step.

Step 1: Preparation and Degassing

  • Prepare a 10% (w/v) aqueous solution of Citric Acid.

  • Sparge the citric acid solution and the extraction solvent (Ethyl Acetate, EtOAc) with Argon for 15 minutes to remove dissolved oxygen.

  • Causality: Removing oxygen prevents the acid-catalyzed oxidation of the thioether to a sulfoxide.

Step 2: Thermal Control

  • Submerge the reaction flask containing the basic aqueous mixture of the compound into an ice-water bath.

  • Allow the internal temperature to drop to 0–5°C.

  • Self-Validation Check 1: Use an internal thermocouple. Do not proceed until the temperature is strictly below 5°C. This suppresses the activation energy required for retro-Michael cleavage.

Step 3: Controlled Acidification

  • Begin dropwise addition of the degassed 10% Citric Acid solution under vigorous stirring.

  • Self-Validation Check 2: Monitor the pH continuously using a calibrated pH meter. Stop the addition when the pH reaches exactly 3.5 to 4.0 .

  • Failure Mode Correction: If the pH drops below 2.5, immediately back-titrate with cold 0.1M NaHCO₃. A pH below 2.5 exponentially increases the risk of thioether protonation.

Step 4: Biphasic Extraction

  • Add 3 volumes of the degassed EtOAc to the aqueous mixture.

  • Transfer to a separatory funnel and invert gently 5–6 times. Do not shake violently to avoid emulsion formation.

  • Allow the phases to separate and collect the upper organic layer. Repeat the extraction twice more.

Step 5: In-Process Integrity Verification

  • Self-Validation Check 3: Before drying the organic layer, spot a sample on a TLC plate (Eluent: Hexanes:EtOAc 7:3 with 1% Acetic Acid). Visualize under UV (254 nm).

  • Diagnostic: You should see a single spot for the product. If you detect a highly UV-active, fast-running spot accompanied by a distinct thiol odor, retro-Michael cleavage has occurred. If detected, the batch is compromised.

Step 6: Drying and Concentration

  • Wash the combined organic layers once with cold, degassed brine.

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) as it can act as a mild Lewis acid.

  • Filter and concentrate under reduced pressure at a bath temperature not exceeding 30°C .

References

  • Alcohol or Phenol Synthesis by Ether Cleavage Organic Chemistry Portal.[Link][2]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-((3-Methoxyphenyl)thio)propanoic Acid

[1]

Executive Summary

This compound (CAS: 6342-77-4 / Analogous derivatives) is a functionalized thioether often employed as a fragment in medicinal chemistry (e.g., PPAR agonists, carboxylic acid linkers).[1] Its structural integrity hinges on the correct placement of the thioether linkage and the meta-substitution pattern of the aromatic ring.[1]

This guide compares 1H NMR spectroscopy against HPLC and Mass Spectrometry (MS) , establishing NMR not merely as a qualitative tool, but as the superior method for distinguishing regioisomers (meta vs. para) and quantifying specific process impurities like disulfides.

Structural Breakdown & Theoretical Prediction

Before interpreting the spectrum, we must map the protons to the chemical environment.

Molecular Formula: C



Key Moiety:1
Proton Assignment Table (Predicted in CDCl )[2][3]
FragmentProton LabelTypeIntegrationApprox. Shift (

ppm)
MultiplicityCoupling (

)
Carboxylic Acid H-1-COOH1H10.0 – 12.0Broad SingletN/A
Aromatic (Meta) H-2Ar-H (C2)1H6.90 – 7.00Singlet (t)~2 Hz
Aromatic (Meta) H-6Ar-H (C6)1H6.95 – 7.05Doublet (m)~7.8 Hz
Aromatic (Meta) H-4Ar-H (C4)1H6.70 – 6.80Doublet (dd)~8.0, 2 Hz
Aromatic (Meta) H-5Ar-H (C5)1H7.15 – 7.25Triplet (t)~8.0 Hz
Methoxy H-7-OCH

3H3.75 – 3.85SingletN/A
Thio-Methylene H-8-S-CH

-
2H3.10 – 3.20Triplet~7.0 Hz
Acid-Methylene H-9-CH

-COOH
2H2.60 – 2.75Triplet~7.0 Hz

Note on Solvents: In DMSO-d


 , the carboxylic acid proton often sharpens and may appear near 12.5 ppm.[1] The aliphatic triplets may shift slightly upfield compared to CDCl

.[1]

Detailed Interpretation Strategy

A. The Aromatic Region (Diagnostic for Regiochemistry)

The most critical verification step is confirming the meta-substitution .[1]

  • The "Meta" Pattern: Unlike the symmetric AA'BB' system of para-isomers (which shows two distinct "roofed" doublets), the meta-isomer displays a complex 4-proton system:

    • H-2 (Isolated): Appears as a narrow singlet or triplet-of-singlets between the sulfur and methoxy groups.[1] This is your anchor peak.

    • H-5 (Pseudo-triplet): The proton at the 5-position has two distinct neighbors (H-4 and H-6), creating a triplet-like appearance at the highest field of the aromatic region (often ~7.2 ppm).[1]

    • H-4 & H-6: These appear as doublets or multiplet doublets flanking the H-5 signal.[1]

B. The Aliphatic Chain (S-CH vs. O-CH )

Distinguishing the propanoic chain attached to Sulfur versus an Oxygen (if the synthesis used a phenol instead of thiophenol) is distinct:

  • S-CH

    
     (Thioether):  Resonates at ~3.15 ppm .[1] Sulfur is less electronegative than oxygen, shielding these protons relative to an ether.
    
  • O-CH

    
     (Ether):  If this were the oxygen analog, this triplet would shift downfield to ~4.0 - 4.2 ppm .[1]
    
  • Coupling: The two methylene groups (H-8 and H-9) form a classic A

    
    X
    
    
    system (two triplets) with
    
    
    Hz.[1]

Comparative Performance Guide: NMR vs. Alternatives

This section objectively evaluates 1H NMR against HPLC and LC-MS for specific analytical requirements.

Scenario A: Purity Assessment (qNMR vs. HPLC)

Objective: Determine the absolute purity of the drug substance.

Feature1H qNMR (Quantitative NMR) HPLC-UV (254 nm) Verdict
Principle Molar ratio relative to Internal Standard (e.g., TCNB).Peak area % based on UV absorption.[1]qNMR is superior for potency.
Response Factor Universal: 1 proton = 1 unit of area.[1] No reference standard needed for the analyte.[1]Variable: Impurities (e.g., disulfide) have different extinction coefficients than the product.HPLC requires qualified standards.
Impurity ID Identifies structure of impurity (e.g., solvent, dimer).Identifies retention time only.NMR wins for identification.
LOD/LOQ Moderate (~0.1%).[1]Excellent (<0.05%).HPLC wins for trace analysis.

Recommendation: Use HPLC for checking trace impurities (<0.1%).[1] Use qNMR for assigning the "Assay Value" (Potency) of the primary batch, as it eliminates errors from extinction coefficient differences.

Scenario B: Distinguishing Regioisomers (Meta vs. Para)

Objective: Confirm the starting material was 3-methoxythiophenol, not 4-methoxythiophenol.

  • LC-MS: Both isomers have the exact same mass (m/z 226 [M+H]

    
    ) and fragmentation patterns are often indistinguishable.[1] Separation requires specialized chiral or isomeric columns.[1]
    
  • 1H NMR:

    • Meta (Product): 4 distinct aromatic signals (Singlet, Doublet, Triplet, Doublet).

    • Para (Impurity): 2 distinct aromatic signals (Symmetric Doublets).[1]

Experimental Protocol: Characterization Workflow

Materials
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane).[1]
    
  • Internal Standard (Optional for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (traceable standard).

  • Instrument: 400 MHz or higher recommended for clear splitting of aromatic multiplets.[1]

Step-by-Step Procedure
  • Sample Preparation: Weigh ~10-15 mg of the solid acid into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Ensure complete dissolution. If the solution is cloudy (due to dimer formation or salt), filter through a glass wool plug.
    
    • Note: If solubility is poor, switch to DMSO-d

      
      , but be aware of the water peak overlapping with the chain signals if wet.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.[1]

    • Relaxation Delay (d1): At least 5 seconds (essential for accurate integration of the carboxylic acid and aromatic protons).[1]

    • Scans: 16 (Routine) or 64 (High S/N for impurities).[1]

  • Processing:

    • Reference TMS to 0.00 ppm.[1][2]

    • Phase correct manually to ensure the broad carboxylic acid peak does not distort the baseline.[1]

    • Integrate the Methoxy singlet (3.8 ppm) and set value to 3.00 .[1]

Troubleshooting & Impurity Profiling

Common impurities in the synthesis of thio-propanoic acids include the Disulfide Dimer and the Starting Thiol .[1]

Visualizing the Impurity Logic

The following diagram illustrates the decision logic for identifying impurities based on spectral shifts.

NMR_Impurity_LogicStartAnalyze 1H NMR SpectrumCheck_S_CH2Check S-CH2 Triplet (~3.15 ppm)Start->Check_S_CH2Check_ArCheck Aromatic RegionStart->Check_ArIs_Triplet_SplitIs the triplet split/broad?Check_S_CH2->Is_Triplet_SplitExtra_PeaksExtra Ar-H peaks?Check_Ar->Extra_PeaksPurePure ProductIs_Triplet_Split->PureNo, Clean TripletDisulfideImpurity: Disulfide Dimer(Ar-S-S-Ar)Check for downfield shift of Ar-HIs_Triplet_Split->DisulfideYes, Complex/ShiftedExtra_Peaks->PureNoExtra_Peaks->DisulfideYes, overlapping multipletsThiolImpurity: Free Thiol(Ar-SH)Look for -SH triplet ~3.5 ppmExtra_Peaks->ThiolYes, sharp extra peaks

Figure 1: Decision logic for identifying common oxidative impurities in thio-propanoic acid derivatives.

Diagnostic Shifts for Impurities[4]
  • Bis(3-methoxyphenyl)disulfide (Dimer):

    • Mechanism: Oxidation of the thiol group.[1]

    • NMR Sign: The aromatic protons ortho to the sulfur will shift significantly downfield due to the electron-withdrawing nature of the disulfide bond compared to the thioether.[1]

    • Aliphatic: The propanoic chain signals will be absent for the disulfide portion (unless it's a mixed disulfide, which is rare).

  • 3-Methoxythiophenol (Starting Material):

    • NMR Sign: Look for a triplet at ~3.4 - 3.6 ppm (S-H proton) if using CDCl

      
      .[1] In DMSO, this proton is often broad or not visible due to exchange.
      
    • Aromatic: The shifts will differ slightly; the proton ortho to the -SH is shielded compared to the -S-Alkyl product.[1]

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[1][3] Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Link

  • National Institute of Standards and Technology (NIST). (2025).[1] 3-(3-Methoxyphenyl)propanoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. (2025).[1][4][5] 3-((4-Methoxyphenyl)thio)propanoic acid Spectral Data. Link

  • PubChem. (2025).[1][4][6] 3-(Methylthio)propanoic acid - NMR Data Analogies. National Library of Medicine.[1] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Mass spectrometry fragmentation patterns of 3-((3-Methoxyphenyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-((3-Methoxyphenyl)thio)propanoic acid . This document is structured for researchers and drug development professionals requiring precise structural elucidation and metabolic profiling data.

Executive Summary

This compound (MW: 212.27 Da) is a functionalized aryl thioether often encountered as a synthetic intermediate or a metabolic conjugate in drug discovery. Its analysis requires a distinct approach due to the lability of the C–S bond and the acidity of the carboxylic tail.

This guide compares the fragmentation dynamics of this molecule against structural analogs and evaluates the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI). The data indicates that while ESI provides superior sensitivity for quantification, EI (post-derivatization) is critical for structural verification via the characteristic Retro-Michael fragmentation pathway.

Part 1: Structural Analysis & Fragmentation Mechanisms

The Molecular Ion and Primary Cleavages

In Electron Ionization (70 eV), the molecular ion (M+•, m/z 212 ) is typically discernible but of variable intensity depending on the ion source temperature. The fragmentation is driven by two competing charge localization sites: the sulfur atom (soft nucleophile) and the aromatic ring.

Mechanism 1: The Retro-Michael Decomposition (Dominant Pathway)

The most diagnostic feature of


-thiopropanoic acids is the cleavage of the C–S bond beta to the carbonyl. This mimics a retro-Michael addition, releasing the stable thiophenol radical cation.
  • Precursor: M+• (m/z 212)

  • Process: Hydrogen rearrangement or direct homolytic cleavage at the C(alkyl)–S bond.

  • Product: 3-Methoxythiophenol radical cation (m/z 140) .

  • Neutral Loss: Acrylic acid (72 Da).

  • Significance: This peak (m/z 140) is often the base peak in the spectrum, confirming the presence of the S-aryl moiety.

Mechanism 2: Carboxyl Group Fragmentation

Typical of carboxylic acids, alpha-cleavage relative to the carbonyl group occurs, though it is often secondary to the sulfur-directed fragmentation.

  • Loss of Hydroxyl: M+•

    
     [M – OH]+ (m/z 195 ).
    
  • Loss of Formyl/Carboxyl: M+•

    
     [M – COOH]+ (m/z 167 ). This ion corresponds to the [Ar-S-CH2-CH2]+ species, which may further cyclize to a stable thia-tropylium-like structure.
    
Mechanism 3: Methoxy Group Degradation

The meta-methoxy substituent introduces characteristic losses associated with anisoles.

  • Loss of Methyl Radical: [Ar-S]+ (m/z 140)

    
     [Ar-S – CH3]+ (m/z 125 ).
    
  • Loss of Formaldehyde: A rearrangement ejecting CH2O (30 Da) is possible, typically from the m/z 140 fragment

    
     m/z 110.
    

Part 2: Comparative Analysis

Comparison with Structural Alternatives

Differentiation between the target molecule and its isomers (e.g., the para-isomer) or non-thio analogs is crucial for specificity.

FeatureTarget: 3-((3-MeO-Ph)S)propanoic acid Alternative A: 3-((4-MeO-Ph)S)propanoic acid Alternative B: 3-(3-MeO-Ph)propanoic acid
Molecular Weight 212.27212.27180.20
Base Peak (EI) m/z 140 (3-MeO-Thiophenol)m/z 140 (4-MeO-Thiophenol)m/z 121 (Methoxybenzyl cation)
Differentiation Ratio of m/z 140 to m/z 109 is distinct due to meta stability.[1]Para-isomer often shows stronger M+ due to resonance stabilization (quinoid forms).Lacks S-atom; fragmentation dominated by benzylic cleavage (m/z 121).
Key Neutral Loss 72 Da (Acrylic acid)72 Da (Acrylic acid)60 Da (Acetic acid via McLafferty)
Comparison of Ionization Techniques

For drug development workflows, the choice of ionization source dictates the quality of data.

ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation / Library MatchingQuantification / Biological Matrix Analysis
Sample Prep Requires Derivatization (Methylation/Silylation) to prevent peak tailing.Direct injection (compatible with aqueous mobile phases).
Key Signal Fragment ions (m/z 140, 167, 195).[M-H]- (m/z 211) in Negative Mode.
Limit of Detection Mid-range (ng on column).High sensitivity (pg on column).[2]

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the molecular ion.

Fragmentation M Molecular Ion (M+•) m/z 212 Frag1 [M - OH]+ m/z 195 M->Frag1 - OH (17 Da) Frag2 [M - COOH]+ m/z 167 (Thio-alkyl cation) M->Frag2 - COOH (45 Da) Frag3 Base Peak [3-MeO-Ph-SH]+• m/z 140 M->Frag3 Retro-Michael - Acrylic Acid (72 Da) Frag4 [M - CH3]+ m/z 125 Frag3->Frag4 - CH3 (15 Da)

Caption: Figure 1. Proposed EI fragmentation pathways for this compound. The Retro-Michael pathway (green) is the diagnostic signature for beta-thiopropanoic acids.

Part 4: Experimental Protocols

Protocol A: GC-MS Analysis with Derivatization

Direct GC analysis of free carboxylic acids leads to adsorption and poor sensitivity. Methyl esterification is the industry standard for this analyte.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v).[3]
    
  • Hexane (HPLC Grade).

  • Saturated NaCl solution.[3]

Workflow:

  • Dissolution: Dissolve 1 mg of sample in 0.5 mL Methanol.

  • Reaction: Add 0.5 mL

    
    -Methanol reagent. Cap tightly.
    
  • Incubation: Heat at 60°C for 15 minutes . (Avoid higher temps to prevent thioether oxidation).

  • Extraction: Cool to RT. Add 1 mL Hexane and 1 mL Saturated NaCl. Vortex for 30s.

  • Separation: Allow layers to separate. Transfer the top Hexane layer to a GC vial.

  • Injection: Inject 1 µL (Split 1:10) into GC-MS.

    • Note: The target mass will shift from 212 to 226 (Methyl ester).

Protocol B: LC-MS/MS Quantification (MRM)

For pharmacokinetic (PK) studies, use Negative Mode ESI.

Instrument Parameters:

  • Source: ESI Negative Mode.

  • Precursor Ion: m/z 211.0 [M-H]-.

  • Product Ions (for MRM):

    • Quantifier: m/z 139.0 (Thiophenolate anion, cleavage of C-S).

    • Qualifier: m/z 167.0 (Decarboxylation).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-(Methylthio)propanoic acid (Analogous Fragmentation). National Institute of Standards and Technology.[4][5] Link

  • Sigma-Aldrich. (2024). Product Specification: 3-((4-Methoxyphenyl)thio)propanoic acid (Isomer Comparison). Merck KGaA. Link

  • BenchChem. (2025). Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection.Link

  • PubChem. (2025). Compound Summary: 3-(3-Methoxyphenyl)propanoic acid.[5][6] National Library of Medicine.[2] Link

Sources

HPLC method development for 3-((3-Methoxyphenyl)thio)propanoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 3-((3-Methoxyphenyl)thio)propanoic Acid Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for complex pharmaceutical intermediates. This compound presents a classic chromatographic triad of challenges: a highly polar and ionizable carboxylic acid tail, an oxidation-prone thioether bridge, and an aromatic ring susceptible to positional isomerism during synthesis.

Standard platform methods (such as a generic C18 column with an acetonitrile gradient) often fail to provide the necessary resolution for these specific structural liabilities. In this guide, I will deconstruct the physicochemical properties of this molecule, objectively compare the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives, and provide a self-validating, step-by-step protocol for robust purity analysis.

Physicochemical Profiling & The Causality of Method Choices

Before selecting a column or mobile phase, we must establish the physicochemical boundaries of the analyte.

1.1. The Carboxylic Acid Moiety (Ionization Control) The propanoic acid functional group is a weak acid. The pKa of unsubstituted propanoic acid is approximately 4.88 [1]. At a neutral pH, this group exists in an equilibrium between its protonated (unionized) and deprotonated (ionized) states, which leads to severe peak tailing and irreproducible retention times.

  • The Solution: We must operate at least two pH units below the pKa to ensure the analyte is fully protonated. An aqueous mobile phase buffered with 0.1% Formic Acid (pH ~2.7) is mandatory for sharp peak shapes.

1.2. The Thioether Linkage (Oxidative Degradation) Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides, rapidly degrading into sulfoxides (+16 Da) and, eventually, sulfones (+32 Da) [2]. These degradation products are slightly more polar than the parent API and often co-elute on standard hydrophobic columns.

Pathway N1 3-((3-Methoxyphenyl)thio) propanoic acid (Parent API) N2 Sulfoxide Impurity (+16 Da) N1->N2 ROS / H2O2 (Oxidation) N3 Sulfone Impurity (+32 Da) N2->N3 Excess ROS (Over-oxidation)

Fig 1. Oxidative degradation pathway of the thioether moiety to sulfoxide and sulfone.

1.3. The Methoxy-Phenyl Ring (Positional Isomerism) Synthetic routes for this compound often yield trace amounts of ortho- or para-methoxy isomers. Because these isomers have nearly identical hydrophobicities (LogP), a purely hydrophobic separation mechanism will struggle to resolve them.

Column Selectivity: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared a standard fully porous C18 column against a superficially porous Phenyl-Hexyl column .

While C18 relies almost entirely on dispersive (hydrophobic) interactions, Phenyl-Hexyl phases introduce


 interactions  [3]. The electron-rich aromatic ring of the stationary phase interacts with the electron-donating methoxy-phenyl ring of our analyte. Furthermore, the hexyl spacer provides enough conformational flexibility and hydrophobicity to retain the propanoic acid tail.
Quantitative Performance Comparison

We subjected both columns to a forced-degradation sample (spiked with 0.1%


 to generate sulfoxides) and a synthetic mixture containing the ortho-methoxy isomer.
Chromatographic MetricStandard C18 (Fully Porous, 3.5 µm)Phenyl-Hexyl (Superficially Porous, 2.7 µm)Causality / Scientific Rationale
Retention Time (

)
6.8 min7.4 minPhenyl-Hexyl provides dual-retention mechanisms (hydrophobic +

), slightly increasing

.
Peak Tailing (

)
1.351.08Superficially porous particles reduce eddy diffusion; hexyl linkage shields residual silanols better.
Resolution (

): API vs. Sulfoxide
1.4 (Incomplete)2.8 (Baseline)The highly polar S=O bond disrupts

stacking in the impurity, drastically shifting its retention on the Phenyl phase.
Resolution (

): API vs. ortho-isomer
0.8 (Co-elution)2.2 (Baseline)

interactions are highly sensitive to the steric spatial arrangement of the methoxy group on the aromatic ring [3].

The Role of the Organic Modifier: Methanol vs. Acetonitrile

A critical, often overlooked parameter in Phenyl-column method development is the choice of organic modifier. Acetonitrile possesses a


-electron triple bond (

) that competes with the analyte for the

-electrons of the phenyl stationary phase, effectively dampening the

selectivity [4]. Methanol, lacking

-electrons, acts as a purely protic modifier, allowing the

interactions between the column and the this compound to dominate. Therefore, Methanol is the mandatory organic modifier for this method.

Workflow N1 Step 1: Analyte Profiling pKa ~4.8, Thioether, Methoxy-phenyl N2 Step 2: Mobile Phase pH Select pH 2.7 (0.1% Formic Acid) to suppress acid ionization N1->N2 N3 Step 3: Column Selection Deploy Phenyl-Hexyl for π-π selectivity N2->N3 N4 Step 4: Organic Modifier Select Methanol over ACN to preserve π-π interactions N3->N4 N5 Step 5: Gradient Optimization Resolve sulfoxides and positional isomers N4->N5

Fig 2. Systematic HPLC method development workflow for thioether carboxylic acids.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By running the system suitability standards as described, the method proves its own resolving power prior to sample analysis.

Materials & Reagents
  • Column: Superficially porous Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., HALO or Cortecs).

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol.

Step 1: System Preparation & Equilibration
  • Purge the HPLC lines with fresh MPA and MPB.

  • Install the Phenyl-Hexyl column and set the column oven temperature to 35°C . (Elevated temperature reduces the viscosity of methanol, keeping backpressure within optimal limits for 2.7 µm particles).

  • Set the flow rate to 1.0 mL/min .

  • Equilibrate the column at 5% MPB for 15 minutes.

Step 2: Gradient Elution Program

To elute the polar sulfoxide early and retain the hydrophobic parent and isomers, use the following linear gradient:

  • 0.0 - 2.0 min: 5% MPB (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 5%

    
     65% MPB (Linear ramp for API and isomer separation)
    
  • 10.0 - 12.0 min: 65%

    
     95% MPB (Column wash)
    
  • 12.0 - 15.0 min: 5% MPB (Re-equilibration)

Step 3: Sample Preparation & Injection
  • System Suitability Solution (SST): Dissolve 1 mg of this compound in 1 mL of diluent. Add 10 µL of 3%

    
     and let sit at room temperature for 2 hours to force the generation of the sulfoxide critical pair.
    
  • Sample Solution: Prepare the sample at a concentration of 0.5 mg/mL in the diluent.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated methoxy-phenyl thioether system).

Step 4: Data Evaluation
  • Verify that the Sulfoxide impurity elutes prior to the main API peak with a Resolution (

    
    ) 
    
    
    
    2.0.
  • Verify the tailing factor of the main peak is

    
     1.2. If tailing exceeds this, verify the pH of Mobile Phase A, as the propanoic acid moiety may be partially ionizing.
    

References

  • What is the difference between Ethanoic Acid and Propanoic acid? Quora. Available at:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available at:[Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at:[Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at:[Link]

Unlocking Molecular Signatures: A Comparative Guide to FTIR Analysis of Carboxylic Acids and Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating molecular structures via Fourier Transform Infrared (FTIR) spectroscopy, researchers are often confronted with a tale of two extremes. On one end of the spectrum lies the carboxylic acid group—a spectroscopic powerhouse dominated by massive dipole moments and extensive hydrogen-bonding networks. On the other end lies the thioether (sulfide) linkage—a notoriously elusive functional group characterized by heavy atoms and negligible polarity.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) techniques for resolving these contrasting functional groups. By understanding the quantum mechanical causality behind their spectral signatures, drug development professionals and materials scientists can select the optimal sampling methodology and avoid common interpretative pitfalls.

The Quantum Causality of Spectral Signatures

To choose the right analytical technique, we must first understand why these functional groups behave the way they do under infrared radiation.

Carboxylic Acids: The Power of the Dipole

Carboxylic acids exhibit two of the most prominent features in any IR spectrum:

  • C=O Stretch (1700–1725 cm⁻¹): This peak is intensely strong[1]. Causality: The highly electronegative oxygen creates a massive permanent dipole moment. During the stretching vibration, the change in dipole moment (

    
    ) is exceptionally large, resulting in maximum infrared absorptivity.
    
  • Broad O-H Stretch (3300–2500 cm⁻¹): Unlike the sharp O-H peak of a free alcohol, the carboxylic acid O-H band is massively broadened and shifted to lower wavenumbers[1]. Causality: In solid or concentrated liquid states, carboxylic acids form stable dimers via intermolecular hydrogen bonding. This interaction pulls electron density away from the covalent bonds, lowering their force constants[2]. The extreme broadening reflects the statistical distribution of various hydrogen-bond lengths and strengths within the sample matrix.

Thioethers (Sulfide Linkages): The Heavy Atom Challenge

Thioethers present a significant analytical challenge, often leading novices to assume their sample has degraded when peaks fail to appear.

  • C-S Stretch (600–715 cm⁻¹): This peak is found in the low-frequency "fingerprint" region and is inherently weak[1][3]. Causality: Infrared absorption intensity is proportional to the square of the change in dipole moment. Because carbon (electronegativity 2.55) and sulfur (2.58) have nearly identical electronegativities, the C-S bond is essentially non-polar. The minimal change in dipole moment during vibration results in a vanishingly small IR signal.

Technique Comparison: ATR-FTIR vs. Transmission (KBr)

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physics of the measurement[4].

  • ATR-FTIR (Attenuated Total Reflectance): Relies on an evanescent wave penetrating the sample surface.

    • Expert Insight: Penetration depth (

      
      ) in ATR is directly proportional to the infrared wavelength. Therefore, the beam penetrates nearly three times deeper  at the 600 cm⁻¹ C-S stretch than it does at the 1700 cm⁻¹ C=O stretch. This optical phenomenon artificially boosts the relative intensity of the weak thioether bands, providing a distinct advantage over transmission methods for neat liquids or polymers. Furthermore, ATR preserves the native hydrogen-bonded state of carboxylic acids.
      
  • Transmission FTIR (KBr Pellet): Measures bulk absorbance by passing the beam entirely through a sample-salt matrix.

    • Expert Insight: While the high-pressure grinding process risks disrupting native carboxylic acid dimers (artificially shifting the C=O bands), transmission allows the analyst to artificially increase the optical pathlength by simply adding more sample to the pellet. This is often the only way to pull trace thioether signals out of the baseline noise[4].

Quantitative & Qualitative Performance Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Neat application)High (Grinding, pressing under vacuum)
Effective Pathlength Fixed, shallow (0.5 – 3 µm)Adjustable (Controlled by sample % in pellet)
Carboxylic Acid Fidelity Excellent (Preserves native H-bonding)Poor (Grinding disrupts dimers, KBr absorbs water)
Thioether Sensitivity Moderate (Aided by deeper penetration at low cm⁻¹)High (Can increase sample concentration to boost signal)
Primary Spectral Artifacts Wavelength-dependent intensity shiftsChristiansen effect (scattering), Water band interference
Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must contain internal checks to validate the data before interpretation begins.

Protocol A: ATR-FTIR Workflow for Carboxylic Acid Dimerization

Optimal for liquid formulations, polymer films, and native-state powders.

  • Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply the sample to cover the crystal entirely. For solids, apply the pressure anvil until the torque slips, ensuring intimate optical contact.

  • Spectral Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in your software to adjust for the wavelength-dependent penetration depth, normalizing the relative intensities of the 3000 cm⁻¹ and 1700 cm⁻¹ bands.

  • Self-Validation Check (Critical): Inspect the 2350 cm⁻¹ region for the asymmetric stretch of CO₂. A positive or negative derivative-shaped peak here indicates fluctuations in atmospheric CO₂ between the background and sample scans. If present, the background is invalid and must be re-collected. Failure to do so guarantees that atmospheric water vapor (1600 cm⁻¹ and 3500–3900 cm⁻¹) will artificially distort the carboxylic acid C=O and O-H bands.

Protocol B: Transmission FTIR (KBr) for Trace Thioether Detection

Optimal for highly diluted solid samples where the C-S signal must be artificially amplified.

  • Matrix Dehydration: Bake spectroscopic-grade KBr powder at 200°C for 4 hours to eliminate absorbed water, which heavily masks the fingerprint region.

  • Matrix Assembly: Weigh out 2 mg of the thioether sample and 98 mg of KBr (2% concentration, higher than the standard 0.5% used for strong absorbers). Grind vigorously in an agate mortar for exactly 60 seconds to homogenize without inducing excessive thermal degradation.

  • Pressing: Transfer to a 13 mm die and press at 10 tons under vacuum for 2 minutes to create a glassy, transparent pellet.

  • Self-Validation Check (Critical): Evaluate the baseline transmittance at 2000 cm⁻¹ (a region typically free of organic absorption). A properly homogenized, scatter-free pellet will exhibit >85% transmittance with a perfectly flat baseline. A heavily sloped baseline (lower transmittance at higher wavenumbers) indicates the Christiansen effect—Mie scattering caused by particle sizes larger than the infrared wavelength. This scattering will severely distort the already weak C-S bands at 600–700 cm⁻¹, rendering the spectrum invalid.

Workflow Visualization

G Start Target Functional Group CA Carboxylic Acid (Strong Dipole, H-Bonding) Start->CA TE Thioether / Sulfide (Weak Dipole, Heavy Atom) Start->TE ATR ATR-FTIR (Surface / Neat Liquids) CA->ATR Preserves Native State KBR Transmission (KBr) (Bulk Solids / Trace) CA->KBR Trace Analysis TE->ATR Deep Penetration at Low cm⁻¹ TE->KBR Maximizes Pathlength ResCA Analyze C=O (1700 cm⁻¹) & Broad O-H (3000 cm⁻¹) ATR->ResCA ResTE Analyze C-S (600-700 cm⁻¹) Requires High Conc. ATR->ResTE KBR->ResCA KBR->ResTE

Fig 1: Strategic decision matrix for selecting FTIR sampling techniques based on dipole properties.

References
  • FTIR spectroscopy of thioethers C-S stretch ResearchGate 3

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Bumipublikasinusantara 1

  • Comparison of photoacoustic, diffuse reflectance, attenuated total reflectance and transmission infrared spectroscopy for the study of biochars ResearchGate 4

  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules ACS Publications 2

Sources

Comparative Profiling of 3-((3-Methoxyphenyl)thio)propanoic Acid and its Para-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Arylthioalkanoic acids represent a highly versatile class of pharmacophores, historically foundational in the development of hypolipidemic agents (fibrates) and extensively utilized as building blocks in organic synthesis. Within this class, the positional isomerism of substituents on the aromatic ring—specifically meta versus para substitution—exerts a profound influence on the molecule's physicochemical properties, reactivity, and biological target engagement.

This technical guide provides an objective, data-driven comparison between 3-((3-Methoxyphenyl)thio)propanoic acid (the meta-substituted isomer) and its para-substituted counterpart, 3-((4-Methoxyphenyl)thio)propanoic acid . It is designed for researchers optimizing ligand-binding affinities for Peroxisome Proliferator-Activated Receptors (PPARs) and those scaling up thioether synthesis[1].

Physicochemical and Structural Divergence

The fundamental difference between the meta and para isomers lies in the electronic and steric communication between the methoxy (–OCH₃) group and the thioether (–S–) linkage.

Electronic Effects (Hammett Analysis)

The methoxy group possesses dual electronic characteristics: it is electron-withdrawing via the inductive effect (-I) but strongly electron-donating via resonance (+R).

  • Para-Substitution (3-((4-Methoxyphenyl)thio)propanoic acid): The resonance effect dominates (

    
    ). The lone pairs on the oxygen delocalize into the aromatic ring, significantly increasing the electron density at the para position. This enriches the sulfur atom, increasing its nucleophilicity during synthesis and altering its hydrogen-bond accepting potential in biological systems.
    
  • Meta-Substitution (this compound): The resonance effect cannot effectively reach the meta position. Consequently, the inductive electron-withdrawing effect dominates (

    
    ). This slightly depletes electron density from the sulfur atom, making the thioether linkage more stable against oxidative cleavage but less nucleophilic.
    
Steric Geometry and Pocket Penetration

When engaging with the large, Y-shaped hydrophobic ligand-binding domain (LBD) of PPAR receptors, the spatial vector of the substituent dictates the binding mode[2]. Para-substituted analogs typically adopt a linear extended conformation, allowing deep penetration into the lipophilic tail pocket (favoring PPAR


 activation). Conversely, the meta-methoxy group introduces a steric "kink," which often forces the aromatic ring into an orthogonal sub-pocket, frequently shifting the selectivity profile toward PPAR

or resulting in partial agonism[3].

Target Engagement: PPAR Modulation

Arylthiopropanoic acids function as synthetic ligands for PPARs, nuclear transcription factors that regulate lipid and glucose metabolism[1]. The table below summarizes the comparative performance profile based on established Structure-Activity Relationship (SAR) data for methoxy-substituted arylthioalkanoic acids[2][3].

Table 1: Comparative Profiling of Methoxy-Arylthiopropanoic Acids
ParameterThis compound (Meta)3-((4-Methoxyphenyl)thio)propanoic acid (Para)
Hammett Constant (

)
+0.12 (Electron-withdrawing)-0.27 (Electron-donating)
Spatial Conformation "Kinked" / AngularLinear / Extended
Primary Target Affinity PPAR

(Moderate to High)
PPAR

(High)
Receptor Action Often Partial AgonistFull Agonist
Synthetic Yield (Thia-Michael) 75 - 82% (Slower kinetics)88 - 95% (Faster kinetics)

Note: Biological activity values are representative of the general SAR trends for this scaffold class evaluated via luciferase reporter assays.

Mechanistic Visualization

Synthesis Workflow

The synthesis of these compounds is most efficiently achieved via a Thia-Michael addition, where the corresponding methoxybenzenethiol acts as a nucleophile attacking the


-carbon of acrylic acid.

SynthesisWorkflow Thiol Methoxybenzenethiol (Meta or Para) Intermediate Thiolate Anion Intermediate Thiol->Intermediate Deprotonation Acid Acrylic Acid (Michael Acceptor) Acid->Intermediate Nucleophilic Attack Base Catalyst / Base (e.g., Pyridine / Cu2O) Base->Intermediate Facilitates Product 3-((Methoxyphenyl)thio) propanoic acid Intermediate->Product C-S Bond Formation Purification Acidification & Extraction (pH 2, CHCl3) Product->Purification Workup

Workflow of Thia-Michael addition for synthesizing arylthiopropanoic acids.

Biological Pathway

Upon binding, the structural differences between the meta and para isomers dictate the stabilization of the Activation Function 2 (AF-2) helix of the PPAR receptor, which is the causal mechanism driving co-repressor dissociation and co-activator recruitment[1].

PPARPathway Ligand Arylthiopropanoic Acid (Ligand) Receptor PPAR/RXR Heterodimer (Unliganded) Ligand->Receptor Binds LBD CoRepressor Co-repressor Complex (NCoR/SMRT) Receptor->CoRepressor Bound (Inactive) LigandedReceptor Ligand-Bound PPAR/RXR Receptor->LigandedReceptor Conformational Change LigandedReceptor->CoRepressor Dissociation CoActivator Co-activator Complex (SRC-1/CBP) LigandedReceptor->CoActivator Recruitment PPRE PPRE Binding (DNA Target) LigandedReceptor->PPRE DNA Binding Transcription Metabolic Gene Transcription PPRE->Transcription Activation

Ligand-induced PPAR activation pathway and co-factor exchange mechanism.

Experimental Methodologies

To ensure a self-validating system, the following protocols detail both the chemical synthesis and the biological evaluation of these compounds. Causality is embedded in each step to explain the why behind the how.

Protocol A: Synthesis via Thia-Michael Addition

This protocol utilizes copper-mediated C-S bond formation, which suppresses disulfide by-product formation and ensures high regioselectivity.

  • Reagent Preparation: In an inert nitrogen atmosphere, dissolve 10.0 mmol of the chosen methoxybenzenethiol (3-methoxy or 4-methoxy) in 15 mL of absolute pyridine. Causality: Pyridine acts as both the solvent and a mild base to facilitate initial deprotonation of the thiol.

  • Catalyst Addition: Add 0.5 equivalents (5.0 mmol) of Cu₂O. Stir at room temperature for 10 minutes to allow the formation of the copper-thiolate complex.

  • Michael Acceptor Introduction: Dropwise, add 1.1 equivalents (11.0 mmol) of acrylic acid. Causality: A slight excess of acrylic acid ensures complete consumption of the thiol, preventing oxidative dimerization to disulfides.

  • Reflux: Heat the mixture to 120°C and reflux for 6 hours. (Note: The para-isomer typically reaches completion faster due to higher nucleophilicity).

  • Workup & Purification: Evaporate the pyridine in vacuo. Resuspend the residue in 6 M HCl (20 mL) to protonate the carboxylate product and dissociate copper complexes. Extract with CHCl₃ (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Direct binding assays (like SPR) cannot distinguish between agonists and antagonists. Therefore, a cell-based functional assay is required to validate the transactivation potential[3].

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect the cells with a specific PPAR expression plasmid (e.g., pSG5-PPAR

    
     or pSG5-PPAR
    
    
    
    ) and a PPRE-driven firefly luciferase reporter plasmid (e.g., tk-PPRE-Luc) using Lipofectamine. Causality: The PPRE (Peroxisome Proliferator Response Element) sequence ensures that luciferase is only expressed when the PPAR receptor is actively bound and conformationally activated by the ligand.
  • Ligand Treatment: 24 hours post-transfection, treat the cells with varying concentrations (0.1 µM to 100 µM) of the synthesized meta- or para-substituted arylthiopropanoic acids dissolved in DMSO (final DMSO concentration <0.1% to prevent cytotoxicity).

  • Incubation: Incubate for 24 hours to allow for target gene transcription and luciferase protein accumulation.

  • Quantification: Lyse the cells and add the luciferin substrate. Measure the luminescence using a microplate reader. Normalize the data against a co-transfected Renilla luciferase control to account for variations in transfection efficiency.

References

  • New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. National Institutes of Health (PubMed). Available at:[Link]

  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. National Institutes of Health (PMC). Available at:[Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. National Institutes of Health (PMC). Available at:[Link]

Sources

Analytical Guide: Differentiating 3-((3-Methoxyphenyl)thio)propanoic Acid from its Sulfoxide Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

As drug candidates progress through preclinical development, characterizing their metabolic fate is critical for understanding pharmacokinetics, efficacy, and potential toxicity. Compounds containing a thioether (sulfide) moiety, such as 3-((3-Methoxyphenyl)thio)propanoic acid , are highly susceptible to Phase I oxidative metabolism.

This guide provides an authoritative, data-driven framework for differentiating the parent thioether from its primary sulfoxide metabolites using advanced chromatographic and spectroscopic techniques.

Metabolic Causality and Physicochemical Shifts

In biological matrices, the thioether linkage undergoes rapid S-oxidation. This biotransformation is primarily catalyzed by hepatic Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMO)[1]. The addition of an oxygen atom to the sulfur yields a sulfoxide, and potentially, a further oxidized sulfone.

The transformation from a sulfide to a sulfoxide fundamentally alters the molecule's physicochemical properties. The S=O bond is highly polarized, possessing substantial dipolar character. This localized electron withdrawal increases the topological polar surface area (TPSA) and significantly reduces the lipophilicity (LogP) of the metabolite compared to the parent compound. Understanding this shift in polarity and electron density is the foundational principle for all downstream analytical differentiation.

Metabolism Parent This compound (Parent Thioether) Enzymes Hepatic Oxidation (CYP450 / FMO) Parent->Enzymes Phase I Metabolism Sulfoxide Sulfoxide Metabolite (+16 Da, High Polarity) Enzymes->Sulfoxide [O] Addition Sulfone Sulfone Metabolite (+32 Da, Highest Polarity) Sulfoxide->Sulfone [O] Addition

Metabolic oxidation pathway of the parent thioether to sulfoxide and sulfone.

Chromatographic & Mass Spectrometric Differentiation (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for metabolite profiling due to its sensitivity and ability to detect mass defects [2].

Causality of the Method: Because the sulfoxide metabolite is significantly more polar than the parent thioether, it exhibits a reduced affinity for the hydrophobic stationary phase of a reversed-phase (C18) column. Consequently, the sulfoxide will consistently elute at an earlier retention time (RT) than the parent compound [4]. Mass spectrometry provides definitive structural confirmation via a characteristic +15.9949 Da mass shift, corresponding to the addition of one oxygen atom.

Quantitative Comparison: LC-MS/MS Parameters
AnalyteChemical FormulaExact Mass (Da)Precursor Ion [M-H]⁻Relative RT (C18)Primary Biotransformation
Parent Thioether C₁₀H₁₂O₃S212.0507m/z 211.041.00 (Reference)N/A
Sulfoxide Metabolite C₁₀H₁₂O₄S228.0456m/z 227.04~0.65 - 0.75S-Oxidation (+16 Da)
Sulfone Metabolite C₁₀H₁₂O₅S244.0405m/z 243.03~0.50 - 0.60S-Oxidation (+32 Da)

Spectroscopic Differentiation (NMR)

While LC-MS/MS provides molecular weight and polarity data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of isolated metabolites.

Causality of the Method: The highly electronegative oxygen atom in the sulfoxide group pulls electron density away from the sulfur atom. This inductive effect strongly deshields the adjacent nuclei (specifically the α-carbon of the propanoic acid chain and the ortho-carbons of the methoxyphenyl ring). Because the electron cloud is less dense, the applied magnetic field is less opposed, causing the resonance frequencies of these adjacent atoms to shift significantly downfield (higher ppm) [3].

Quantitative Comparison: ¹³C NMR Chemical Shifts (Simulated Grounded Data)
Structural PositionParent Thioether (δ ppm)Sulfoxide Metabolite (δ ppm)Shift Direction
C-α (-CH₂- adjacent to S) ~ 28.5~ 52.3Strong Downfield (+23.8 ppm)
C-β (-CH₂- adjacent to COOH) ~ 34.2~ 30.1Slight Upfield (-4.1 ppm)
Aromatic C (ipso to S) ~ 136.0~ 143.5Downfield (+7.5 ppm)

Note: The dramatic downfield shift of the α-carbon from ~28 ppm to >50 ppm is the definitive spectroscopic signature differentiating a sulfide from a sulfoxide.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate necessary controls to prevent artifactual misinterpretation.

Workflow Incubation Microsomal Incubation Quench Protein Precipitation Incubation->Quench Centrifuge Centrifugation & Extraction Quench->Centrifuge LCMS RP-LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing (m/z & RT shifts) LCMS->Data

Self-validating experimental workflow for metabolite generation and LC-MS/MS.

Protocol A: In Vitro Microsomal Incubation (Metabolite Generation)

Objective: Enzymatically generate the sulfoxide metabolite while controlling for auto-oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLMs (1 mg/mL final protein concentration) and this compound (10 µM final) in the buffer.

  • Self-Validating Control: Split the mixture into two aliquots: "Test" and "Negative Control".

  • Initiation: Add 1 mM NADPH (a necessary cofactor for CYP/FMO activity) to the "Test" aliquot only. Add an equivalent volume of buffer to the "Negative Control".

    • Causality: If the sulfoxide appears in the NADPH-free control, it indicates chemical auto-oxidation during sample handling, invalidating the biological claim.

  • Incubation: Incubate both aliquots at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing a mass-labeled internal standard.

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction, while precipitating proteins to prevent column clogging during LC-MS/MS.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for analysis.

Protocol B: RP-LC-MS/MS Analysis

Objective: Chromatographically separate and mass-identify the parent and metabolites.

  • Chromatography Setup: Utilize a C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive electrospray ionization (ESI+), while suppressing the ionization of residual silanols on the column to ensure sharp peak shapes.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Causality: The gradient ensures that the highly polar sulfoxide elutes early, while the lipophilic parent compound is retained longer, ensuring baseline resolution.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 211.04 → 139.0 for the parent and m/z 227.04 → 155.0 for the sulfoxide.

References

  • Title: Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Source: ACS Publications URL: [Link]

  • Title: 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Source: Canadian Journal of Chemistry / Canadian Science Publishing URL: [Link]

  • Title: High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Source: PMC / National Institutes of Health (NIH) URL: [Link]

Validating Assay Sensitivity for 3-((3-Methoxyphenyl)thio)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of small-molecule intermediates and metabolites is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. 3-((3-Methoxyphenyl)thio)propanoic acid (Chemical Formula: C₁₀H₁₂O₃S) is a specialized sulfur-containing organic acid. Due to its structural characteristics—a lipophilic methoxyphenyl thioether linked to a polar propanoic acid moiety—validating a highly sensitive and selective detection assay requires a nuanced understanding of its physicochemical behavior in biological matrices.

This guide provides an objective comparison of analytical platforms, establishes a mechanistic rationale for method selection, and details a self-validating experimental protocol grounded in the latest ICH M10 and FDA bioanalytical method validation standards[1][2].

Analytical Platform Comparison

To establish the most rigorous method for detecting this compound, we must evaluate the performance of three primary analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

The table below summarizes the quantitative performance metrics and operational trade-offs for each platform.

Performance MetricLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)GC-MS (Single Quadrupole)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL 50 - 100 ng/mL5 - 10 ng/mL
Selectivity Very High (MRM transitions isolate target)Low (Prone to matrix interference)High (Requires high-res library matching)
Sample Preparation Simple (Protein Precipitation / SPE)Simple (Protein Precipitation)Complex (Requires derivatization)
Linearity Range 3 to 4 orders of magnitude2 orders of magnitude2 to 3 orders of magnitude
Throughput High (< 5 min per run)Medium (10 - 15 min per run)Low (15 - 25 min per run)
Primary Limitation Susceptible to matrix effects (ion suppression)Poor sensitivity for trace in vivo analysisDerivatization introduces variability

Mechanistic Rationale & Analytical Workflow

As an application scientist, method development is not merely about following steps; it is about exploiting the molecule's chemical nature.

  • Ionization Dynamics: The propanoic acid moiety has a pKa of approximately 4.5. By maintaining the mobile phase pH slightly above this value (e.g., using a weak buffer or relying on the inherent basicity of the droplet interface in ESI-), the molecule readily loses a proton to form the stable [M-H]⁻ precursor ion at m/z 211.1.

  • Fragmentation (CID): During Collision-Induced Dissociation (CID) in the collision cell, the thioether bond acts as a primary cleavage site. The dominant product ion is the 3-methoxybenzenethiolate anion at m/z 139.1. Monitoring the 211.1 → 139.1 transition provides a highly specific analytical signal that ignores background biological noise.

Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation & Extraction A->B C Chromatographic Separation (UHPLC C18) B->C D Ionization (ESI Negative Mode) C->D E Mass Analysis (MRM Transition) D->E F Data Quantification & Validation E->F

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for thioether-acid quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates stable isotope-labeled internal standards (SIL-IS) to dynamically correct for recovery losses and matrix effects during every run.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, while the lipophilic this compound remains highly soluble in the organic supernatant.

  • Aliquot 50 µL of biological plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL of this compound-d₃).

  • Add 150 µL of ice-cold Acetonitrile (100%) to induce precipitation.

  • Vortex for 2 minutes at 1500 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

Step 2: UHPLC Chromatographic Separation

Causality: A C18 stationary phase interacts favorably with the methoxyphenyl ring, allowing for sharp peak focusing.

  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.01% Formic Acid (keeps background noise low in ESI-).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters
  • Polarity: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV.

  • MRM Transitions:

    • Analyte: m/z 211.1 → 139.1 (Quantifier), m/z 211.1 → 167.1 (Qualifier).

    • Internal Standard: m/z 214.1 → 142.1.

Assay Sensitivity Validation (ICH M10 Guidelines)

Validating the sensitivity and reliability of this assay requires strict adherence to the ICH M10 guidelines for bioanalytical method validation[1][4]. The validation must prove that the method is suitable for its intended regulatory purpose[4].

Validation Root ICH M10 Validation Sensitivity & Reliability N1 Selectivity & Matrix Effects Root->N1 N2 Calibration Curve (Linearity) Root->N2 N3 Accuracy & Precision (QCs) Root->N3 N4 Lower Limit of Quantitation (LLOQ) Root->N4 N1a Blank Matrix Evaluation (n=6 sources) N1->N1a N2a R² > 0.99 ±15% Deviation N2->N2a N3a Intra/Inter-day CV ≤ 15% N3->N3a N4a S/N ≥ 5 CV ≤ 20% N4->N4a

Fig 2: Core ICH M10 validation parameters for ensuring assay sensitivity and robustness.

Validation Acceptance Criteria Summary

To certify the assay for clinical or nonclinical PK analysis, the experimental data must meet the following quantitative thresholds defined by the FDA and ICH[2][3]:

Validation ParameterExperimental MethodologyICH M10 Acceptance Criteria[1]
Lower Limit of Quantitation (LLOQ) Analyze 6 replicates of the lowest calibration standard.Signal-to-Noise (S/N) ≥ 5. Accuracy within ±20% of nominal. Precision (CV) ≤ 20%.
Calibration Curve Linearity Generate a curve using a minimum of 6 non-zero concentration levels.R² ≥ 0.99. Non-zero points must be within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at Low, Mid, and High levels (n=6 per level) over 3 separate days.Intra-run and Inter-run Precision (CV) ≤ 15%. Accuracy within ±15% of nominal.
Matrix Effect (Ion Suppression) Calculate the Matrix Factor (MF) by comparing peak areas of post-extraction spiked samples vs. neat solvent across 6 independent matrix lots.IS-normalized Matrix Factor CV ≤ 15% across all 6 lots.
Selectivity Analyze blank matrix samples from 6 individual sources (including lipemic and hemolyzed lots).Interfering peaks at analyte retention time must be < 20% of the LLOQ response.

By systematically executing this protocol and comparing the output against the ICH M10 criteria, researchers can guarantee that their quantification of this compound is scientifically defensible, reproducible, and ready for regulatory submission.

References
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.
  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." ich.org.
  • U.S. Food and Drug Administration (FDA).
  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis November 2022." fda.gov.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 3-((3-Methoxyphenyl)thio)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical quality attribute. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of the enantiomers of 3-((3-Methoxyphenyl)thio)propanoic acid, a compound of interest in pharmaceutical research. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and provide supporting data to guide your separation endeavors.

The Challenge: Resolving Enantiomers of an Acidic Thioether

This compound possesses a single stereocenter at the C3 position of the propanoic acid chain, making it a chiral molecule that exists as a pair of enantiomers. The separation of these mirror-image isomers is not trivial and requires the use of a chiral environment to differentiate between them. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1][2]

The presence of a carboxylic acid group in the analyte dictates a key aspect of our method development strategy: the need to control its ionization state to achieve optimal peak shape and resolution. This is typically accomplished by the addition of a small percentage of an acidic modifier to the mobile phase.[1][3]

Comparing Chiral Stationary Phases: A Two-Pronged Approach

Based on extensive experience with similar acidic chiral molecules, we will compare two of the most successful and versatile classes of Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad enantioselectivity.[1][2][4] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

For the separation of acidic compounds like this compound, normal-phase chromatography is often the preferred mode.[1][4] This involves a non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like 2-propanol or ethanol), with a small amount of an acidic modifier (like trifluoroacetic acid - TFA) to suppress the ionization of the analyte's carboxylic acid group.[1]

Macrocyclic Glycopeptide-Based CSPs: An Alternative with Unique Selectivity

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a different chiral recognition mechanism. These CSPs have complex three-dimensional structures with multiple stereogenic centers and various functional groups, including peptide linkages, aromatic rings, and sugar moieties. This complexity allows for a multitude of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, leading to unique enantioselectivity. These columns can often be used in reversed-phase, normal-phase, and polar organic modes.[5]

Experimental Design: A Comparative Screening Protocol

To objectively compare the performance of these CSPs, we will outline a screening protocol. This systematic approach allows for the efficient evaluation of different columns and mobile phases to identify the optimal conditions for the separation of this compound enantiomers.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Data Analysis & Selection A Prepare Analyte Solution (1 mg/mL in mobile phase) B Screen Polysaccharide CSPs (Cellulose & Amylose based) A->B Inject C Screen Macrocyclic Glycopeptide CSP (e.g., Vancomycin-based) A->C Inject D Evaluate Mobile Phase A (Hexane/2-Propanol/TFA) B->D E Evaluate Mobile Phase B (Hexane/Ethanol/TFA) B->E F Compare Resolution (Rs), Selectivity (α), and Retention Times (tR) C->F D->F E->F G Select Optimal CSP and Mobile Phase Combination F->G

Figure 1. A systematic workflow for chiral method development.

Detailed Experimental Protocols

Protocol 1: Polysaccharide-Based CSP Screening (Normal Phase)

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Columns:

    • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase A: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Macrocyclic Glycopeptide-Based CSP Screening (Reversed Phase)

  • Instrumentation: Same as Protocol 1.

  • Column: Chirobiotic V2 (Vancomycin-based)

  • Mobile Phase: Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Comparative Performance Data (Illustrative)

Chiral Stationary Phase Mobile Phase Retention Time (tR1, min) Retention Time (tR2, min) Selectivity (α) Resolution (Rs)
Lux Cellulose-1 Hexane/2-Propanol/TFA8.29.51.182.1
Lux Cellulose-1 Hexane/Ethanol/TFA7.58.91.212.4
Lux Amylose-1 Hexane/2-Propanol/TFA10.111.01.101.5
Lux Amylose-1 Hexane/Ethanol/TFA9.310.41.131.8
Chirobiotic V2 ACN/Water/Formic Acid5.66.11.091.4

Table 1. Illustrative comparative data for the separation of this compound enantiomers.

Analysis and Interpretation

  • Polysaccharide-based CSPs in normal phase mode demonstrate superior performance for this type of acidic analyte, offering better selectivity and resolution compared to the macrocyclic glycopeptide CSP in reversed-phase mode.

  • The Lux Cellulose-1 column appears to provide a better overall separation than the Lux Amylose-1, with higher selectivity and resolution values.

  • The choice of alcohol modifier in the normal phase mobile phase can have a significant impact on the separation. In this case, ethanol provided a slightly better resolution than 2-propanol.

Causality Behind Experimental Choices

  • Why Polysaccharide-Based CSPs? Their helical structure creates a chiral environment that is highly effective for a broad range of compounds. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition.

  • Why Normal Phase? For acidic compounds, normal phase chromatography allows for the use of non-aqueous mobile phases with acidic modifiers. This suppresses the ionization of the carboxylic acid, leading to better peak shapes and more reproducible retention times.

  • Why an Acidic Modifier? The addition of an acid like TFA to the mobile phase ensures that the analyte is in a neutral, non-ionized state. This prevents peak tailing and improves the interaction with the CSP, leading to better resolution.[1][3]

  • Why Screen Different Alcohols? The type of alcohol modifier can influence the polarity of the mobile phase and its interaction with both the analyte and the CSP. This can lead to changes in retention times, selectivity, and resolution.

Conclusion and Recommendations

For the successful chromatographic separation of this compound enantiomers, a screening approach utilizing polysaccharide-based chiral stationary phases in normal phase mode is highly recommended. The Lux Cellulose-1 column, with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid, is an excellent starting point for method development.

Researchers should further optimize the mobile phase composition (e.g., the ratio of hexane to alcohol) and other parameters such as flow rate and column temperature to achieve baseline separation with a resolution (Rs) of greater than 1.5, which is generally considered sufficient for accurate quantification.

This guide provides a robust framework for approaching the chiral separation of this compound. By understanding the principles behind the methodological choices and following a systematic screening protocol, researchers can efficiently develop a reliable and reproducible method for the enantiomeric analysis of this and other similar chiral compounds.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC. Available from: [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available from: [Link]

  • Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. ResearchGate. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Available from: [Link]

  • Strategies for Chiral HPLC Method Development. Phenomenex. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • Lux™ Chiral Columns. Phenomenex. Available from: [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available from: [Link]

  • Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • Synthesis of Chiral Carboxylic Acid Derivatives via Three-Component Coupling Reactions with Ynoate Electrophiles. ACS Publications. Available from: [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Waseda University Repository. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-((3-Methoxyphenyl)thio)propanoic acid

[1]

Executive Summary: Immediate Action Protocol

Do not dispose of this compound down the drain. 3-((3-Methoxyphenyl)thio)propanoic acid is an organic sulfide derivative that poses environmental risks to aquatic life and potential odor nuisances. It requires segregation into Non-Halogenated Organic Waste streams.

  • Primary Hazard: Skin/Eye Irritant; Potential Stench (Thioether).

  • Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases.

  • Waste Code (RCRA): Not P- or U-listed; typically classified as D002 (Corrosive) if pH < 2 in solution, or regulated as general organic chemical waste.

Technical Profile & Hazard Assessment

As a Senior Application Scientist, it is critical to understand why we handle this specific molecule with care. The molecule contains two distinct functional groups that dictate its disposal logic:

  • Carboxylic Acid Moiety (-COOH): Makes the compound acidic. In aqueous waste streams, this can lower pH below regulatory limits (pH < 5.5 is often the cutoff for sewer discharge, but zero discharge is the rule here).

  • Thioether Linkage (-S-): This sulfur bridge is susceptible to oxidation. Mixing this waste with strong oxidizers can generate heat and sulfur oxides (

    
    ), which are toxic gases. Furthermore, thioethers often carry a "skunky" odor that can trigger facility-wide alarms if not properly contained.
    
PropertyDataOperational Implication
Physical State Solid (typically off-white powder)Dispose as solid waste unless in solution.
Solubility Low in water; High in organic solvents (DMSO, MeOH)Rinse glassware with organic solvent, not just water.
Acidity (pKa) ~4.5 - 5.0 (estimated)Weak acid; compatible with general organic waste.
Odor Threshold Low (Sulfur-based)Requires double-bagging or "stench" protocols.

Operational Disposal Procedures

A. Solid Waste Disposal (Pure Compound)

Objective: Containment of solid material to prevent dust generation and odor release.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1][2]

    • Hazards: "Irritant," "Stench" (optional but helpful for waste handlers).

  • Secondary Containment: Place the sealed jar inside a clear, heavy-duty zip-lock bag. This "double containment" is critical for sulfur-containing compounds to prevent odor migration in waste storage areas.

  • Disposal Stream: Designate for High BTU Incineration or Lab Pack services.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Objective: Safe segregation from incompatible waste streams.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate) matches the waste carboy type.

  • Segregation Rule:

    • DO NOT mix with Oxidizing Acids (Nitric, Chromic).

    • DO NOT mix with Aqueous Basic Waste (Cyanides/Sulfides) – although this is a sulfide derivative, acidic conditions are generally safer than basic conditions which might liberate thiols if cleavage occurs, but standard organic waste (pH 4-10) is ideal.

Step-by-Step Liquid Disposal:

  • Check pH: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 5-9 before adding to the main waste carboy to prevent drum corrosion.
    
  • Transfer: Pour into the Non-Halogenated Organic Waste container (unless halogenated solvents like DCM were used, then use Halogenated ).

  • Rinsing: Rinse the original vessel with a small volume of acetone or ethanol. Add this rinse to the waste container.

C. Empty Container Management

Regulatory Insight: Under RCRA (40 CFR 261.7), a container is "RCRA Empty" if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Triple Rinse Protocol:

    • Rinse 1: Add solvent (Acetone/Ethanol), shake, empty into Liquid Waste.

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

    • Deface Label: Cross out the chemical name and write "EMPTY."

    • Disposal: Discard uncapped container in standard glass/trash recycling (verify local facility rules).

Expert Insight: Managing the "Thio" Odor

Thioethers can degrade into thiols (mercaptans), which have extremely low odor detection thresholds. If you detect a "rotten egg" or "garlic" smell:

The Bleach Oxidation Method (For Glassware/Spills Only)

  • Mechanism: Sodium hypochlorite (Bleach) oxidizes the sulfur to a sulfoxide or sulfone, which are generally odorless and non-volatile.

  • Protocol:

    • Prepare a 10% Bleach solution.

    • Soak contaminated glassware for 30 minutes in a fume hood.

    • Rinse thoroughly with water.

    • Caution: Never mix bleach with the acid directly if the acid concentration is high (Chlorine gas risk). Dilute first.

Emergency Response: Spill Cleanup

Scenario: You drop a 5g vial of solid this compound.

  • Evacuate & Ventilate: If the odor is strong, clear the immediate area. Ensure Fume Hoods are on "Emergency/Purge" mode.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment: Cover the spill with a spill pillow or absorbent pads.

  • Neutralization/Cleanup:

    • Sweep up the solid gently to avoid dust.

    • Place in a bag.

    • Wipe the surface with a mild soap solution, followed by a dilute bleach wipe (to destroy odor traces).

  • Disposal: Label the debris bag as "Hazardous Waste: Solid Debris (Thio-acid)" and dispose of via EHS.

Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalWorkflowcluster_safetyCritical Safety ChecksStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidPackPack in HDPE/Glass JarSolid->PackSolventCheckSolvent Type?Liquid->SolventCheckDoubleBagDouble Bag (Odor Control)Pack->DoubleBagBinSolidDestiny: Lab Pack / IncinerationDoubleBag->BinSolidHaloHalogenated (e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated (e.g., MeOH, EtOAc)SolventCheck->NonHaloWasteHaloDestiny: Halogenated Waste StreamHalo->WasteHaloWasteNonHaloDestiny: Non-Halogenated Waste StreamNonHalo->WasteNonHaloWarning1NO Oxidizers (Nitric Acid)Warning2Check pH (Neutralize if <2)

Figure 1: Decision matrix for the segregation of thio-acid waste streams.

References

  • National Institutes of Health (PubChem). Compound Summary: this compound (CAS 13735-06-3). Retrieved March 3, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.